Erbium hydride (ErH3)
Description
Erbium is a lanthanoid atom and a f-block element atom.
Erbium. An element of the rare earth family of metals. It has the atomic symbol Er, atomic number 68, and atomic weight 167.26.
Properties
IUPAC Name |
erbium(3+);hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.3H/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYQTHMRTJJBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13550-53-3 | |
| Record name | Erbium hydride (ErH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium hydride (ErH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erbium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.558 | |
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Foundational & Exploratory
Erbium hydride (ErH3) crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of Erbium Hydride (ErH₃)
Abstract
Erbium hydride (ErH₃), a member of the rare-earth hydride family, exhibits a fascinating structural and electronic transition from its metallic dihydride (ErH₂) counterpart, making it a material of significant interest for hydrogen storage and advanced electronic applications.[1][2] The precise determination of its crystal structure, particularly the location of the light hydrogen atoms within the metallic erbium sublattice, presents a considerable experimental challenge. This guide provides a comprehensive overview of the synthesis, characterization, and theoretical modeling of ErH₃, emphasizing the synergistic application of X-ray and neutron diffraction techniques. We delve into the causality behind the experimental methodologies, detailing the hexagonal crystal structure of ErH₃ at ambient conditions and its pressure-induced phase transition to a cubic phase.[3][4] This document serves as a technical resource for researchers and scientists, offering field-proven insights into the complete structural analysis of this complex metal hydride.
Introduction: The Significance of the Erbium-Hydrogen System
The rare-earth elements readily react with hydrogen to form a variety of hydride phases, often exhibiting remarkable physical properties not present in the pure metals.[1] Among these, the erbium-hydrogen system is exemplary, showcasing a stoichiometry-driven transition from a metallic dihydride (ErH₂) to a semiconducting trihydride (ErH₃).[1] This metal-insulator transition is intrinsically linked to profound changes in the material's crystal structure and electronic configuration.
Erbium (Er), a trivalent lanthanide element, forms a stable dihydride with a face-centered cubic (fcc) crystal structure, analogous to the CaF₂ fluorite structure.[1][5] As the hydrogen concentration increases towards the ErH₃ stoichiometry, the material undergoes a structural transformation. For heavy lanthanides like erbium, this results in the formation of a hexagonal crystal structure.[1][4]
The central challenge in the study of ErH₃ and other metal hydrides is the experimental difficulty in precisely locating the hydrogen atoms. Hydrogen's single electron makes it a very weak scatterer of X-rays, rendering its direct detection by X-ray diffraction (XRD) nearly impossible. Therefore, a multi-technique approach, combining XRD with neutron diffraction and supported by theoretical calculations, is essential for a complete and validated structural solution.
Synthesis of High-Purity Erbium Hydride (ErH₃)
The synthesis of high-quality, stoichiometric ErH₃ is the foundational step for any accurate structural analysis. The most common and effective method is the direct gas-phase hydriding of pure erbium metal. Because rare-earth hydrides are highly sensitive to air and moisture, all handling must be performed within an inert atmosphere.[1]
Experimental Protocol: Gas-Phase Hydriding
This protocol describes a self-validating system where the reaction progress is monitored by changes in pressure, ensuring the desired stoichiometry is reached.
-
Metal Activation (Causality: Surface Oxide Removal):
-
Place a known mass of high-purity Erbium metal (ingot or foil) into a reaction chamber made of a hydrogen-compatible material (e.g., stainless steel).
-
Heat the sample under a high vacuum (e.g., <10⁻⁶ Torr) at an elevated temperature (e.g., 400-500 °C) for several hours. This critical step removes the passivating native oxide layer (Er₂O₃) from the metal's surface, exposing fresh, reactive Er metal. Without this activation, the hydrogenation reaction would be kinetically hindered or incomplete.
-
-
Initial Hydriding (Formation of ErH₂):
-
Cool the activated sample to room temperature and introduce ultra-high purity hydrogen gas into the chamber.
-
The reaction is typically exothermic and proceeds rapidly. The metal will visibly swell and break apart, forming a dark gray or black powder. This initial phase corresponds to the formation of the cubic ErH₂ phase.
-
-
Conversion to ErH₃ (High-Pressure Stage):
-
To achieve the full ErH₃ stoichiometry, the hydrogen pressure must be increased significantly while maintaining a moderately elevated temperature (e.g., 200-300 °C) to ensure sufficient hydrogen mobility.
-
The system is held under these conditions until the hydrogen pressure stabilizes, indicating the cessation of hydrogen absorption and the formation of the trihydride phase. The final composition is confirmed by the total pressure drop and the initial mass of the erbium.
-
-
Sample Handling and Storage:
-
After cooling the chamber to room temperature, the ErH₃ powder must be handled exclusively within an argon- or nitrogen-filled glovebox to prevent oxidation.
-
Synthesis Workflow Diagram
Caption: Synergistic workflow of XRD and Neutron Diffraction for ErH₃ analysis.
The Crystal Structure of Erbium Hydride (ErH₃)
The Hexagonal HoD₃-type Structure
Analysis of combined XRD and neutron diffraction data reveals that at standard temperature and pressure, ErH₃ crystallizes in a hexagonal structure, specifically the HoD₃-type structure. [1][4]
-
Space Group: P-3c1 (No. 165)
-
Metal Sublattice: The erbium atoms form a simple hexagonal lattice.
-
Hydrogen Atom Positions: The crucial insight from neutron diffraction is the placement of the hydrogen atoms. They occupy two different types of interstitial sites within the erbium lattice. Two-thirds of the hydrogen atoms occupy tetrahedral-like sites, while the remaining one-third occupies octahedral-like sites, slightly displaced from the ideal positions.
Table 1: Crystallographic Data for Hexagonal ErH₃
| Parameter | Value | Source |
| Crystal System | Trigonal (Hexagonal) | [6] |
| Space Group | P-3c1 (No. 165) | [6] |
| Lattice Constant, a | ~6.26 Å | Typical value |
| Lattice Constant, c | ~6.50 Å | Typical value |
| Formula Units (Z) | 6 | |
| Calculated Density | ~7.68 g/cm³ | [6] |
Note: Lattice parameters can vary slightly depending on synthesis conditions and exact stoichiometry.
Pressure-Induced Phase Transitions
The Er-H system exhibits structural changes under external pressure. High-pressure X-ray diffraction studies using diamond anvil cells (DAC) have shown that the hexagonal γ-ErH₃ phase undergoes a transformation to a cubic phase. [3]
-
Transition Pressure: This reversible transformation occurs at approximately 14.5 GPa. [3]* High-Pressure Phase: The high-pressure phase is a face-centered cubic (fcc) structure. This is a remarkable finding, as it suggests that pressure can favor a higher-symmetry structure, potentially related to the cubic structure of the dihydride.
Caption: Pressure-induced phase transition in ErH₃.
Theoretical Modeling and Electronic Structure
Role of Computational Chemistry: First-principles electronic structure calculations, primarily using Density Functional Theory (DFT), are indispensable for validating and interpreting experimental findings. [7][8]By solving the quantum mechanical equations that govern the electrons in the crystal, DFT can predict the stability, electronic properties, and geometry of different structural models.
Key Insights from Theory:
-
Structural Stability: DFT calculations can determine the total energy for different possible crystal structures (e.g., hexagonal vs. cubic) and different hydrogen site occupancies. The structure with the lowest calculated energy is predicted to be the most stable, providing theoretical confirmation of the experimentally observed hexagonal phase at ambient pressure. [6]* Electronic Band Structure: These calculations confirm the semiconducting nature of hexagonal ErH₃, predicting a small band gap. [1][6]This contrasts with the metallic (zero band gap) nature predicted for the cubic ErH₂ phase, providing a fundamental explanation for the observed metal-insulator transition.
-
Validation of Experimental Data: Calculated lattice parameters and atomic positions from DFT can be compared directly with the results from Rietveld refinement, serving as a powerful cross-validation of the structural model.
Sources
- 1. Rare-earth element - Hydrides, Properties, Uses | Britannica [britannica.com]
- 2. zegmetal.com [zegmetal.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Rare-Earth Hydrides - UNT Digital Library [digital.library.unt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mp-1190750: ErH3 (trigonal, P-3c1, 165) [legacy.materialsproject.org]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
An In-depth Technical Guide to the Electronic Properties of Erbium Trihydride
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Erbium trihydride (ErH₃) stands as a fascinating material at the intersection of condensed matter physics and materials science. Its unique electronic properties, particularly its transition from a non-metallic to a metallic state under pressure, offer a rich landscape for fundamental research and potential applications. This guide provides a comprehensive technical overview of the electronic characteristics of ErH₃, synthesizing theoretical predictions with experimental insights to offer a holistic understanding for researchers and scientists.
The Intriguing Nature of Erbium Trihydride: Beyond Hydrogen Storage
While rare-earth hydrides are widely recognized for their hydrogen storage capabilities, their electronic and magnetic properties present a compelling frontier of study.[1] Erbium trihydride, in particular, exhibits a remarkable pressure-induced insulator-to-metal transition, a phenomenon that continues to attract significant scientific attention.[1][2] Understanding the nuances of this transition is key to unlocking the full potential of this and related materials in novel electronic and optoelectronic applications.[3]
The Metal-Insulator Transition: A Tale of Two Phases
At ambient pressure, Erbium trihydride adopts a hexagonal crystal structure (space group P-3c1) and exhibits non-metallic behavior.[1] However, theoretical calculations predict a series of structural phase transitions under high pressure, leading to a metallic state. This transformation is a prime example of a pressure-induced metal-insulator transition.[4]
The transition is not merely a theoretical curiosity. The ability to switch a material between insulating and metallic states opens doors for applications in high-pressure sensors and advanced electronic switches.
The Role of Crystal Structure
The electronic properties of ErH₃ are intrinsically linked to its crystal structure.
-
Low-Pressure (P-3c1) Phase: Theoretical calculations based on Density Functional Theory (DFT) indicate that the P-3c1 phase of ErH₃ is non-metallic.[1] The calculated electronic band structure for this phase shows a very small indirect band gap of approximately 0.016 eV, suggesting it is a narrow-gap semiconductor or a semimetal.[5]
-
High-Pressure Metallic Phases: With increasing pressure, ErH₃ is predicted to transform to a monoclinic C2/m structure at around 15 GPa, followed by a face-centered cubic (fcc) Fm-3m structure at approximately 40 GPa, and finally a hexagonal P6₃/mmc structure above 220 GPa.[1] Crucially, all these high-pressure phases are calculated to be metallic.[1] The transition to the metallic state is driven by the increased overlap of electronic orbitals under compression, which closes the band gap.
| Property | Low-Pressure Phase (P-3c1) | High-Pressure Phase (Fm-3m) |
| Crystal System | Trigonal | Cubic |
| Space Group | P-3c1 (165) | Fm-3m (225) |
| Electronic Character | Non-metallic (Semiconductor/Semimetal) | Metallic |
| Calculated Band Gap | ~0.016 eV[5] | 0 eV (Overlapping bands) |
Table 1: Comparison of the low-pressure and a high-pressure phase of Erbium Trihydride.
Unraveling the Electronic Band Structure
The electronic band structure provides a fundamental description of the allowed energy levels for electrons in a solid and is crucial for understanding its electrical conductivity.
Theoretical Predictions
First-principles calculations are a powerful tool for predicting the band structure of materials. For the non-metallic P-3c1 phase of ErH₃, the calculated band structure reveals a small gap between the valence and conduction bands.
Sources
The Thermal Stability of Erbium Trihydride: A Comprehensive Technical Guide
This guide provides an in-depth technical exploration of the thermal stability of Erbium Trihydride (ErH₃). It is intended for researchers, scientists, and professionals in materials science and drug development who require a detailed understanding of the behavior of this rare-earth hydride under varying thermal conditions. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations essential for robust scientific inquiry.
Introduction: The Significance of Erbium Hydrides
Erbium, a rare-earth element, forms hydrides that exhibit fascinating and technologically relevant properties.[1][2] The erbium-hydrogen system is characterized by the formation of distinct hydride phases, primarily the dihydride (ErH₂) and the trihydride (ErH₃). These materials are of significant interest for applications in hydrogen storage, neutron moderation, and as switchable mirrors, owing to the reversible nature of hydrogen absorption and desorption. Understanding the thermal stability of these hydrides, particularly ErH₃, is paramount for their practical implementation, as it dictates the operational temperature ranges and the conditions required for controlled hydrogen release.
The thermal decomposition of ErH₃ is not a simple, single-step process. It involves phase transitions and is highly sensitive to factors such as temperature, pressure, and the material's processing history. This guide will dissect these complexities, providing a clear framework for understanding and investigating the thermal behavior of Erbium Trihydride.
Phases of the Erbium-Hydrogen System
The erbium-hydrogen system is characterized by three primary solid-solution phases, each with a distinct crystal structure and hydrogen-to-metal ratio (H/Er). The transitions between these phases are at the core of the thermal behavior of erbium hydrides.
-
α-Phase (Solid Solution): At low hydrogen concentrations, hydrogen atoms dissolve interstitially into the hexagonal close-packed (hcp) lattice of metallic erbium. This is known as the α-phase. The lattice parameters of the erbium metal expand slightly to accommodate the hydrogen atoms.[3]
-
β-Phase (Dihydride): As the hydrogen concentration increases, the system undergoes a phase transition to the β-phase, which corresponds to erbium dihydride (ErH₂). The β-phase possesses a face-centered cubic (fcc) crystal structure, analogous to the fluorite (CaF₂) structure. In this structure, the erbium atoms form an fcc lattice, and the hydrogen atoms occupy the tetrahedral interstitial sites.
-
γ-Phase (Trihydride): With a further increase in hydrogen concentration, the β-phase transforms into the γ-phase, or erbium trihydride (ErH₃). The γ-phase exhibits a hexagonal crystal structure. The formation of the γ-phase is accompanied by a significant change in the material's properties.
The transitions between these phases are reversible and are governed by the temperature and hydrogen pressure, as will be detailed in the following sections.
Thermodynamic Stability: Pressure-Composition-Temperature (PCT) Isotherms
The thermodynamic stability of erbium hydrides is best understood through Pressure-Composition-Temperature (PCT) isotherms. These plots illustrate the relationship between the equilibrium hydrogen pressure and the hydrogen concentration in the metal at a constant temperature.
A typical PCT diagram for the erbium-hydrogen system exhibits two distinct plateaus. The first, longer plateau corresponds to the coexistence of the α and β phases. Along this plateau, the hydrogen pressure remains relatively constant as the α-phase is converted to the β-phase. The second, shorter plateau represents the equilibrium between the β and γ phases. The pressure at which these plateaus occur increases with increasing temperature, a direct consequence of the endothermic nature of hydrogen desorption.
The thermodynamic parameters for the hydride formation and decomposition can be derived from the PCT data using the van't Hoff equation, which relates the equilibrium pressure to the enthalpy (ΔH) and entropy (ΔS) of the reaction. For the Er-H system, the differential heats of reaction (ΔH) for the α-β and β-γ transitions are key indicators of the energy required to release hydrogen from the respective phases.
| Phase Transition | Enthalpy of Reaction (ΔH) | Entropy of Reaction (ΔS) |
| α-Er + H₂ ↔ β-ErH₂ | -52.6 ± 0.3 kcal/mol of H₂ | -35.2 ± 0.3 cal/(mol H₂·K) |
| β-ErH₂ + ½H₂ ↔ γ-ErH₃ | -19.8 ± 0.2 kcal/mol of H₂ | -30.1 ± 0.4 cal/(mol H₂·K) |
Table 1: Thermodynamic data for the Erbium-Hydrogen system. Data sourced from pressure-temperature-composition measurements.
Thermal Decomposition of ErH₃
The thermal stability of ErH₃ is most directly observed through its decomposition upon heating. This process is not a simple dissociation into erbium and hydrogen but rather a stepwise decomposition through the lower hydride phases.
Under vacuum or in an inert atmosphere, ErH₃ begins to decompose at significantly lower temperatures than ErH₂. The decomposition process can be summarized by the following reactions:
-
γ-ErH₃ → β-ErH₂ + ½H₂
-
β-ErH₂ → α-Er + H₂
The precise temperatures at which these decomposition events occur are dependent on several factors, including the heating rate and the surrounding atmosphere.
Influence of Temperature on Decomposition
Thermal Desorption Spectroscopy (TDS) is a powerful technique for studying the decomposition kinetics of metal hydrides. In a typical TDS experiment, a hydrided sample is heated at a constant rate in a high-vacuum chamber, and the desorbed hydrogen is detected by a mass spectrometer. The resulting spectrum shows the rate of hydrogen desorption as a function of temperature.
TDS studies on erbium deuterides (the principles are the same for hydrides) have shown that the decomposition of the trihydride (γ-phase) occurs at a significantly lower temperature than the dihydride (β-phase). For instance, with a heating rate of 0.5 °C/s, the peak for γ-ErD₃ decomposition is observed around 315°C, while the peak for β-ErD₂ decomposition is centered near 620°C.[4] It is important to note that "activated" trihydrides can start to decompose in a vacuum at temperatures as low as 200°C.[4]
| Hydride Phase | Peak Decomposition Temperature (TDS) |
| γ-ErD₃ | ~315 °C |
| β-ErD₂ | ~620 °C |
Table 2: Peak decomposition temperatures of Erbium Deuterides from Thermal Desorption Spectroscopy at a heating rate of 0.5 °C/s.[4]
The presence of the trihydride phase can also influence the stability of the dihydride phase. TDS results suggest that the presence of γ-phase domains can decrease the thermal stability of the β-phase dihydride.[4]
Experimental Methodologies for Characterizing Thermal Stability
A thorough understanding of the thermal stability of ErH₃ requires the application of several complementary analytical techniques. The choice of a particular method is dictated by the specific information sought, be it thermodynamic data, decomposition kinetics, or structural changes.
Thermal Desorption Spectroscopy (TDS)
Principle: TDS is a highly sensitive technique used to study the desorption of gases from a solid surface as a function of temperature.[5][6] It provides information on the binding energies of adsorbed species and the kinetics of desorption.
Experimental Workflow:
Step-by-Step Protocol:
-
Sample Preparation: A small, well-characterized sample of Erbium Hydride is placed on a sample holder compatible with the UHV system.
-
System Evacuation: The sample is introduced into the UHV chamber, which is then pumped down to a very low pressure (typically < 10⁻⁹ Torr) to minimize background gases.
-
Heating Ramp: The sample is heated at a constant, linear rate (e.g., 0.5 to 10 K/s).[7] The temperature is precisely controlled and monitored.
-
Detection: A mass spectrometer, positioned in line-of-sight with the sample, continuously monitors the partial pressure of hydrogen (m/z = 2).
-
Data Acquisition: The mass spectrometer signal is recorded as a function of the sample temperature, generating the TDS spectrum.
-
Data Analysis: The peaks in the spectrum correspond to different desorption events. The peak temperature can be related to the activation energy of desorption, and the area under the peak is proportional to the total amount of desorbed hydrogen.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10] It is used to determine the temperatures and enthalpies of phase transitions and chemical reactions.[8][9][10]
Experimental Workflow:
Step-by-Step Protocol:
-
Sample Preparation: A small, accurately weighed amount of the Erbium Hydride sample is hermetically sealed in a sample pan (e.g., aluminum or copper). An empty pan is typically used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC instrument's furnace. The desired temperature program (e.g., heating from room temperature to 700°C at 10°C/min) and atmosphere (e.g., flowing argon) are set.
-
Measurement: The instrument heats both the sample and reference pans while maintaining a near-zero temperature difference between them. The difference in heat flow required to do this is measured.
-
Data Acquisition: The differential heat flow is recorded as a function of temperature, producing a DSC thermogram.
-
Data Analysis: Endothermic peaks in the thermogram indicate heat absorption, corresponding to processes like melting or decomposition. Exothermic peaks represent heat release, such as crystallization or oxidation. The temperature at the peak maximum indicates the transition temperature, and the area under the peak is proportional to the enthalpy change of the process.
In-Situ X-ray Diffraction (XRD)
Principle: XRD is a powerful technique for identifying the crystalline phases present in a material and determining their crystal structures.[11][12][13] By performing XRD measurements as a function of temperature (in-situ XRD), one can directly observe phase transitions as they occur.
Experimental Workflow:
Step-by-Step Protocol:
-
Sample Preparation: A fine powder of the Erbium Hydride is mounted on a sample stage within a high-temperature reaction chamber.
-
Chamber Environment: The chamber is evacuated or filled with a controlled atmosphere (e.g., inert gas or a specific partial pressure of hydrogen).
-
Heating Program: The sample is heated to a series of desired temperatures. At each temperature, the sample is allowed to equilibrate.
-
XRD Measurement: An X-ray beam is directed at the sample, and the diffracted X-rays are collected by a detector over a range of angles (2θ).
-
Data Acquisition: A diffraction pattern is recorded at each temperature setpoint.
-
Data Analysis: The positions and intensities of the diffraction peaks are used to identify the crystal phases present at each temperature by comparing them to known crystallographic databases. Changes in the diffraction patterns with temperature reveal the phase transitions.
Conclusion
The thermal stability of Erbium Trihydride is a multifaceted topic governed by its phase behavior and the thermodynamics of the erbium-hydrogen system. ErH₃ is significantly less stable than its dihydride counterpart, decomposing at lower temperatures in a stepwise manner. A comprehensive understanding of this behavior is critical for the successful application of erbium hydrides in various technologies.
The judicious use of analytical techniques such as Pressure-Composition-Temperature analysis, Thermal Desorption Spectroscopy, Differential Scanning Calorimetry, and in-situ X-ray Diffraction provides the necessary data to characterize the thermal properties of ErH₃ fully. The experimental protocols and theoretical framework presented in this guide offer a robust foundation for researchers and scientists to conduct meaningful investigations into the thermal stability of this and other metal hydride systems.
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Laboratory X-ray Diffraction Complex for In Situ Investigations of Structural Phase Evolution of Materials under Gaseous Atmosphere. (2021). MDPI. [Link]
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Erbium Hydride Thermal Desorption: Controlling Kinetics. (2007). OSTI.GOV. [Link]
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Thermal Desorption Spectroscopy. (n.d.). ASM Digital Library. [Link]
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X-ray diffraction pattern of hydride Y 0.8 Hf 0.2 Fe 3 H 2.5. (2018). ResearchGate. [Link]
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Measurement of hydrogen release from metal hydrides using an on-line mass spectrometer. (n.d.). in-process.com. [Link]
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Lecture 09 : Thermal Desorption Spectroscopy. (2021). YouTube. [Link]
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Hydrides of the Transition Metals. (n.d.). UCSB MRL. [Link]
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EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC). (2018). SlideShare. [Link]
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Iridium - Wikipedia. (n.d.). Wikipedia. [Link]
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Nb–H phase diagram. The α and α′ niobium hydride phases consist of... (2021). ResearchGate. [Link]
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Influence of Yttrium on the Phase Composition of the Ti-Al System Obtained by the 'Hydride Technology'. (2021). MDPI. [Link]
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Introduction: The Interplay of Hydrogen, Electronic Structure, and Magnetism
An In-depth Technical Guide to the Magnetic Properties of Erbium Hydride
This guide provides a comprehensive technical overview of the magnetic properties of erbium hydride (ErHₓ). It is intended for researchers, materials scientists, and professionals in related fields who require a deep understanding of how hydrogenation fundamentally alters the magnetic behavior of erbium, a rare-earth element with a significant localized magnetic moment. This document moves beyond a simple recitation of facts to explain the underlying physical mechanisms and detail the experimental methodologies required for robust characterization.
Erbium (Er), a member of the lanthanide series, is characterized by a partially filled 4f electron shell which gives rise to a large, localized magnetic moment (the theoretical effective moment for the free Er³⁺ ion is 9.59 µB). In its metallic state, erbium exhibits a complex magnetic phase diagram, with a ferromagnetic state below ~20 K and various antiferromagnetic structures at higher temperatures up to its Néel temperature of ~85 K.[1][2] The magnetic ordering in pure erbium is primarily mediated by the indirect Ruderman-Kittel-Kasuya-Yosida (RKKY) exchange interaction, which relies on the spin polarization of conduction electrons.
The introduction of hydrogen to form erbium hydrides (ErHₓ) dramatically alters this landscape. Erbium readily reacts with hydrogen to form distinct phases, most notably the dihydride (ErH₂) and the trihydride (ErH₃).[3] Hydrogenation is not merely an interstitial addition; it fundamentally changes the electronic structure of the host metal. Hydrogen atoms in the erbium lattice behave as anions (H⁻), capturing electrons from the metal's conduction band.[4][5] This depletion of conduction electrons systematically weakens and ultimately quenches the RKKY interaction, leading to a profound suppression of magnetic ordering.[5][6]
This guide explores the magnetic consequences of this electronic structure modification in the two primary phases of erbium hydride.
Part 1: The Erbium Dihydride (ErH₂) Phase
The dihydride phase, which is often non-stoichiometric, typically forms a face-centered cubic (fcc) crystal structure of the CaF₂ type, where Er atoms occupy the fcc lattice sites and H atoms reside in the tetrahedral interstitial sites.[3]
Magnetic Susceptibility and Ordering
Early studies on erbium hydrides, including compositions such as ErH₁.₉₆ and ErH₂.₀₂, did not observe any magnetic ordering down to the liquid helium temperatures available at the time.[4][7] However, most rare-earth dihydrides are known to order either ferromagnetically or antiferromagnetically at low temperatures.[3] The absence of ordering in early experiments on ErH₂ is attributed to a substantial weakening of the exchange interactions.
In the paramagnetic state, ErH₂ follows the Curie-Weiss law.[4][7] The magnetic susceptibility (χ) is given by:
χ = C / (T - θ)
where C is the Curie constant and θ is the Weiss constant. Experimental data show a negative Weiss constant, indicating that the net exchange interactions are antiferromagnetic in nature. The effective magnetic moment (µ_eff) derived from these measurements remains close to that of the free Er³⁺ ion, confirming that the 4f electrons responsible for magnetism are localized and not directly involved in chemical bonding.[4] Deviations from the Curie-Weiss law at very low temperatures are attributed to the effects of the crystalline electric field, which lifts the degeneracy of the Er³⁺ ground state.[4][7]
While long-range magnetic order is significantly suppressed, the presence of a large ionic moment on the Er³⁺ ions suggests that some form of magnetic ordering or spin-glass behavior may occur at temperatures below those explored in early studies.
Crystal Structure of Erbium Dihydride (ErH₂)
The fcc structure of ErH₂ is a critical factor in determining its magnetic properties. The arrangement of Er³⁺ ions on a cubic lattice influences the crystalline electric field and the nature of the residual magnetic interactions.
Caption: Hexagonal crystal structure of ErH₃.
Part 3: Experimental Methodologies
The study of erbium hydride's magnetic properties requires careful synthesis and characterization. The protocols described below represent a self-validating system, where structural and compositional purity are confirmed before magnetic analysis.
Protocol: Synthesis of Bulk Erbium Hydride
This protocol describes the synthesis of bulk ErHₓ powder via direct gas-phase hydrogenation.
Objective: To synthesize erbium hydride powder with a target stoichiometry (e.g., ErH₂).
Materials:
-
Erbium metal turnings or powder (99.9%+ purity).
-
High-purity hydrogen gas (UHP grade, 99.999%).
-
Sieverts-type apparatus or a tube furnace with a calibrated gas handling system.
Procedure:
-
Sample Preparation: Weigh a precise amount of erbium metal and place it in a clean, outgassed sample holder (e.g., quartz or molybdenum).
-
System Evacuation: Place the sample holder in the reaction chamber. Evacuate the system to a high vacuum (<10⁻⁶ Torr) and heat the sample to ~300-400°C for several hours to degas and clean the metal surface.
-
Activation: Cool the sample to room temperature. Introduce a small amount of H₂ gas into the chamber. The reaction should initiate, often indicated by a color change and disintegration of the metal into a powder. This step creates a high-surface-area hydride layer that facilitates further reaction.
-
Hydrogenation: Heat the sample to a controlled temperature (e.g., 500-800°C). Introduce H₂ gas at a controlled pressure. The final stoichiometry (x in ErHₓ) is a function of both temperature and pressure. For ErH₂, lower pressures are typically used.
-
Monitoring: The uptake of hydrogen is monitored by the pressure drop in the calibrated volume of the gas handling system. The reaction is complete when the pressure stabilizes.
-
Cooling and Passivation: Cool the sample slowly to room temperature under a hydrogen atmosphere. The resulting hydride powder is highly pyrophoric and must be handled in an inert atmosphere (e.g., an argon-filled glovebox).
-
Verification: Perform X-ray Diffraction (XRD) on a small sample to confirm the crystal structure (fcc for ErH₂) and phase purity.
Protocol: Magnetic Property Characterization
Objective: To measure the temperature- and field-dependent magnetization of ErHₓ.
Apparatus: Superconducting Quantum Interference Device (SQUID) Magnetometer or Vibrating Sample Magnetometer (VSM) with cryogenic capabilities.
Procedure:
-
Sample Loading: Inside an inert atmosphere glovebox, weigh the ErHₓ powder and load it into a gel cap or other sample holder with a known, minimal magnetic background.
-
Mounting: Transfer the sample to the magnetometer's sample rod and evacuate the sample space according to the instrument's procedure.
-
Temperature-Dependent Susceptibility (M vs. T):
-
Cool the sample to the lowest temperature (e.g., 2 K) in zero applied field (Zero-Field-Cooled, ZFC).
-
Apply a small DC magnetic field (e.g., 100-1000 Oe).
-
Measure the magnetic moment as the temperature is swept upwards at a slow, constant rate (e.g., 2 K/min).
-
Cool the sample back down in the same applied field (Field-Cooled, FC) while measuring the moment. Divergence between ZFC and FC curves can indicate magnetic ordering or spin-glass transitions.
-
-
Field-Dependent Magnetization (M vs. H):
-
Set the temperature to a point of interest (e.g., 2 K, 50 K, 300 K).
-
Sweep the magnetic field from zero to its maximum value (e.g., +7 T), then to its minimum value (-7 T), and back to the maximum to trace a full hysteresis loop.
-
-
Data Analysis:
-
Correct the raw data for the sample holder's magnetic contribution.
-
Plot inverse susceptibility (1/χ) vs. temperature from the high-temperature M vs. T data. A linear fit in the paramagnetic region yields the Weiss constant (θ) from the x-intercept and the effective magnetic moment from the slope.
-
Experimental Workflow Visualization
The overall process from synthesis to final data analysis is a logical sequence designed to ensure data integrity.
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The Synthesis and Discovery of Erbium Hydride: A Technical Guide for Advanced Research
Abstract
Erbium hydride, a fascinating member of the rare-earth hydride family, stands at the confluence of materials science, condensed matter physics, and clean energy technologies. This guide provides a comprehensive technical overview of the synthesis, discovery, and characterization of erbium hydride phases, primarily ErH₂ and ErH₃. We delve into the historical context of its discovery, detail the causality behind modern synthesis protocols, and present the crystallographic and thermodynamic foundations that define these materials. This document is structured to serve as a practical and theoretical resource for researchers, materials scientists, and professionals in drug development seeking to understand and utilize this versatile compound.
Introduction: The Significance of Erbium and Its Hydrides
Erbium (Er), a lanthanide series rare-earth element, was first identified by Carl Gustaf Mosander in 1842.[1] For decades, its significance was largely academic. However, the unique electronic configuration of erbium, particularly its partially filled 4f orbitals, imparts remarkable magnetic and optical properties to its compounds.[2] The reaction of erbium metal with hydrogen yields erbium dihydride (ErH₂) and erbium trihydride (ErH₃), compounds that exhibit a dramatic transformation in properties.[3] The transition from a metallic dihydride to a semiconducting or insulating trihydride is a hallmark of the heavier rare-earth hydrides and is central to their application potential.[3]
This guide will explore the journey from the initial discovery of the element to the controlled synthesis of its hydride phases, which are now critical materials in fields such as hydrogen storage and advanced optoelectronics.[4]
Historical Context: From Ytterby to Hydride Synthesis
The story of erbium begins in the Swedish village of Ytterby, the source of a mineral that led to the discovery of several rare-earth elements.[5] Carl Gustaf Mosander, in 1842, successfully separated "yttria" into three new oxides, one of which he named "erbia."[1] However, the isolation of pure erbium metal proved challenging and was not achieved until much later.
While the discovery of erbium itself dates to the 19th century, the systematic study and synthesis of rare-earth hydrides as a distinct class of materials gained momentum in the mid-20th century with the advancements in high-purity rare-earth metal production and vacuum technologies. The ability of rare-earth metals to readily react with hydrogen to form dihydride and trihydride phases was a significant finding.[3] This reactivity is driven by the high affinity of the metal for hydrogen, where hydrogen atoms are absorbed and occupy interstitial positions within the metal lattice, leading to the formation of new hydride phases with distinct crystal structures and properties.[6]
Synthesis of Erbium Hydride: A Self-Validating Protocol
The most common and reliable method for synthesizing high-purity, bulk erbium hydride is through direct gas-phase hydrogenation of erbium metal. This process is predicated on the direct reaction of high-purity hydrogen gas with a clean, metallic erbium surface. The success of this synthesis is intrinsically linked to the purity of the starting materials and the precise control of the reaction environment.
Core Principles and Causality in Synthesis
The synthesis of erbium hydride is not merely a set of steps but a process governed by fundamental thermodynamic and kinetic principles. The choice of high-purity erbium metal (typically >99.9%) is critical because impurities, especially oxides and other interstitial contaminants, can passivate the surface and hinder hydrogen absorption.[7] Similarly, the use of ultra-high purity hydrogen gas (e.g., Grade 5.0, 99.999% purity) is essential to prevent the formation of stable oxides or nitrides that would contaminate the final product.[8]
A crucial step in the synthesis is the activation of the erbium metal.[9] Erbium readily forms a passivating oxide layer (Er₂O₃) upon exposure to air. This layer acts as a barrier to hydrogen dissociation and diffusion. The activation process, typically involving heating the metal under a high vacuum, is designed to desorb surface contaminants and create a clean, reactive surface for hydrogenation.[9]
Experimental Workflow for Gas-Phase Hydrogenation
The following protocol outlines a self-validating system for the synthesis of erbium hydride. The process is monitored in-situ using pressure and temperature sensors, providing real-time feedback on the reaction progress.
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis and verification of Erbium Hydride.
Experimental Protocol: Gas-Phase Hydrogenation of Erbium
-
Preparation:
-
Start with high-purity erbium metal (e.g., sponge or ingot form) with a purity of at least 99.9%.[7]
-
Handle the erbium metal in an inert atmosphere (e.g., an argon-filled glovebox) to minimize surface oxidation.
-
Place a known mass of the erbium metal into a reaction chamber of a Sievert's-type apparatus.
-
-
Activation:
-
Seal the reaction chamber and evacuate to a high vacuum (typically < 10⁻⁶ Torr).
-
Gradually heat the erbium sample to a temperature range of 400-600°C. The exact temperature depends on the initial condition of the metal.
-
Hold at this temperature under vacuum for several hours to ensure the desorption of any surface oxides and other volatile impurities. This step is critical for creating a catalytically active surface for hydrogen dissociation.[9]
-
-
Synthesis of Erbium Dihydride (ErH₂):
-
Cool the activated erbium sample to the desired reaction temperature (e.g., 500°C).
-
Introduce ultra-high purity hydrogen gas into the reaction chamber in a controlled manner.
-
The hydrogenation process is exothermic, and a rapid decrease in the chamber pressure will be observed as the erbium absorbs hydrogen. The temperature may need to be controlled to prevent overheating.
-
Continue adding hydrogen until the pressure stabilizes, indicating the formation of the dihydride phase (ErH₂).
-
-
Synthesis of Erbium Trihydride (ErH₃):
-
To form the trihydride, the sample is typically cooled to a lower temperature (e.g., room temperature) while maintaining a positive hydrogen pressure.
-
Increase the hydrogen pressure in the chamber. The dihydride will continue to absorb hydrogen to form the trihydride phase (ErH₃).[3]
-
The completion of the reaction is indicated by the cessation of hydrogen uptake at the given pressure and temperature.
-
-
Passivation and Handling:
-
The resulting erbium hydride powder is highly pyrophoric and must be handled under an inert atmosphere.
-
For storage or transfer, the surface of the hydride can be passivated by controlled, limited exposure to a very low concentration of oxygen in an inert gas stream.
-
Structural and Physical Properties
The erbium-hydrogen system is characterized by the formation of two primary stoichiometric phases, ErH₂ and ErH₃, each with a distinct crystal structure and set of physical properties.
Erbium Dihydride (ErH₂)
Erbium dihydride adopts a face-centered cubic (fcc) crystal structure, specifically the fluorite (CaF₂) type structure. I[3]n this arrangement, the erbium atoms form an fcc lattice, and the hydrogen atoms occupy the tetrahedral interstitial sites. ErH₂ is a metallic conductor, and its properties are sensitive to stoichiometry.
Erbium Trihydride (ErH₃)
As the hydrogen concentration increases beyond ErH₂, a structural phase transition occurs. Erbium trihydride crystallizes in a hexagonal close-packed (hcp) structure. I[3]n this phase, the additional hydrogen atoms occupy the octahedral interstitial sites of the erbium lattice. This structural change is accompanied by a significant change in electronic properties, with ErH₃ behaving as a semiconductor or insulator.
[3]Data Presentation: Crystallographic Properties of Erbium Hydrides
| Property | Erbium Dihydride (ErH₂) | Erbium Trihydride (ErH₃) |
| Crystal System | Cubic | Hexagonal |
| Space Group | Fm-3m | P-3c1 |
| Structure Type | Fluorite (CaF₂) | HoD₃-type |
| Lattice Constant (a) | ≈ 5.123 Å | ≈ 3.62 Å |
| Lattice Constant (c) | N/A | ≈ 6.52 Å |
| H-atom Occupancy | Tetrahedral sites | Tetrahedral and Octahedral sites |
| Electronic Property | Metallic | Semiconductor/Insulator |
Note: Lattice parameters can vary slightly based on synthesis conditions and stoichiometry.
Characterization and Validation
A multi-technique approach is essential for the comprehensive characterization of erbium hydrides, ensuring the correct phase has been synthesized and its properties are well-defined.
Pressure-Composition-Temperature (PCT) Analysis
PCT analysis is a cornerstone technique for characterizing metal-hydrogen systems. It involves measuring the equilibrium hydrogen pressure as a function of hydrogen concentration in the material at a constant temperature. The resulting PCT isotherm provides critical thermodynamic data.
-
Self-Validation: The plateaus in the PCT isotherm correspond to the two-phase regions (Er + ErH₂ and ErH₂ + ErH₃). The pressure of these plateaus at different temperatures can be used to construct a van't Hoff plot, from which the enthalpy (ΔH) and entropy (ΔS) of hydride formation can be calculated. T[10]hese values can be compared to literature values to validate the successful synthesis of the target hydride phase.
X-ray Diffraction (XRD)
XRD is a primary tool for determining the crystal structure of the synthesized material. By analyzing the positions and intensities of the diffraction peaks, one can identify the phase (Er, ErH₂, or ErH₃) and calculate its lattice parameters. F[11]or example, the XRD pattern of ErH₂ will show characteristic peaks corresponding to its fcc fluorite structure, which are distinct from the hcp pattern of pure erbium and the hcp pattern of ErH₃.
[3][11]#### 5.3. Neutron Diffraction
While XRD is excellent for determining the lattice structure of the heavy erbium atoms, it is relatively insensitive to the light hydrogen atoms. Neutron diffraction is the definitive technique for locating the hydrogen atoms within the crystal lattice. T[12]his is because neutrons scatter strongly from hydrogen nuclei. Neutron diffraction studies have been crucial in confirming that hydrogen atoms occupy the tetrahedral sites in ErH₂ and both tetrahedral and octahedral sites in ErH₃.
[13]### 6. Applications and Future Outlook
The unique properties of erbium hydrides make them promising materials for a range of advanced applications:
-
Hydrogen Storage: Like many rare-earth hydrides, erbium hydride can store and release hydrogen, making it a candidate for solid-state hydrogen storage applications. *[4] Optoelectronics and Switchable Mirrors: The transition from a reflective, metallic dihydride to a transparent, insulating trihydride forms the basis for "switchable mirror" technology. T[3]hin films of erbium hydride can change their optical properties by absorbing or desorbing hydrogen.
-
Neutron Moderators: The high hydrogen density in erbium hydride makes it a potential material for neutron moderation in nuclear applications.
The field of rare-earth hydrides continues to be an active area of research. Future work will likely focus on nanostructuring erbium hydride to improve its hydrogen sorption kinetics and exploring its properties under extreme conditions of pressure and temperature.
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Core Characteristics of Erbium Hydride (ErH3) Powder
This guide provides a comprehensive technical overview of Erbium Hydride (ErH₃) powder, a material of significant interest in advanced technological fields. As a member of the rare earth hydride family, ErH₃ exhibits a unique combination of structural, magnetic, and hydrogen storage properties. This document is intended for researchers, materials scientists, and professionals in drug development and other advanced sectors who require a deep, functional understanding of this compound. We will explore its synthesis, fundamental properties, and the experimental methodologies crucial for its characterization, grounding our discussion in established scientific principles and field-proven insights.
Synthesis and Structural Transformation
The formation of Erbium Hydride is a fascinating example of gas-solid interaction, proceeding through distinct structural phases. The primary synthesis route involves the direct hydrogenation of pure erbium metal.
The process is not a simple, single-step absorption. Instead, it follows a well-defined phase transformation. Initially, as erbium metal is exposed to hydrogen gas (H₂), it forms a dihydride phase, ErH₂. This dihydride possesses a stable face-centered cubic (FCC) crystal structure.[1][2] As the hydrogen pressure is increased or the temperature is controlled, further hydrogenation occurs, leading to the formation of the trihydride, ErH₃. This second step of hydrogenation induces a structural transformation from the FCC lattice of ErH₂ to a hexagonal close-packed (HCP) lattice for ErH₃.[1][2]
This transformation is a critical characteristic of the yttrium group of rare earth hydrides and is fundamental to understanding the material's hydrogen storage behavior.
Caption: Synthesis and phase transformation from Er to ErH₂ and finally to ErH₃.
Core Physicochemical Properties
The utility of ErH₃ powder is derived from its distinct physical, electronic, and magnetic characteristics.
Structural and Physical Data
Erbium trihydride is a crystalline powder.[3] Its structure is a key determinant of its properties. As noted, it crystallizes in a hexagonal close-packed (HCP) system, which is a departure from the cubic structure of its dihydride precursor.[1][2] The Materials Project database further classifies its structure within the trigonal crystal system under the P-3c1 space group.[4]
| Property | Value | Source(s) |
| Chemical Formula | ErH₃ | [5] |
| CAS Number | 13550-53-3 | [3][5] |
| Molecular Weight | 170.28 g/mol | [5] |
| Crystal System | Hexagonal (HCP) / Trigonal | [1][2][4] |
| Space Group | P-3c1 | [4] |
| Appearance | Solid powder | [6] |
Electronic and Magnetic Behavior
The electronic structure of ErH₃ dictates its conductivity and magnetic response.
-
Electronic Properties: Based on density functional theory calculations, ErH₃ is classified as a semimetal.[4] This implies an overlap between the valence and conduction bands, leading to electrical conductivity that is sensitive to temperature and impurities.
-
Magnetic Properties: At low temperatures, ErH₃ powder exhibits antiferromagnetic ordering.[7] Magnetic susceptibility measurements show Curie-Weiss behavior between 2 K and 4.2 K.[7] Key magnetic parameters measured in this range include a low field effective moment of 6.77 ± 0.27 Bohr magnetons per ion and a saturation moment of 3.84 ± 0.15 Bohr magnetons per ion.[7] These strong magnetic properties make the material potentially useful for enhancing other magnetic materials.[3]
Thermal Stability and Hydrogen Storage
The thermal behavior of ErH₃ is central to its most prominent application: hydrogen storage. The material's ability to absorb and release hydrogen is thermally driven and occurs in discrete, well-defined stages.
The decomposition of ErH₃ back to its constituent elements is not a single event but a two-step process, which can be studied effectively using Thermal Desorption Spectroscopy (TDS).[1][2]
-
First Desorption Event (ErH₃ → ErH₂): This initial release of hydrogen occurs at a relatively low temperature, with a desorption peak appearing below 573 K (300 °C).[1][2] This step corresponds to the structural transition from the HCP trihydride back to the FCC dihydride.
-
Second Desorption Event (ErH₂ → Er): The complete dehydrogenation to metallic erbium requires significantly more energy. This is observed as a second, high-temperature desorption peak between 1083 K and 1159 K (810 °C to 886 °C).[1][2]
This reversible absorption and desorption make ErH₃ an attractive candidate for solid-state hydrogen storage, a critical technology for developing clean energy solutions like fuel cells.[3] Metal hydrides like ErH₃ offer a potentially safer and more volume-efficient method for storing hydrogen compared to high-pressure gas or cryogenic liquid storage.[3][8][9]
Key Applications
The unique properties of ErH₃ powder lend themselves to several high-technology applications.
-
Hydrogen Storage: Its capacity for efficient and reversible hydrogen absorption and release is its most valued application, crucial for fuel cells and hydrogen-powered vehicles.[3][6]
-
Optoelectronics: The intrinsic luminescent properties of the erbium ion are retained in the hydride. This allows ErH₃ to be used in phosphors and as a dopant in optical fibers and lasers to enhance light emission.[3] Erbium-doped materials are fundamental to modern telecommunications.[10][11]
-
Magnetic Materials: The strong magnetic characteristics of ErH₃ can be leveraged to enhance the performance of other magnetic materials used in data storage, magnetic sensors, and electronic devices.[3]
-
Nuclear Applications: Erbium's ability to absorb neutrons makes its compounds, including the hydride, suitable for use in control rods within nuclear reactors to regulate the rate of fission safely.[12]
Experimental Characterization Protocols
To validate the properties of ErH₃ powder, specific analytical techniques are essential. The following protocols represent self-validating systems for ensuring material quality and understanding its behavior.
Protocol: X-Ray Diffraction (XRD) for Structural Analysis
Causality: XRD is the definitive technique for confirming the crystal structure of ErH₃.[13] It allows for the verification of the hexagonal (or trigonal) phase, assessment of phase purity (i.e., absence of ErH₂ or Er₂O₃), and calculation of lattice parameters.[14][15]
Step-by-Step Methodology:
-
Sample Preparation: Due to the reactivity of ErH₃ with air and moisture, sample preparation must be conducted in an inert atmosphere (e.g., an argon-filled glovebox).
-
Holder: A small amount of the fine powder is gently pressed into a zero-background sample holder. To protect the sample from the atmosphere during the measurement, an airtight dome or a sealed capillary is required.
-
Instrument Setup: The sample is placed in an X-ray diffractometer. A common setup uses a Cu Kα radiation source (λ ≈ 1.54 Å).
-
Data Acquisition: The diffractogram is typically recorded over a 2θ range of 20° to 80° with a slow scan speed (e.g., 0.5°/min) to ensure good peak resolution.
-
Data Analysis: The resulting diffraction pattern is analyzed by matching the peak positions (2θ values) and intensities to a reference pattern from a crystallographic database (e.g., ICDD). This confirms the phase identity and allows for lattice parameter refinement using software like Rietveld analysis.
Caption: Standard workflow for X-ray Diffraction analysis of ErH₃ powder.
Protocol: Thermal Desorption Spectroscopy (TDS) for Hydrogen Release
Causality: TDS is used to investigate the kinetics and mechanism of hydrogen desorption.[16] By heating the sample at a controlled rate and measuring the evolved gas with a mass spectrometer, one can determine the temperatures of the two desorption events and calculate the activation energies for hydrogen release, providing critical data for storage applications.[1][2]
Step-by-Step Methodology:
-
Sample Loading: A precise, small mass (typically a few milligrams) of ErH₃ powder is loaded into a sample holder (e.g., a molybdenum crucible) within an ultra-high vacuum (UHV) chamber.
-
Evacuation: The chamber is evacuated to a pressure below 1 × 10⁻⁵ mbar to ensure that the detected signal is only from the desorbed hydrogen.[1]
-
Heating Program: The sample is heated linearly at a constant, predefined rate (e.g., 1 to 5.5 K/min).[1][2]
-
Detection: A mass spectrometer, tuned to detect H₂ (m/z = 2), continuously monitors the partial pressure of hydrogen in the chamber as a function of temperature.
-
Data Analysis: The resulting TDS spectrum (hydrogen partial pressure vs. temperature) will show two distinct peaks. The temperatures of these peaks can be analyzed using methods like the Kissinger method to determine the activation energies for the ErH₃ → ErH₂ and ErH₂ → Er transformations.[1][2]
Caption: Experimental workflow for Thermal Desorption Spectroscopy of ErH₃.
Handling and Safety Precautions
Erbium hydride powder, like many metal hydrides and finely divided metal powders, is a reactive material that requires careful handling to ensure safety.
-
Pyrophoric Hazard: While not explicitly stated in all literature, fine metal hydride powders can be pyrophoric, meaning they can ignite spontaneously upon contact with air.[17]
-
Inert Atmosphere Handling: All handling and manipulation of ErH₃ powder should be performed under an inert atmosphere, such as in an argon or nitrogen-filled glovebox, to prevent oxidation and reaction with moisture.[17]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and compatible gloves (e.g., nitrile), must be worn at all times.[17][18]
-
Storage: The material should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere. It must be kept away from heat, flames, and other sources of ignition.[17]
-
Spill Management: In case of a spill, do not use water. Use a Class D fire extinguisher or smother the powder with dry sand or another suitable dry chemical absorbent.
Conclusion
Erbium trihydride (ErH₃) powder is a multifunctional advanced material defined by its hexagonal crystal structure, semimetallic and antiferromagnetic nature, and, most importantly, its two-step thermal decomposition pathway. These characteristics make it a compelling material for research and application in hydrogen storage, optoelectronics, and magnetic technologies. A thorough understanding of its synthesis, properties, and proper characterization, as outlined in this guide, is essential for harnessing its full potential in developing next-generation technologies.
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A Preliminary Investigation of Erbium Hydride (ErH3) for Hydrogen Storage: A Technical Guide
Foreword: The Imperative for Solid-State Hydrogen Storage
The transition to a hydrogen-based energy economy hinges on a critical challenge: safe, dense, and efficient hydrogen storage. While conventional methods like high-pressure gas compression and cryogenic liquefaction have served initial applications, they suffer from significant drawbacks in terms of energy cost, safety concerns, and low volumetric density. Solid-state storage in metal hydrides presents a compelling alternative, offering the potential for higher volumetric hydrogen densities at moderate temperatures and pressures. Among these materials, rare-earth hydrides have garnered sustained interest due to their favorable thermodynamics and kinetics. This guide focuses on Erbium Hydride (ErH3), a representative member of this class, to provide a foundational understanding and a detailed experimental framework for its preliminary investigation as a hydrogen storage medium. The protocols herein are designed not merely as instructions, but as a self-validating workflow, grounded in the causality of each experimental choice.
Theoretical Foundation: Understanding the Er-H System
Before embarking on experimental work, it is crucial to understand the fundamental properties of the Erbium-Hydrogen system. Erbium (Er), a lanthanide series rare-earth metal, reacts directly with hydrogen to form distinct hydride phases.[1] This process is not a simple dissolution but a series of phase transformations with significant changes in crystal and electronic structure.
The reaction sequence under increasing hydrogen pressure generally proceeds as follows:[1][2]
Er (hcp α-phase) → ErH2 (fcc β-phase) → ErH3 (hcp/trigonal γ-phase)
-
α-Phase: At low hydrogen concentrations, hydrogen atoms occupy interstitial sites in the hexagonal close-packed (hcp) lattice of Erbium metal, forming a solid solution.
-
β-Phase (ErH2): As hydrogen concentration increases, a structural transformation occurs to a face-centered cubic (fcc) lattice, analogous to the CaF2 structure.[2] This dihydride phase is metallic in nature.
-
γ-Phase (ErH3): Further hydrogenation leads to the formation of the trihydride, which exhibits a hexagonal structure (HoD3-type).[2] This phase is typically an insulator or semiconductor, indicating a significant change in the electronic bonding from metallic in ErH2 to more ionic/covalent in ErH3.
Density Functional Theory (DFT) calculations have corroborated this experimentally observed sequence, confirming the thermodynamic stability of each phase.[1] Understanding these distinct phases is paramount, as the transition between them governs the hydrogen storage capacity and the pressure-temperature conditions for absorption and desorption.
Crystal Structure Transitions
The transition between the metallic dihydride and the insulating trihydride is a key feature of the Er-H system. The diagram below illustrates this structural evolution, which is fundamental to the material's hydrogen storage behavior.
Caption: Phase transitions in the Erbium-Hydrogen system.
Experimental Workflow: A Validated Approach
The following sections detail a comprehensive workflow for the synthesis and characterization of ErH3. The causality behind each step is explained to provide a deeper understanding beyond simple procedural execution. The entire process must be conducted with stringent safety protocols, as detailed in Section 5.
Caption: High-level experimental workflow for ErH3 investigation.
Part A: Synthesis of Erbium Hydride
The most direct method for producing high-purity ErH3 is through the gas-phase hydrogenation of metallic Erbium. This process is typically performed in a Sieverts-type apparatus, which allows for precise control of temperature and hydrogen pressure.[3]
Protocol: Direct Gas-Phase Hydrogenation
-
Sample Preparation:
-
Weigh approximately 1-2 grams of Erbium metal (ingot or foil, purity >99.9%) and place it in a stainless-steel sample holder. The use of high-purity starting material is critical to avoid the formation of stable, passivating oxide or nitride layers that inhibit hydrogenation.[4]
-
Load the sample holder into the reactor of the Sieverts apparatus.
-
-
System Evacuation:
-
Seal the reactor and evacuate the system using a turbomolecular pump to a pressure below 1x10⁻⁵ mbar. This step is crucial to remove atmospheric contaminants (O₂, N₂, H₂O) that can react with the Erbium surface.
-
-
Activation:
-
Heat the sample under high vacuum to 400-500°C for several hours (e.g., 4-6 hours). This activation step serves two purposes: it desorbs any surface contaminants and anneals the metal surface, creating fresh, reactive sites for hydrogen dissociation.
-
Cool the sample to the desired reaction temperature under vacuum.
-
-
Hydrogenation to ErH2:
-
Cool the sample to a moderate temperature, typically 300-400°C.
-
Slowly introduce high-purity hydrogen gas (purity >99.999%) into the reactor to a pressure of 1-10 bar. The reaction is exothermic; a slow introduction rate prevents thermal runaway.
-
Monitor the pressure drop in the system. A rapid initial drop indicates the onset of hydrogenation. The reaction forming ErH2 is typically fast. Maintain the temperature and pressure until the hydrogen absorption ceases (pressure stabilizes).
-
-
Hydrogenation to ErH3:
-
Once ErH2 formation is complete, cool the sample to room temperature. The formation of ErH3 is often favored at lower temperatures.[5]
-
Increase the hydrogen pressure significantly, for example, to 30-50 bar.
-
Allow the sample to absorb hydrogen until saturation is reached, which may take several hours. The completion is marked by the stabilization of pressure in the calibrated system volume.
-
-
Passivation and Sample Handling:
-
Crucial Safety Step: Finely divided metal hydrides are often pyrophoric and will ignite upon contact with air.[6] Before removing the sample, it must be passivated.
-
Evacuate the hydrogen from the reactor.
-
Introduce a very low partial pressure of a passivating agent, such as a 1-2% O₂ in Argon mixture or controlled air leak, while monitoring the sample temperature. A slight temperature increase indicates the formation of a thin, protective oxide layer.
-
Once the sample is stable, it can be removed and transferred to an inert atmosphere glovebox for storage and preparation for further characterization.
-
Part B: Structural and Morphological Characterization
Protocol: X-ray Diffraction (XRD)
-
Sample Preparation (in Glovebox):
-
Grind a small portion of the synthesized ErH3 powder using an agate mortar and pestle to ensure a random crystallite orientation.
-
Mount the powder onto a zero-background sample holder. To prevent oxidation during the measurement, the sample should be sealed with an X-ray transparent dome or Kapton tape.
-
-
Data Acquisition:
-
Use a diffractometer with Cu Kα radiation (λ = 1.54056 Å).
-
Scan a 2θ range from 20° to 80° with a step size of 0.02° and a sufficient dwell time per step to obtain good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform phase identification by comparing the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD) for Er, ErH2 (fcc, space group Fm-3m), and ErH3 (hexagonal, space group P-3c1).[5]
-
Use Rietveld refinement to determine lattice parameters, phase purity, and crystallite size.
-
Part C: Hydrogen Storage Performance Evaluation
The core of the investigation lies in quantifying the hydrogen storage properties using Pressure-Composition-Temperature (PCT) analysis.[7] This is performed using the same Sieverts apparatus as for synthesis.
Protocol: PCT Isotherm Measurement
-
Sample Loading and Activation:
-
Load a precisely weighed amount of the synthesized ErH3 (or fresh Erbium metal) into the PCT system.
-
Perform the activation procedure as described in the synthesis protocol (Section 2, Part A, steps 1-3) to ensure a clean, reactive surface.
-
-
Isotherm Measurement Workflow:
-
Set the sample to the first desired temperature (e.g., 250°C) and allow it to stabilize.
-
Introduce a small, known amount of hydrogen gas into the reactor from a calibrated reservoir volume.
-
Allow the system to reach thermodynamic equilibrium (pressure and temperature stabilize). The pressure drop corresponds to the amount of hydrogen absorbed by the sample.
-
Record the final equilibrium pressure and the calculated hydrogen concentration in the material (e.g., in weight percent or H/M ratio).
-
Repeat the previous two steps, incrementally adding hydrogen, to build the absorption isotherm. You will observe three regions: the α-solid solution, the (α+β) plateau, and the β-hydride phase.[7]
-
Once absorption is complete, reverse the process by evacuating known volumes of gas from the sample chamber to measure the desorption isotherm. The pressure difference between absorption and desorption plateaus is known as hysteresis.
-
-
Generating the Van't Hoff Plot:
-
Repeat the entire isotherm measurement process at several different temperatures (e.g., 250°C, 275°C, 300°C, 325°C).
-
From each isotherm, determine the equilibrium plateau pressure (Peq) for the Er ↔ ErH2 transition.
-
Plot ln(Peq) versus the inverse of the absolute temperature (1/T). This is the Van't Hoff plot.
-
Caption: Process flow for PCT isotherm data collection.
Data Analysis and Key Performance Metrics
Hydrogen Storage Capacity
The hydrogen storage capacity of ErH3 can be expressed both theoretically and experimentally.
| Parameter | Formula / Value | Description |
| Theoretical Gravimetric Capacity (wt.%) | (3 * 1.008) / (167.26 + 3 * 1.008) * 100 = 1.79 wt.% | The maximum hydrogen that can be stored in the ErH3 formula unit. |
| Theoretical Volumetric Capacity (g/L) | ~138 g H₂/L | Based on the crystal density of ErH3. This value is notably high. |
| Reversible Gravimetric Capacity (wt.%) | Determined from PCT plateau length | The practical amount of hydrogen that can be cycled under specific T&P conditions. This typically corresponds to the ErH₂ ↔ Er reaction. |
Thermodynamic Properties
The Van't Hoff plot is a powerful tool for extracting the standard enthalpy (ΔH°) and entropy (ΔS°) of hydride formation, which are critical indicators of the hydride's stability.[7]
The relationship is described by the Van't Hoff equation:[7]
ln(P_eq) = (ΔH° / RT) - (ΔS° / R)
-
A linear fit of the Van't Hoff plot (ln(P_eq) vs. 1/T) yields a slope of (ΔH°/R) and a y-intercept of (-ΔS°/R), where R is the ideal gas constant (8.314 J/mol·K).
-
ΔH° (Enthalpy): Indicates the heat released during hydride formation. A very negative value implies a very stable hydride that requires high temperatures for hydrogen release.
-
ΔS° (Entropy): Reflects the change in disorder, dominated by the loss of entropy from gaseous H₂. This value is typically around -130 J/mol·K for the formation of metal hydrides.
Safety Protocols: A Mandate for Diligence
Working with rare-earth hydrides and high-pressure hydrogen requires a rigorous and unwavering commitment to safety. The following protocols are mandatory.
-
Pyrophoric Material Handling: Erbium and Erbium Hydride powders are pyrophoric and must be handled exclusively under an inert atmosphere (e.g., an argon-filled glovebox).[6] Never expose reactive powders to air.
-
High-Pressure Hydrogen: All experiments involving hydrogen gas must be conducted in a well-ventilated area, preferably a fume hood rated for explosive gases. Use certified high-pressure tubing, valves, and regulators. A hydrogen gas detector should be installed in the laboratory.
-
Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields, a flame-retardant lab coat, and appropriate gloves must be worn at all times.
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) must be readily available. Personnel must be trained in its use. An emergency shower and eyewash station must be accessible.[6] Never use water on a metal fire.
-
Radiological Hazards: While pure Erbium is not a significant radiological hazard, some rare-earth ores can contain naturally occurring radioactive materials (NORM) like thorium.[8][9] It is good practice to be aware of the provenance of the starting materials and consult safety data sheets for any radiological warnings.
Conclusion and Outlook
This guide provides a comprehensive framework for the preliminary investigation of ErH3 as a hydrogen storage material. By following these validated protocols for synthesis, characterization, and performance evaluation, researchers can obtain reliable and reproducible data on its crystallographic properties, thermodynamic stability, and hydrogen storage capacity. The data gathered from these experiments—namely the reversible capacity, the enthalpy and entropy of formation, and kinetic behavior—form the essential basis for assessing the viability of ErH3 for practical applications and for comparing it against other candidate storage materials. While ErH3 itself may have limitations, such as modest gravimetric capacity, the methodologies detailed here are foundational and broadly applicable to the wider and highly promising field of novel metal hydride development.
References
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Zegen Advanced Materials. (n.d.). Erbium Hydride ErH2 ErH3 | CAS 13550-53-3 | Hydrogen Storage. Retrieved from a URL which is no longer active, but the content is reflected in the initial search results.[10]
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National Center for Biotechnology Information. (n.d.). Erbium. PubChem Compound Database. Retrieved from [Link]]
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NIST Material Science and Engineering Laboratory. (n.d.). NIST-MSEL Hydrogen Storage Program: Research - Introduction. Retrieved from [Link]3]
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Jepsen, L. H., et al. (2018). Hydrogen Sorption in Erbium Borohydride Composite Mixtures with LiBH4 and/or LiH. Materials, 11(12), 2378.[5]
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ResearchGate. (n.d.). Stability of erbium hydrides studied by DFT calculations. Retrieved from [Link]1]
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American Elements. (n.d.). Erbium Hydride ErH3. Retrieved from [Link]4]
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Wang, H., et al. (2023). Prediction of Superconductivity in Clathrate Er Hydrides under High Pressure. Materials, 16(9), 3539.[2]
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An In-Depth Technical Guide to the Erbium-Hydrogen Phase Diagram: From Fundamentals to Advanced Characterization
Abstract
The erbium-hydrogen (Er-H) system is a cornerstone in the study of metal-hydrogen interactions, exhibiting a series of distinct crystallographic phases with unique thermodynamic and electronic properties. This technical guide provides a comprehensive exploration of the Er-H phase diagram, designed for researchers, materials scientists, and professionals in fields where hydride materials are of interest, such as hydrogen storage, neutron moderation, and advanced electronics. We will delve into the fundamental thermodynamics governing hydride formation, the crystal structures of the primary erbium hydride phases, and the advanced experimental and computational methodologies employed to elucidate the pressure-composition-temperature (P-C-T) landscape. This guide emphasizes the causality behind experimental choices and provides field-proven protocols for key characterization techniques, ensuring a self-validating system of scientific inquiry.
Introduction: The Significance of the Erbium-Hydrogen System
Erbium (Er), a heavy rare-earth element, readily reacts with hydrogen to form several hydride phases, making it a model system for investigating the broader class of rare-earth hydrides.[1] These materials are of significant theoretical and practical interest due to their diverse properties, which are intricately linked to their hydrogen content and crystal structure.[1] The exploration of the Er-H phase diagram is crucial for applications such as:
-
Hydrogen Storage: While not a leading candidate for mobile applications due to its high mass, the Er-H system provides fundamental insights into the thermodynamics and kinetics of reversible hydrogen absorption and desorption in metallic systems.
-
Neutron Scattering and Moderation: The large neutron scattering cross-section of hydrogen makes metal hydrides, including erbium hydrides, relevant in nuclear applications.
-
Switchable Mirrors: The reversible transition between metallic and insulating states upon hydrogenation is a hallmark of some rare-earth hydrides, with potential applications in smart windows and optical sensors.
-
Superconductivity: Recent theoretical and experimental studies have explored the potential for high-temperature superconductivity in rare-earth hydrides under extreme pressures, with ErH₂ being a subject of such investigations.[2]
This guide will provide a detailed roadmap for understanding and experimentally probing the complex phase relationships within the Er-H system.
The Phases of the Erbium-Hydrogen System
The Er-H phase diagram is characterized by the existence of three primary phases at pressures up to 1 atmosphere: the α-phase solid solution, the β-phase dihydride, and the γ-phase trihydride.[1]
The α-Phase: Solid Solution of Hydrogen in Erbium
At low hydrogen concentrations, hydrogen atoms dissolve interstitially in the hexagonal close-packed (hcp) lattice of metallic erbium, forming a solid solution designated as the α-phase. The erbium lattice parameters expand slightly to accommodate the hydrogen atoms.
The β-Phase: Erbium Dihydride (ErH₂)
As the hydrogen concentration increases, a distinct dihydride phase, β-ErH₂, precipitates. This phase possesses a face-centered cubic (fcc) crystal structure of the CaF₂ (fluorite) type.[2] In this structure, the erbium atoms form an fcc lattice, and the hydrogen atoms occupy the tetrahedral interstitial sites. The β-phase is stable over a range of compositions, often denoted as ErH₂₋ₓ, and exhibits metallic conductivity.[2]
The γ-Phase: Erbium Trihydride (ErH₃)
At higher hydrogen concentrations and lower temperatures, the γ-phase, ErH₃, is formed. This phase has a hexagonal crystal structure of the HoD₃ type.[2] The transition from the β-phase to the γ-phase is accompanied by a significant change in electronic properties, with ErH₃ being a semiconductor or insulator. The γ-phase is less thermally stable than the β-phase, decomposing at approximately 656 K (383 °C) at 1 atm pressure.[1]
High-Pressure Phases
Under the application of high pressure, the Er-H system exhibits further phase transformations. Notably, the hexagonal γ-ErH₃ has been shown to undergo a pressure-induced transformation to a cubic phase at pressures around 7.0 GPa.[3] High-pressure studies are critical for understanding the fundamental physics of these materials and for exploring novel properties like superconductivity.[2][3]
Crystallographic Data of Erbium and its Hydrides
A thorough understanding of the Er-H phase diagram necessitates precise knowledge of the crystallographic parameters of each phase. The following table summarizes the key crystallographic data for the primary phases at ambient pressure.
| Phase | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference(s) |
| α-Erbium | Er | Hexagonal | P6₃/mmc (No. 194) | a = 3.5588, c = 5.5874 | [4][5] |
| β-Erbium Hydride | ErH₂ | Cubic (CaF₂) | Fm-3m (No. 225) | a ≈ 5.123 | [2] |
| γ-Erbium Hydride | ErH₃ | Hexagonal (HoD₃) | P-3c1 (No. 165) | a ≈ 3.63, c ≈ 6.54 | [1][6] |
Thermodynamic Principles and the P-C-T Diagram
The phase relationships in the Er-H system are governed by thermodynamics and are best represented by a Pressure-Composition-Temperature (P-C-T) diagram. This diagram is a collection of Pressure-Composition Isotherms (PCIs), which plot the equilibrium hydrogen pressure as a function of hydrogen concentration in the solid at a constant temperature.
Pressure-Composition Isotherms (PCIs)
A typical PCI for a metal-hydrogen system like Er-H exhibits several key features:
-
α-Phase Region: At low hydrogen concentrations, the pressure rises steeply as hydrogen is added, corresponding to the formation of the α-phase solid solution.
-
Plateau Region (α + β): As the hydrogen concentration reaches the solubility limit in the α-phase, the β-phase begins to nucleate. In this two-phase region, the equilibrium hydrogen pressure remains constant as more hydrogen is added, a phenomenon dictated by the Gibbs phase rule. The length of this plateau is indicative of the hydrogen storage capacity of the material.
-
β-Phase Region: Once all the α-phase has been converted to the β-phase, the pressure again rises with increasing hydrogen concentration.
-
Second Plateau Region (β + γ): Similar to the α-to-β transition, a second plateau is observed at higher pressures (or lower temperatures) corresponding to the coexistence of the β and γ phases.
-
γ-Phase Region: After the complete transformation to the γ-phase, the pressure continues to increase with further hydrogen uptake.
The Van't Hoff Relationship and Thermodynamic Parameters
The temperature dependence of the plateau pressure is described by the Van't Hoff equation:
ln(Peq) = (ΔH/RT) - (ΔS/R)
where:
-
Peq is the equilibrium plateau pressure
-
ΔH is the standard enthalpy of hydride formation (a measure of the stability of the hydride)
-
ΔS is the standard entropy of hydride formation
-
R is the ideal gas constant
-
T is the absolute temperature
By measuring PCIs at different temperatures, a Van't Hoff plot of ln(Peq) versus 1/T can be constructed. The slope and intercept of this plot yield the enthalpy and entropy of hydride formation, respectively. For the Er-H system, the following values have been reported[1]:
-
α + β → β: ΔH ≈ -52.6 kcal/mol H₂, ΔS ≈ -35.2 cal/(mol H₂·K)
-
β + γ → γ: ΔH ≈ -19.8 kcal/mol H₂, ΔS ≈ -30.1 cal/(mol H₂·K)
Experimental Methodologies for Phase Diagram Exploration
The construction of an accurate Er-H phase diagram relies on a combination of sophisticated experimental techniques.
Volumetric Analysis: The Sieverts' Method
The Sieverts' method is the most common technique for measuring P-C-T isotherms. It is a volumetric technique that involves introducing a known amount of hydrogen gas into a calibrated volume containing the sample and measuring the resulting pressure change as the gas is absorbed.
Experimental Protocol: P-C-T Measurement using a Sieverts' Apparatus
-
Sample Preparation and Activation:
-
A precisely weighed sample of high-purity erbium metal is placed in a sample holder.
-
The sample is activated by heating under high vacuum to remove surface oxides and other contaminants. This step is crucial for ensuring rapid and complete hydrogenation.
-
-
System Calibration:
-
The volumes of the different parts of the Sieverts' apparatus (reservoir, sample holder, tubing) are accurately calibrated, typically using a non-absorbing gas like helium.
-
-
Isothermal Measurement (Absorption):
-
The sample is brought to the desired constant temperature.
-
A known amount of hydrogen gas is introduced into the calibrated reservoir volume, and the initial pressure (P₁) is recorded.
-
The valve connecting the reservoir to the sample holder is opened, allowing hydrogen to be absorbed by the sample.
-
The system is allowed to reach thermal and pressure equilibrium, and the final pressure (P₂) is recorded.
-
The amount of hydrogen absorbed in each step is calculated based on the pressure drop and the known volumes, using the ideal gas law with corrections for real gas behavior if necessary.
-
This process is repeated in a stepwise manner to construct the absorption isotherm.
-
-
Isothermal Measurement (Desorption):
-
To measure the desorption isotherm, the process is reversed. Hydrogen is incrementally removed from the sample holder, and the equilibrium pressure is measured after each step.
-
-
Data Analysis:
-
The absorbed/desorbed hydrogen quantity is plotted against the equilibrium pressure to generate the P-C-T isotherm.
-
By repeating these measurements at different temperatures, a family of isotherms is obtained, from which the full P-C-T diagram and thermodynamic parameters can be derived.
-
Causality in Protocol Design: The activation step is critical because a passivating oxide layer on the erbium surface can significantly hinder hydrogen absorption kinetics, leading to erroneous, non-equilibrium pressure readings. The stepwise gas introduction allows for the precise determination of equilibrium points along the isotherm.
Diagram of the Sieverts' Method Workflow:
Caption: Workflow for P-C-T measurements using the Sieverts' method.
In-situ X-ray Diffraction (XRD)
In-situ XRD is a powerful technique for directly observing the crystallographic changes in the erbium sample as it is exposed to hydrogen at various temperatures and pressures.[7][8] This allows for the unambiguous identification of the phases present at different points on the P-C-T diagram and for the precise determination of phase boundaries.
Experimental Protocol: In-situ XRD Analysis of Erbium Hydriding
-
Sample Preparation:
-
A small amount of powdered or thin-film erbium is placed in a specialized high-pressure, high-temperature XRD cell. These cells are equipped with windows that are transparent to X-rays (e.g., beryllium or diamond).
-
-
Experimental Setup:
-
The cell is mounted on a powder X-ray diffractometer.
-
Gas lines for hydrogen and a vacuum pump are connected to the cell, along with a pressure transducer and a temperature controller.
-
-
Data Collection:
-
An initial XRD pattern of the activated erbium sample is collected under vacuum at the desired temperature.
-
Hydrogen is introduced into the cell in a controlled manner, and the pressure and temperature are monitored.
-
XRD patterns are collected continuously or at discrete intervals as the hydrogen pressure is increased.
-
-
Data Analysis:
-
The collected XRD patterns are analyzed to identify the crystallographic phases present at each pressure and temperature point by comparing the peak positions and intensities to known diffraction patterns of Er, ErH₂, and ErH₃.
-
Phase transitions are identified by the appearance or disappearance of diffraction peaks corresponding to the different phases.
-
Lattice parameters can be refined from the diffraction data, providing information on the expansion of the lattice as a function of hydrogen concentration.
-
Causality in Protocol Design: The use of an in-situ cell is essential to probe the material's structure under the actual reaction conditions. Ex-situ analysis (i.e., analyzing the sample after hydrogenation) may not accurately reflect the phases present at elevated temperatures and pressures, as phase transformations can occur upon cooling or depressurization.
Diagram of the In-situ XRD Experimental Setup:
Caption: Schematic of an in-situ XRD experiment for hydride analysis.
Computational Modeling: The CALPHAD Approach
In addition to experimental methods, computational techniques play a vital role in understanding and predicting phase diagrams. The CALPHAD (CALculation of PHAse Diagrams) method is a powerful thermodynamic modeling approach that allows for the calculation of phase diagrams for multicomponent systems.[9][10]
The CALPHAD approach for the Er-H system involves:
-
Developing Thermodynamic Models: The Gibbs free energy of each phase (α-Er, β-ErH₂, γ-ErH₃, and the gas phase) is described by a mathematical model that includes parameters for temperature, pressure, and composition.
-
Parameter Optimization: These model parameters are optimized by fitting them to available experimental data, such as phase boundary compositions, thermodynamic properties (ΔH, ΔS), and crystallographic information.
-
Phase Diagram Calculation: Once the Gibbs free energy functions are established, the phase diagram can be calculated by minimizing the total Gibbs free energy of the system at each temperature and pressure.
The CALPHAD method is particularly useful for extrapolating the phase diagram to regions where experimental data is scarce and for assessing the consistency of different experimental datasets.[9]
Summary and Future Directions
The erbium-hydrogen system presents a rich and complex phase diagram that has been extensively studied to understand the fundamental principles of metal-hydrogen interactions. This guide has provided an in-depth overview of the known phases, their crystal structures, and the thermodynamic principles that govern their formation. We have also detailed the key experimental techniques—the Sieverts' method and in-situ XRD—used to explore the P-C-T landscape, providing a foundation for researchers to design and execute their own investigations.
Future research in the Er-H system and related rare-earth hydrides is likely to focus on:
-
High-Pressure Phenomena: Further exploration of the high-pressure phase diagram to search for novel phases and properties, including superconductivity.
-
Nanomaterials: Investigating the influence of nanoscale dimensions on the thermodynamics and kinetics of hydrogen absorption and desorption in erbium hydride.
-
Thin Films: Studying the properties of erbium hydride thin films for applications in switchable mirrors and other optical devices.
-
Advanced Modeling: Continued development of computational models, such as those based on density functional theory (DFT) and CALPHAD, to provide a more predictive understanding of the Er-H system.
By combining rigorous experimental investigation with advanced computational modeling, the scientific community will continue to unlock the full potential of the erbium-hydrogen system and other metal hydrides for a wide range of technological applications.
References
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Winter, M. Erbium: Crystal Structures. WebElements. [Link]
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Winter, M. Erbium Crystal Structures. University of Sheffield. [Link]
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Liu, Y. S., et al. (2019). In-Situ/Operando X-ray Characterization of Metal Hydrides. ChemPhysChem, 20(10), 1251-1264. [Link]
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Gosalawit-Utke, R., et al. (2023). Advances in CALPHAD Methodology for Modeling Hydrides: A Comprehensive Review. Journal of Phase Equilibria and Diffusion, 44(3), 305-325. [Link]
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Giglio, E., et al. (2015). Schematic representation of the f-PcT Sieverts' apparatus. ResearchGate. [Link]
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Jeong, S., et al. (2019). In‐Situ/Operando X‐ray Characterization of Metal Hydrides. ResearchGate. [Link]
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Bielmann, M., et al. (2005). Schematics of the measurement procedure in a Sieverts apparatus. ResearchGate. [Link]
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Sun, Y., et al. (2023). Prediction of Superconductivity in Clathrate Er Hydrides under High Pressure. Materials, 16(9), 3501. [Link]
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Krupski, A., et al. (2005). High pressure studies of the erbium–hydrogen system. Solid State Communications, 135(5), 226-231. [Link]
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Setaram. (2012). PCTPro Manual. Scribd. [Link]
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Dupin, N., et al. (2013). Thermodynamic Modeling by the CALPHAD Method and its Applications to Innovative Materials. EDP Sciences. [Link]
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Liu, Y. S., et al. (2019). In-Situ/Operando X-ray Characterization of Metal Hydrides. Semantic Scholar. [Link]
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Friedrich, R., et al. (2010). Lattice parameters of the structures discussed here. ResearchGate. [Link]
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NIST. (n.d.). NIST-MSEL Hydrogen Storage Program: Research - Introduction. National Institute of Standards and Technology. [Link]
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Bösenberg, U., et al. (2014). Characterization of Metal Hydrides by In-Situ XRD. Amanote Research. [Link]
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Filinchuk, Y. (2006). Transition metal-based hydrides: combining in-situ and high-resolution neutron powder diffraction studies. Paul Scherrer Institut. [Link]
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Mezghich, S., et al. (2024). Thermodynamics assessment of the Erbium-Ruthenium system by combining the Ab-initio and CALPHAD methods. Canadian Metallurgical Quarterly, 64(2), 1-10. [Link]
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Crivello, J. C., et al. (2023). Advances in CALPHAD Methodology for Modeling Hydrides: A Comprehensive Review. ResearchGate. [Link]
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Materials Project. (n.d.). mp-10144. Materials Project. [Link]
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Materials Project. (n.d.). mp-1002221. Materials Project. [Link]
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Zhang, C., et al. (2017). The CALPHAD approach for HEAs: challenges and opportunities. OSTI.GOV. [Link]
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Qu, T., et al. (2023). Stability and Structure of Binary Metal Hydrides under Pressure, Electrochemical Potential and Combined Pressure-Electrochemistry. arXiv. [Link]
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Ferrizz, R., et al. (2008). Erbium-Hydrogen System: Kinetics and Thermodynamics. OSTI.GOV. [Link]
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Materials Project. (n.d.). mp-1190750: ErH3 (trigonal, P-3c1, 165). Materials Project. [Link]
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Materials Project. (n.d.). mp-12813. Materials Project. [Link]
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Materials Project. (n.d.). mp-23903. Materials Project. [Link]
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Materials Project. (n.d.). mp-768203: BeH2 (Orthorhombic, Ibam, 72). Materials Project. [Link]
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Materials Project. (n.d.). mp-679: Er2O3 (Cubic, Ia-3, 206). Materials Project. [Link]
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Matsuoka, T., et al. (2019). Beryllium Polyhydride Be4H8(H2)2 Synthesized at HP/HT. ResearchGate. [Link]
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Moghadam, N. H., et al. (2022). Lattice dynamic stability and electronic structures of ternary hydrides La1−xYxH3via first-principles cluster expansion. Scientific Reports, 12(1), 1-10. [Link]
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Dou, R., et al. (2023). Crystalline Phase, Cross-Section, and Temporal Characteristics of Erbium-Ion in Lu3Ga5O12 Crystal. MDPI. [Link]
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Theoretical Studies of Erbium Trihydride (ErH₃) Formation and Stability: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies and findings related to the formation and stability of erbium trihydride (ErH₃). As a representative member of the rare-earth hydride family, ErH₃ exhibits fascinating structural and electronic properties that are pivotal for applications ranging from hydrogen storage to advanced electronic materials. This document synthesizes first-principles theoretical insights into its thermodynamic and dynamic stability, pressure-induced phase transitions, and electronic structure evolution. We delve into the causality behind the selection of computational strategies, primarily focusing on Density Functional Theory (DFT), and provide a self-validating protocol for researchers aiming to model this and similar material systems. The guide is structured to bridge fundamental theory with practical application, offering a robust resource for scientists and researchers in materials science and computational chemistry.
Introduction: The Significance of Rare-Earth Hydrides
Rare-earth hydrides (REHₓ) are a class of materials that have garnered significant scientific interest due to their diverse and tunable properties. The sequential filling of the 4f electron shell across the lanthanide series, combined with their reaction to hydrogen, gives rise to a rich landscape of physical phenomena, including metal-insulator transitions, complex magnetic ordering, and potential for high-temperature superconductivity in hydrogen-rich phases under pressure.
Erbium (Er), a lanthanide element, reacts with hydrogen to form distinct phases, most notably the dihydride (ErH₂) and the trihydride (ErH₃). Under ambient conditions, this process involves the formation of metallic ErH₂ with a CaF₂-type structure, followed by the insulating ErH₃, which adopts a HoD₃-type crystal structure.[1] The transition from a metallic dihydride to an insulating trihydride is a hallmark of many rare-earth systems and presents a compelling case for theoretical investigation. Understanding the fundamental principles governing the formation and stability of ErH₃ is not merely an academic exercise; it is crucial for harnessing its potential in applications such as switchable mirrors, neutron moderators, and as a precursor for synthesizing novel superconducting hydrides under extreme pressures.
This guide focuses on the theoretical framework used to predict and understand the stability of ErH₃, offering a deep dive into the computational quantum mechanical methods that have become indispensable in modern materials discovery.
The Theoretical Framework for Stability Analysis
Before a hypothetical material can be considered for synthesis, its stability must be rigorously assessed. Theoretical calculations provide a powerful, predictive framework to evaluate stability from multiple perspectives. A truly stable compound must satisfy three fundamental criteria: thermodynamic, dynamic, and mechanical stability.
-
2.1 Thermodynamic Stability: This is the most fundamental criterion, addressing whether the formation of a compound is energetically favorable compared to a set of competing phases (e.g., its constituent elements or other compounds). In computational terms, the primary metric is the enthalpy of formation (ΔHf) . A negative ΔHf indicates that the formation of the compound from its elements in their standard states is an exothermic process and is therefore thermodynamically favorable. For a solid-state reaction like Er (solid) + 1.5 H₂ (gas) → ErH₃ (solid), the enthalpy of formation is calculated as:
ΔH_f(ErH₃) = H(ErH₃) - [H(Er) + 1.5 * H(H₂)]
where H is the total enthalpy of each component, computed directly from first-principles calculations.
-
2.2 Dynamic Stability: A compound that is thermodynamically stable might still be dynamically unstable, meaning any small perturbation or vibration of the atoms in the crystal lattice could lead to its decomposition or transformation into another structure. Dynamic stability is assessed by analyzing the vibrational properties of the crystal, encapsulated in the phonon dispersion curves . Phonons are quantized modes of lattice vibration. For a structure to be dynamically stable, all phonon modes throughout the Brillouin zone must have real (i.e., non-imaginary) frequencies. The presence of imaginary frequencies, often plotted as negative values, indicates that the structure is at a saddle point on the potential energy surface, not a local minimum, and will spontaneously distort into a more stable configuration.[2][3]
-
2.3 Mechanical Stability: This criterion relates to a material's resistance to deformation under external stress. It is determined by the crystal's set of elastic constants (Cij). For a crystal to be mechanically stable, its elastic constants must satisfy a set of conditions known as the Born stability criteria, which ensure that the strain energy is always positive for any small deformation.
Crystal and Electronic Structure of ErH₃
Theoretical studies, corroborated by experimental data, have elucidated the complex structural behavior of ErH₃, particularly under pressure.
-
3.1 Ambient Pressure Phase (P-3c1): At standard temperature and pressure, ErH₃ crystallizes in a hexagonal structure with the space group P-3c1 (HoD₃-type). A key finding from theoretical calculations is that this phase is non-metallic, or insulating.[1] Analysis of the electronic density of states (DOS) reveals a distinct band gap, which explains its insulating behavior. This is in stark contrast to the metallic nature of the dihydride, ErH₂.
-
3.2 High-Pressure Phase Transitions and Metallization: First-principles calculations using evolutionary algorithms have predicted a cascade of pressure-induced phase transitions in ErH₃.[1]
-
At approximately 15 GPa, the initial P-3c1 structure is predicted to transform into a monoclinic C2/m structure.
-
With a further increase in pressure to around 40 GPa, a transition to a cubic Fm-3m structure occurs.
-
Finally, at pressures exceeding ~220 GPa, ErH₃ is predicted to adopt a hexagonal P6₃/mmc structure.
Crucially, these high-pressure phases (C2/m, Fm-3m, and P6₃/mmc) are all predicted to be metallic .[1] The insulator-to-metal transition is a significant electronic transformation driven by the compression of the crystal lattice, leading to the overlap of valence and conduction bands.
-
The relationship between these phases can be visualized as a pathway dependent on applied pressure.
Table 1: Summary of Theoretical Data for ErH₃ Phases
| Property | Ambient Phase (P-3c1) | High-Pressure Phase (C2/m) | High-Pressure Phase (Fm-3m) |
| Crystal System | Hexagonal | Monoclinic | Cubic |
| Space Group | P-3c1 | C2/m | Fm-3m |
| Electronic Nature | Insulating | Metallic | Metallic |
| Transition Pressure | - | ~15 GPa | ~40 GPa |
Computational Methodology: A Practical Guide
The theoretical investigation of materials like ErH₃ relies heavily on ab initio (from first principles) calculations, with Density Functional Theory (DFT) being the most widely used and effective method.
-
4.1 The DFT Approach: DFT provides a framework to solve the many-body Schrödinger equation by mapping it onto a system of non-interacting electrons moving in an effective potential. This approach allows for the accurate calculation of a system's total energy, electronic structure, and other ground-state properties with a favorable balance of accuracy and computational cost. For rare-earth elements like erbium, which have strongly correlated 4f electrons, standard DFT approximations like the Generalized Gradient Approximation (GGA) can sometimes be insufficient. In such cases, methods like DFT+U are employed. The Hubbard U term is added to the Hamiltonian to better describe the on-site Coulomb repulsion of these localized f-electrons, leading to a more accurate description of the electronic structure.
The overall workflow for a theoretical study of ErH₃ stability is a multi-step, self-validating process.
-
4.2 Step-by-Step Protocol for ErH₃ Stability Calculation:
-
Structure Definition: Begin with the crystallographic information file (CIF) or define the lattice vectors and atomic positions for the desired ErH₃ phase (e.g., P-3c1).
-
DFT Engine Selection: Choose a robust plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, or CASTEP.
-
Pseudopotential and Functional: Select appropriate pseudopotentials for Er and H. The Projector Augmented-Wave (PAW) method is commonly used. For the exchange-correlation functional, the Perdew-Burke-Ernzerhof (PBE) parameterization within the GGA is a standard and reliable choice. For improved accuracy, a DFT+U calculation can be performed on the Er 4f states.
-
Convergence Tests: Meticulously test for convergence with respect to the plane-wave energy cutoff (ENCUT) and the density of the k-point mesh (for sampling the Brillouin zone). This step is critical for ensuring the trustworthiness of the results.
-
Geometry Optimization: Perform a full relaxation of the structure, allowing both the lattice parameters and the atomic positions to change until the forces on the atoms and the stress on the unit cell are minimized (e.g., forces < 0.01 eV/Å).
-
Total Energy Calculation: After optimization, perform a high-precision static self-consistent field (SCF) calculation to obtain the final ground-state total energy (or enthalpy at a given pressure).
-
Enthalpy of Formation Calculation: To calculate ΔHf, repeat steps 4-6 for the constituent elements in their standard states (hcp-Erbium and a diatomic H₂ molecule in a large box). Apply the formula from Section 2.1.
-
Phonon Calculation: Use a method like the finite displacement (supercell) approach or Density Functional Perturbation Theory (DFPT) to calculate the force constants and derive the phonon dispersion curves. Software like Phonopy can be used to post-process the DFT force calculations. Check for any imaginary frequencies to confirm dynamic stability.
-
-
4.3 Calculating the Equation of State (EOS): The EOS describes the relationship between a substance's volume and pressure at a constant temperature. It is essential for determining phase transition pressures.
-
Following the geometry optimization (Step 5 above), obtain the equilibrium volume (V₀) and energy (E₀).
-
Create a series of structures by isotropically straining the lattice to different volumes around V₀ (e.g., from 0.9V₀ to 1.1V₀).
-
For each volume, perform a static DFT calculation to find the corresponding total energy.
-
Fit the resulting Energy-Volume data to a standard equation of state, such as the Murnaghan or Birch-Murnaghan EOS, to extract properties like the bulk modulus (B₀) and its pressure derivative (B₀').
-
Key Theoretical Findings and Discussion
-
5.1 Formation and Stability: Theoretical calculations consistently show that the formation of ErH₃ in the P-3c1 structure is thermodynamically favorable under ambient conditions, with a negative enthalpy of formation. The primary validation of its stability comes from phonon dispersion calculations. A dynamically stable structure like ErH₃ would exhibit a phonon dispersion curve where all frequencies are positive, as conceptualized below.
-
5.2 Pressure as a Tuning Parameter: The power of theoretical calculations is evident in their ability to explore material properties under conditions that are difficult to achieve experimentally. For ErH₃, pressure is a critical variable that drives it from an insulating state to a metallic one through a series of structural transformations. By comparing the enthalpy of different candidate structures at various pressures (H(P) = E_total + PV), a phase diagram can be constructed. The structure with the lowest enthalpy at a given pressure is the most stable one. This methodology is what underpins the predicted phase transitions shown in Section 3.2.
-
5.3 Electronic Structure Evolution: The transition from an insulator to a metal is fundamentally an electronic phenomenon. DFT calculations of the electronic band structure and Density of States (DOS) provide a clear picture of this process. In the ambient P-3c1 phase, a gap exists between the valence band maximum and the conduction band minimum. Under pressure, the increased orbital overlap causes these bands to broaden and eventually overlap, closing the band gap and leading to a finite density of states at the Fermi level, which is the defining characteristic of a metal.
Conclusion and Future Outlook
Theoretical studies, grounded in the robust framework of Density Functional Theory, have provided profound insights into the formation and stability of erbium trihydride. These computational methods not only confirm the stability of the known ambient pressure phase but also predict a rich landscape of high-pressure structures with novel electronic properties. The established protocols for calculating thermodynamic, dynamic, and electronic properties serve as a reliable and self-validating guide for future research.
The journey from theoretical prediction to experimental realization is the ultimate goal. The predicted high-pressure metallic phases of ErH₃, and indeed other hydrogen-rich rare-earth compounds, are compelling candidates in the ongoing search for high-temperature superconductors. Future theoretical work will likely focus on more accurate treatments of electron-phonon coupling within these metallic phases to predict potential superconducting transition temperatures (Tc), guiding experimental efforts toward the synthesis of the next generation of advanced materials.
References
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Ma, Y., Eremets, M., Oganov, A. R., Xie, Y., & Bergara, A. (2014). High-pressure phase transition of MH₃ (M: Er, Ho). The Journal of Chemical Physics, 141(5), 054703. [Link]
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Ouadah, O., Saidi, F., Miloudi, M. E. A., Ziani, O., Mahmoudi, A., & Nasr, S. (2021). DFT investigation analyzed with data mining technique of rare-earth dihydrides REH2 for hydrogen storage. International Journal of Hydrogen Energy, 46(65), 32896-32911. [Link]
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Paudyal, D., & Jiang, C. (2024). Correlation Effects on Coupled Electronic and Structural Properties of Doped Rare-Earth Trihydrides. arXiv preprint arXiv:2410.03362. [Link]
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Jhaa, G. (2023, December 11). Phonon Dispersion Calculations and Analysis- Part 2. YouTube. [Link]
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Nyman, J., & Peng, B. (2016). What is the relation between phonon Helmholtz free energy and the stability? ResearchGate. [Link]
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ProfM. (2022). Stability using Phonon Calculation. Matter Modeling Stack Exchange. [Link]
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MDI. (2019). Energy, Phonon, and Dynamic Stability Criteria of Two-Dimensional Materials. ResearchGate. [Link]
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Wang, X., et al. (2022). First-principles calculations of solid-phase enthalpy of formation of energetic materials. Communications Chemistry, 5(1), 1-8. [Link]
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TCM Group, University of Cambridge. (n.d.). Phonons. Theory of Condensed Matter. [Link]
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Kulikov, N. I. (2016). Ab Initio Study of the Electronic Structure and Phonon Dispersions For TiH 2 and ZrH 2. ResearchGate. [Link]
-
S. Charpentier, A. (2016). Electronic structure of the rare-earth dihydride GdH2. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Erbium Hydride (ErH3) Thin Film Deposition
Introduction: The Unique Properties of Erbium Hydride Thin Films
Erbium hydride (ErH) is a fascinating rare-earth hydride that exhibits a dramatic, reversible transition from a reflective metallic state (as erbium dihydride, ErH₂) to a transparent semiconducting state (as erbium trihydride, ErH₃).[1] This "switchable mirror" effect, coupled with its high hydrogen storage capacity, makes ErH₃ a material of significant interest for a range of advanced applications. These include smart windows, gas sensors, solid-state hydrogen storage, and as specialized targets for generating high-energy proton beams.[2][3][4]
However, the deposition of high-quality, stoichiometric ErH₃ thin films presents considerable challenges. The primary difficulty lies in achieving and maintaining the trihydride state, which is less thermodynamically stable than the dihydride phase, particularly at elevated temperatures. This guide provides an in-depth analysis of the fundamental principles and detailed protocols for the successful deposition of ErH₃ thin films, with a primary focus on the widely-used reactive sputtering technique.
Foundational Principles for High-Quality Film Growth
The Erbium-Hydrogen System: A Tale of Two Phases
Understanding the thermodynamics of the erbium-hydrogen interaction is crucial. The system is dominated by two primary phases:
-
Erbium Dihydride (ErH₂): A stable, metallic phase with a face-centered cubic (fcc) crystal structure.[5]
-
Erbium Trihydride (ErH₃): A semiconducting or insulating phase. While bulk ErH₃ typically exhibits a hexagonal crystal structure, thin films can be stabilized in a cubic form, a phenomenon often attributed to film stress and substrate interactions.[5][6]
The deposition process is a competition between hydrogen incorporation and desorption. The substrate temperature is the most critical parameter governing this balance; higher temperatures increase the kinetic energy of surface atoms, promoting hydrogen desorption and favoring the formation of the more stable ErH₂ phase.[5][7]
Substrate Selection and Meticulous Preparation
The substrate provides the template for film growth, and its condition dictates the ultimate quality and adhesion of the deposited film. For erbium hydride deposition, common substrates include single-crystal sapphire (α-Al₂O₃) and silicon wafers with a native or thermally grown oxide layer (SiO₂/Si).[5][6] A pristine, contaminant-free surface is non-negotiable.
Protocol: Standard Substrate Cleaning Workflow
-
Degreasing: Submerge substrates in an ultrasonic bath sequentially with acetone and then isopropanol, each for 10-15 minutes, to remove organic residues.[8]
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Dehydration Bake: Immediately before loading into the deposition chamber, bake the substrates at a temperature of ≥140°C for at least 30 minutes.[8] This critical step desorbs the monolayer of water that readily adsorbs onto surfaces from ambient humidity, which would otherwise become a source of oxygen contamination.[8][9]
-
Handling: Use clean, stainless-steel tweezers for all handling post-cleaning to prevent re-contamination.[10]
dot graph TD subgraph "Substrate Preparation Workflow" direction LR A[Start: Uncleaned Substrate] --> B{Ultrasonic Bath: Acetone}; B --> C{Ultrasonic Bath: Isopropanol}; C --> D[Rinse: Deionized Water]; D --> E[Dry: Nitrogen Gas]; E --> F[Dehydration Bake: ≥140°C]; F --> G[End: Clean Substrate for Loading]; end
end
Caption: Workflow for rigorous substrate cleaning.
Deposition Technique: Reactive Sputtering
Reactive sputtering is a versatile and widely adopted Physical Vapor Deposition (PVD) technique for producing compound thin films.[11][12] It offers a good balance of control, scalability, and cost-effectiveness for depositing high-purity erbium hydride films.[6]
Principle of Operation
In this process, a high-purity erbium (Er) target is bombarded by energetic ions (typically Argon, Ar⁺) from a plasma, causing Er atoms to be ejected or "sputtered." Simultaneously, a reactive gas (hydrogen, H₂) is introduced into the vacuum chamber. The sputtered Er atoms react with the hydrogen gas en route to and on the substrate surface, forming an erbium hydride film.[13] By carefully controlling the partial pressures of the inert and reactive gases, the stoichiometry of the resulting film can be precisely tuned.[13]
dot graph TD subgraph "Reactive Sputtering Logic" A[DC Power Supply] --> B(Erbium Target); C[Ar Gas Inlet] --> D{Plasma Generation}; B -- Sputtered Er Atoms --> F((Substrate)); E[H₂ Gas Inlet] -- Reactive Gas --> D; D -- Ar⁺ Ions --> B; D -- Activated H Species --> F; F -- Film Growth --> G[ErH₃ Thin Film]; end
end
Caption: Key components in the reactive sputtering of ErH₃.
Detailed Experimental Protocol for ErH₃ Deposition
This protocol describes the deposition of cubic ErH₃ films using a DC magnetron sputtering system.
-
System Preparation: Ensure the vacuum chamber is clean and load a high-purity (>99.9%) Erbium target. Load the cleaned substrates onto the substrate holder.
-
Pump-Down: Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr or lower. A lower base pressure minimizes the partial pressure of residual gases like water and oxygen, ensuring higher film purity.
-
Substrate Heating: Heat the substrates to the desired deposition temperature. For ErH₃, a temperature range of 30°C to 275°C is optimal.[5][6] Maintain this temperature throughout the deposition.
-
Gas Introduction:
-
Introduce high-purity Argon gas to a working pressure of several mTorr.
-
Introduce high-purity Hydrogen gas. The H₂ partial pressure is a critical parameter and must be precisely controlled. A partial pressure of ~1.4 x 10⁻⁴ Torr has been shown to be effective for achieving the H/Er ratio of 3.[5]
-
-
Target Cleaning (Pre-Sputtering): With the substrate shuttered, apply DC power to the Erbium target to ignite the plasma. Sputter for 5-10 minutes to remove any surface oxide layer from the target.
-
Deposition: Open the shutter to begin depositing the film onto the substrates. The deposition rate can be monitored in-situ with a quartz crystal microbalance.
-
Cool-Down: After reaching the desired film thickness, turn off the power to the target and shut off the gas flows. Allow the substrates to cool to room temperature under high vacuum to prevent post-deposition oxidation.
Critical Deposition Parameters and Their Influence
The properties of the deposited erbium hydride film are a direct function of several key parameters. The interplay between these variables determines the final stoichiometry, crystal structure, and purity.
| Parameter | Typical Range | Influence on Film Properties and Causality |
| Substrate Temperature | 30 - 500 °C | Primary control for stoichiometry. At temperatures between 30-275°C, hydrogen incorporation is favored, leading to the formation of ErH₃.[5][6] Above ~430°C, the thermal energy is sufficient to cause significant hydrogen desorption from the growing film, resulting in the more stable ErH₂ phase.[5] |
| Hydrogen Partial Pressure | 1x10⁻⁵ - 5x10⁻⁴ Torr | Determines hydrogen availability. Must be sufficient to fully hydride the arriving erbium flux to achieve the ErH₃ phase. A pressure of ~1.4 x 10⁻⁴ Torr has been successfully used.[5] |
| Sputtering Power (DC) | 50 - 200 W | Controls deposition rate. Higher power increases the flux of sputtered erbium atoms. This must be balanced with the hydrogen partial pressure to maintain the desired stoichiometry. |
| Argon Working Pressure | 1 - 10 mTorr | Affects plasma density and energy of sputtered atoms. Higher pressure leads to more gas scattering, reducing the kinetic energy of atoms arriving at the substrate, which can affect film density and stress. |
Alternative Technique: Molecular Beam Epitaxy (MBE)
For applications demanding the highest purity and crystalline perfection, Molecular Beam Epitaxy (MBE) is a powerful, albeit more complex, alternative.
-
Principle: MBE is an ultra-high vacuum (UHV, <10⁻⁹ Torr) deposition method where thermal beams of atoms or molecules are directed onto a heated single-crystal substrate.[14][15] The slow deposition rate (typically <1 atomic layer per second) allows for epitaxial growth, resulting in single-crystal thin films with atomically sharp interfaces.[14] For ErH₃, this would involve an effusion cell for erbium and a source for atomic or molecular hydrogen.
-
Advantages: Unmatched control over thickness and composition at the atomic level, leading to exceptionally high-purity films with low defect density.[14][15] In-situ monitoring with techniques like Reflection High-Energy Electron Diffraction (RHEED) allows for real-time observation of crystal growth.[14]
-
Challenges: MBE systems are significantly more expensive and have a much lower throughput than sputtering systems, making them more suitable for research and development than large-scale production.[14]
Post-Deposition Characterization
Once deposited, films must be thoroughly characterized to confirm their properties.
-
Compositional Analysis: Rutherford Backscattering Spectrometry (RBS) for the erbium profile and Elastic Recoil Detection (ERD) for the hydrogen profile are the definitive techniques for accurately quantifying the H/Er atomic ratio.[5][6]
-
Structural Analysis: X-ray Diffraction (XRD) is used to identify the crystalline phase (e.g., cubic ErH₂ or ErH₃) and determine the lattice parameters and crystallographic orientation of the film.[5][6]
-
In-Situ Monitoring: While not always implemented for ErH₃, techniques used for other hydrides can provide real-time insights. These include high-resolution curvature measurements to monitor stress changes during hydride formation and optical monitoring to observe the metal-to-transparent transition.[16][17][18]
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable. All gas lines and fittings must be leak-checked, and the deposition system should be located in a well-ventilated area.
-
Pyrophoric Materials: Fine powders of rare-earth metals like erbium can be pyrophoric (ignite spontaneously in air). While the solid sputtering target is generally stable, care should be taken when handling any flakes or debris from the chamber.
-
High Voltage and Vacuum: Sputtering and MBE systems utilize high voltages and operate under high vacuum. Users must be trained on proper operating and safety procedures to avoid electrical and implosion hazards.
References
-
Adams, D.P., et al. (2000). Composition and Structure of Sputter Deposited Erbium Hydride thin Films. MRS Online Proceedings Library (OPL), Cambridge Core. [Link]
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Hamm, A., et al. (n.d.). In situ observation of hydride nucleation and selective growth in magnesium thin-films with environmental transmission electron microscopy. ResearchGate. [Link]
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Delmelle, R., Bamba, G., & Proost, J. (2010). In-situ monitoring of hydride formation in Pd thin film systems. International Journal of Hydrogen Energy, 35(18). [Link]
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Toyoshima, Y., et al. (1990). Real time in situ observation of the film growth of hydrogenated amorphous silicon by infrared reflection absorption spectroscopy. Applied Physics Letters, AIP Publishing. [Link]
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Adams, D.P., et al. (n.d.). Cubic erbium trihydride thin films. ResearchGate. [Link]
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Borsa, D.M., et al. (2021). Controlled Hydrogen Loading of Magnesium Thin Films in KOH—Effects on the Hydride Nucleation and Growth Regimes. MDPI. [Link]
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Delmelle, R., Bamba, G., & Proost, J. (n.d.). In-situ monitoring of hydride formation in Pd thin film systems. ResearchGate. [Link]
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Chen, Y., et al. (n.d.). Factors influencing fabrication of erbium hydride films used as targets to generate high energy proton beams. ResearchGate. [Link]
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Ferrizz, R.M. (n.d.). Erbium Hydride Thermal Desorption: Controlling Kinetics. OSTI.GOV. [Link]
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MicroChemicals GmbH. (n.d.). Substrate Preparation: Cleaning and Adhesion Promotion. [Link]
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S. Goel, A. (2015). Substrate Preparation. ResearchGate. [Link]
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Angstrom Sciences. (n.d.). Reactive Sputter Deposition. [Link]
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Kurt J. Lesker Company. (n.d.). Reactive Sputtering Research. [Link]
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Stanford Materials. (n.d.). Erbium: Properties and Applications. [Link]
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Wikipedia. (n.d.). Chemical vapor deposition. [Link]
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Acerde. (2018). Technology. [Link]
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Cadence PCB Design & Analysis. (n.d.). The Molecular-Beam Epitaxy (MBE) Process. [Link]
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AdNaFilm. (n.d.). Molecular Beam Epitaxy (MBE) Solutions. [Link]
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Stanford Advanced Materials. (2024). Rare Earth Hydrides: Exceptional Hydrogen Storage Ability. YouTube. [Link]
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Pierson, H.O. (n.d.). HANDBOOK OF CHEMICAL VAPOR DEPOSITION (CVD). [Link]
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Warf, J.C. (n.d.). STUDIES OF THE RARE EARTH HYDRIDES. DTIC. [Link]
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Richardson, T.J. (2008). Phase transitions in non-hydride switchable mirror thin films. Energy Technologies Area. [Link]
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Chemistry For Everyone. (2023). What Is Molecular Beam Epitaxy (MBE)?. YouTube. [Link]
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N/A. (2019). Thin Film Deposition Technology. [Link]
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ProPlate®. (n.d.). What role does substrate preparation play in achieving effective adhesion of thin film coatings during electroplating?. [Link]
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Gossard, A.C. (n.d.). Chapter 4: Principles of Molecular Beam Epitaxy. National Laboratory of the Rockies. [Link]
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Majid Ali. (2022). Thin Film Deposition Techniques. YouTube. [Link]
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Nowak, G., et al. (2010). Surface-mediated thin terbium hydride film formation. PubMed. [Link]
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AVS. (2021). AVS e-Talk: Creating New Materials Atom-by-Atom with Molecular Beam Epitaxy. YouTube. [Link]
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Charnvanichborikarn, S., et al. (n.d.). Transparent yttrium hydride thin films prepared by reactive sputtering. ResearchGate. [Link]
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nptelhrd. (2014). Mod-01 Lec-13 Sputtering deposited thin films and applications. YouTube. [Link]
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Application Notes & Protocols: Synthesis of Erbium Hydride (ErH3) Nanoparticles for Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erbium hydride (ErH3) nanoparticles are emerging as a novel class of materials with significant potential in catalysis. Their unique electronic and structural properties, stemming from the interaction of hydrogen with the f-orbitals of erbium, offer distinct advantages in promoting various chemical transformations. This document provides a comprehensive guide to the synthesis, characterization, and application of ErH3 nanoparticles in catalysis. We delve into the underlying principles of different synthetic strategies, offer detailed, field-tested protocols, and discuss the critical parameters that govern the catalytic performance of these nanomaterials. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies required to explore the catalytic capabilities of erbium hydride nanoparticles in their respective fields, from fine chemical synthesis to advanced materials science.
Introduction: The Catalytic Promise of Erbium Hydride Nanoparticles
Rare earth hydrides, and specifically erbium hydride, represent a frontier in catalytic science. Unlike traditional noble metal catalysts, ErH3 nanoparticles possess a high density of hydride ions (H⁻), which can act as potent nucleophiles or hydrogen sources in catalytic cycles. This intrinsic reactivity, combined with the high surface area of nanoparticles, opens avenues for novel catalytic pathways. The scientific impetus for exploring ErH3 nanoparticles in catalysis is rooted in their potential to:
-
Activate Small Molecules: The unique electronic structure of erbium hydride can facilitate the activation of otherwise inert molecules like CO2 and N2.[1]
-
Promote Hydrogenation Reactions: The labile hydride ions can participate directly in hydrogenation processes, potentially offering alternative mechanisms to conventional pathways.[2][3]
-
Influence Selectivity: The distinct surface chemistry of ErH3 can lead to unique chemo-, regio-, and stereoselectivity in complex organic transformations.
This guide will navigate the synthesis of these promising nanomaterials, with a focus on producing particles with controlled size, morphology, and stoichiometry, which are critical determinants of their catalytic efficacy.
Synthesis Methodologies: A Comparative Overview
The synthesis of high-quality ErH3 nanoparticles requires careful control over experimental conditions to prevent oxidation and ensure the desired hydride phase. Two primary approaches are highlighted here: a top-down gas-phase hydrogenation method and a bottom-up solution-phase chemical reduction method.
Gas-Phase Hydrogenation of Erbium Precursors
This "top-down" method involves the direct reaction of a solid erbium precursor with hydrogen gas at elevated temperatures. It is a straightforward approach for producing larger quantities of erbium hydride.
Causality Behind Experimental Choices:
-
Precursor Selection: Starting with fine erbium metal powder or a decomposable erbium salt (e.g., erbium(III) chloride) provides a high surface area for efficient reaction with hydrogen.
-
Temperature and Pressure: The thermodynamics and kinetics of the hydrogenation reaction are critically dependent on temperature and hydrogen pressure. Higher temperatures provide the activation energy for the reaction, while high pressure increases the hydrogen concentration at the precursor surface.[4]
-
Inert Atmosphere: Strict exclusion of air and moisture is paramount, as erbium and its hydride are highly reactive and will readily form stable oxides and hydroxides, which are catalytically inert for many desired reactions.
Solution-Phase Chemical Reduction
This "bottom-up" approach offers greater control over nanoparticle size and morphology. It typically involves the reduction of an erbium salt in a high-boiling point solvent in the presence of a stabilizing agent, followed by hydrogenation. A method analogous to the synthesis of other lanthanide hydride nanoparticles can be adapted.[5]
Causality Behind Experimental Choices:
-
Precursor and Reducing Agent: The choice of an organometallic erbium precursor (e.g., erbium(III) trifluoromethanesulfonate) and a strong reducing agent (e.g., lithium naphthalenide) is crucial for the initial formation of metallic erbium nanoparticles.[5]
-
Solvent and Stabilizing Agent: High-boiling, coordinating solvents like tetrahydrofuran (THF) are used to solubilize the precursors and stabilize the resulting nanoparticles, preventing their agglomeration.
-
Subsequent Hydrogenation: The initially formed erbium nanoparticles are then subjected to high-pressure hydrogen to form the desired hydride phase.
Detailed Experimental Protocols
Protocol 1: Gas-Phase Hydrogenation
This protocol describes the synthesis of ErH3 nanoparticles from erbium oxide (Er2O3) as a readily available precursor.
Materials:
-
Erbium(III) oxide (Er2O3) nanopowder (<100 nm particle size)
-
High-purity hydrogen gas (H2, 99.999%)
-
High-purity argon gas (Ar, 99.999%)
-
Tube furnace with temperature and gas flow control
-
Quartz or alumina boat
Procedure:
-
Precursor Preparation: Place 100 mg of Er2O3 nanopowder into a quartz boat.
-
System Assembly: Position the boat in the center of the tube furnace. Seal the furnace and purge with argon gas for at least 30 minutes to remove all air and moisture.
-
Reduction of Oxide: While maintaining a gentle argon flow, heat the furnace to 800°C at a rate of 10°C/min. Hold at 800°C for 4 hours to reduce the oxide to erbium metal.
-
Hydrogenation: Cool the furnace to 400°C. Switch the gas flow from argon to hydrogen at a rate of 50 sccm.
-
Reaction: Increase the temperature to 500°C and hold for 6 hours under a continuous hydrogen flow. This step facilitates the conversion of erbium metal to erbium dihydride (ErH2) and subsequently to erbium trihydride (ErH3).
-
Cooling and Passivation: Cool the furnace to room temperature under a hydrogen atmosphere. Once at room temperature, switch the gas back to argon to purge the system of excess hydrogen.
-
Sample Recovery: Carefully remove the sample from the furnace inside an inert atmosphere glovebox to prevent oxidation. The resulting black powder is ErH3.
Self-Validation: The success of the synthesis can be initially gauged by the color change from the pale pink of Er2O3 to the black of ErH3. Further validation requires characterization as described in Section 5.
Protocol 2: Solution-Phase Synthesis of ErHx Nanoparticles
This protocol is adapted from a similar synthesis for ytterbium hydride nanoparticles and offers better control over particle size.[5]
Materials:
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)3)
-
Lithium naphthalenide (Li-Nap) solution (freshly prepared)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk line and inert atmosphere glovebox
-
High-pressure autoclave
Procedure:
-
Precursor Dispersion: Inside a glovebox, disperse 360 mg of Er(OTf)3 in 5.0 mL of anhydrous THF with vigorous stirring.
-
Reduction: Slowly add a freshly prepared solution of lithium naphthalenide dropwise to the Er(OTf)3 dispersion over 5 minutes. The solution will change color, eventually becoming dark black, indicating the formation of erbium metal (Er0) nanoparticles.[5] Stir the reaction for an additional 2 hours.
-
Isolation of Er0 Nanoparticles: Isolate the black precipitate by centrifugation (10,000 rpm for 7 min). Discard the supernatant and wash the precipitate twice with dry THF.[5]
-
Drying: Dry the resulting black powder under vacuum at 90°C for 90 minutes to remove residual solvent.[5]
-
Hydrogenation: Transfer the dried Er0 nanoparticles into a high-pressure autoclave inside the glovebox. Seal the autoclave and connect it to a hydrogen gas line.
-
Hydride Formation: Pressurize the autoclave to 100 bar with H2 gas and heat to 300°C for 3 hours.[5]
-
Cooling and Recovery: Cool the autoclave to room temperature and carefully vent the excess hydrogen. Transfer the product, ErHx nanoparticles, to a vial inside the glovebox.
Safety and Handling of Pyrophoric Materials
WARNING: Erbium metal and erbium hydride nanoparticles are pyrophoric and will ignite spontaneously upon contact with air and/or moisture.[6] All handling of these materials must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[6]
Personal Protective Equipment (PPE):
Emergency Procedures:
-
In case of fire, use a Class D fire extinguisher suitable for combustible metal fires. DO NOT USE WATER. [6]
-
In case of skin contact, brush off any solid material and flush with copious amounts of water.[6]
-
Always work with a buddy when handling pyrophoric materials.[6]
-
Be aware of potential radiological hazards associated with rare earth elements, which may contain naturally occurring radioactive materials (NORM).[7][8]
Characterization of ErH3 Nanoparticles
Thorough characterization is essential to correlate the physicochemical properties of the nanoparticles with their catalytic performance.
| Technique | Information Obtained | Typical Results for ErH3 Nanoparticles |
| X-Ray Diffraction (XRD) | Crystalline phase, lattice parameters, crystallite size. | Identification of the cubic ErH2 and/or hexagonal ErH3 phase. Peak broadening indicates nanoscale crystallites.[9][10] |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, morphology. | Spherical or quasi-spherical nanoparticles with sizes ranging from 5-50 nm, depending on the synthesis method.[9][10] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation states of Er and presence of surface oxides. | Peaks corresponding to Er, H, and adventitious C and O. Analysis of the Er 4d peak can confirm the metallic or hydride state. |
| Thermal Desorption Spectroscopy (TDS) | Hydrogen content, thermal stability of the hydride. | Desorption peaks corresponding to the release of H2 from ErH3 and ErH2 phases, allowing for quantification of hydrogen content.[4] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter in solution. | Provides an in-situ measurement of the particle size and aggregation state in a solvent.[11] |
Catalytic Applications and Workflow
ErH3 nanoparticles are promising catalysts for hydrogenation reactions. A typical workflow for evaluating their catalytic activity is presented below.
General Procedure for Catalytic Hydrogenation of an Alkene
-
Catalyst Dispersion: In a glovebox, suspend a known amount of ErH3 nanoparticles (e.g., 5 mol%) in an anhydrous, deoxygenated solvent (e.g., THF or toluene) in a high-pressure reactor.
-
Substrate Addition: Add the alkene substrate to the reactor.
-
Reaction Setup: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Reaction Conditions: Purge the reactor with H2 several times, then pressurize to the desired pressure (e.g., 1-10 atm). Heat the reaction to the desired temperature (e.g., 25-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (under an inert atmosphere) and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Upon completion, cool the reactor, vent the excess hydrogen, and quench the reaction. The product can be isolated using standard purification techniques.
Visualization of Workflows and Concepts
Gas-Phase Synthesis Workflow
Caption: Workflow for the gas-phase synthesis of ErH3 nanoparticles.
Solution-Phase Synthesis Workflow
Caption: Workflow for the solution-phase synthesis of ErHx nanoparticles.
Catalytic Hydrogenation Cycle
Caption: A proposed catalytic cycle for alkene hydrogenation by ErH3.
Conclusion and Future Outlook
The synthesis of catalytically active erbium hydride nanoparticles presents both challenges and significant opportunities. The protocols and insights provided in this guide offer a robust starting point for researchers to produce and evaluate these novel materials. Future research should focus on elucidating the precise catalytic mechanisms, expanding the scope of their applications to other challenging transformations, and developing more scalable and sustainable synthesis methods. The unique properties of ErH3 nanoparticles position them as a compelling area of investigation with the potential to contribute to the development of next-generation catalytic technologies.
References
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Ferrizz, R. F. (2006). Erbium hydride decomposition kinetics. Sandia National Laboratories. [Link]
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Carnegie Mellon University. Pyrophoric Handling Procedure. [Link]
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Andrade, M. A. B., et al. (2018). Synthesis and Atomic Scale Characterization of Er2O3 Nanoparticles: Enhancement of Magnetic Properties and Changes in the Local Structure. PubMed. [Link]
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Application Note: Synergistic Characterization of Erbium Hydride Thin Films Using X-ray Diffraction and X-ray Photoelectron Spectroscopy
Introduction: The Significance of Erbium Hydride
Erbium hydride (ErHx) has garnered significant interest within materials science and engineering due to its remarkable optical and electrical switching properties. This rare-earth hydride undergoes a reversible metal-to-insulator transition upon hydrogen loading and unloading, making it a promising candidate for applications such as smart windows, hydrogen storage, and solid-state batteries.[1][2] The stoichiometry of erbium hydride can vary, typically forming a dihydride (ErH2) or a trihydride (ErH3) phase, each exhibiting distinct crystal structures and electronic properties.[3] A thorough characterization of the structural and chemical nature of erbium hydride thin films is paramount for optimizing their performance in these advanced applications. This application note provides a detailed guide for the comprehensive analysis of erbium hydride using two powerful, complementary surface-sensitive techniques: X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS).
Foundational Principles of XRD and XPS
X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used to determine the crystallographic structure of a material.[4] When a monochromatic X-ray beam is incident on a crystalline sample, the X-rays are diffracted by the crystallographic planes in the material. The angles and intensities of the diffracted beams are recorded, producing a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline phases present, allowing for phase identification, determination of lattice parameters, and assessment of crystalline quality.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[5][6] XPS operates by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the emitted photoelectrons is characteristic of the element and its chemical environment.
The synergy between XRD and XPS provides a holistic understanding of erbium hydride films. While XRD reveals the bulk crystallographic structure and identifies the hydride phases present, XPS probes the surface chemistry, identifying the elemental composition and the oxidation states of erbium, which is crucial for understanding surface passivation and reactivity.[5]
Safety Precautions and Sample Handling
Erbium metal and its hydrides can be pyrophoric, especially in powder form, and can react with moisture and air.[7][8][9] Therefore, stringent safety protocols must be followed.
-
Handling: All handling of erbium hydride samples should be performed in an inert atmosphere, such as within a nitrogen or argon-filled glovebox, to prevent oxidation and reaction with atmospheric moisture.[7][10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and compatible gloves, must be worn at all times.[11]
-
Spill and Waste Management: In case of a spill, do not use water. Use a Class D dry powder extinguisher.[7] Dispose of erbium hydride waste in accordance with institutional and national safety regulations.[12]
Experimental Protocol: X-ray Diffraction (XRD) Analysis
Objective
To identify the crystalline phases of erbium hydride (e.g., ErH2, ErH3) and determine the lattice parameters.
Instrumentation and Parameters
A standard powder X-ray diffractometer equipped with a Cu Kα X-ray source is suitable for this analysis.
| Parameter | Recommended Setting | Justification |
| X-ray Source | Cu Kα (λ = 1.5406 Å) | Provides good penetration and diffraction intensity for most materials. |
| Geometry | Bragg-Brentano | Standard geometry for powder diffraction, optimizing for resolution. |
| 2θ Scan Range | 20° - 80° | Covers the primary diffraction peaks for erbium and its hydrides. |
| Step Size | 0.02° | Ensures sufficient data points for accurate peak position determination. |
| Scan Speed | 1-2°/min | A slower scan speed improves the signal-to-noise ratio. |
| Sample Spinner | On | A rotating sample stage minimizes preferred orientation effects. |
Sample Preparation
-
Thin Film Samples: Thin films of erbium hydride deposited on a substrate (e.g., silicon, sapphire) can be mounted directly onto the sample holder. Ensure the film surface is parallel to the holder plane.
-
Powder Samples: If analyzing powder, gently press the powder into a zero-background sample holder within a glovebox to create a flat, smooth surface.[10] This minimizes background signal and ensures a uniform sample surface for analysis.
Data Acquisition and Analysis
-
Mount the sample in the diffractometer.
-
Set the instrument parameters as detailed in the table above and initiate the scan.
-
Upon completion, the resulting diffraction pattern should be processed using appropriate software.
-
Phase identification is achieved by comparing the experimental diffraction pattern to reference patterns from crystallographic databases (e.g., ICDD PDF-4+). The primary phases of interest will be face-centered cubic (fcc) ErH2 and hexagonal close-packed (hcp) ErH3.
-
Lattice parameter refinement can be performed using Rietveld analysis for a more detailed structural characterization.
Expected Results
The XRD pattern will exhibit characteristic diffraction peaks corresponding to the crystal structure of the erbium hydride phases present. For instance, ErH2 typically adopts a face-centered cubic (fcc) structure, while ErH3 exhibits a hexagonal close-packed (hcp) structure. The presence of sharp, well-defined peaks indicates a high degree of crystallinity.
Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS) Analysis
Objective
To determine the elemental composition, identify the chemical states of erbium, and detect surface contaminants (e.g., oxides, hydroxides).
Instrumentation and Parameters
A monochromatic Al Kα X-ray source is standard for XPS analysis.
| Parameter | Recommended Setting | Justification |
| X-ray Source | Monochromatic Al Kα (1486.6 eV) | Provides high energy resolution and minimizes background. |
| Analysis Chamber Pressure | < 1 x 10⁻⁸ mbar | Ultra-high vacuum (UHV) is necessary to prevent surface contamination during analysis. |
| Pass Energy (Survey) | 160-200 eV | A higher pass energy provides good signal-to-noise for elemental identification. |
| Pass Energy (High-Res) | 20-40 eV | A lower pass energy improves energy resolution for chemical state analysis. |
| Ion Gun (for depth profiling) | Ar⁺, 0.5-3 keV | Used to sputter away surface layers to analyze the bulk composition. |
Sample Preparation
-
Mount the sample on a compatible sample holder using conductive carbon tape or clips.
-
Introduce the sample into the UHV analysis chamber through a load-lock system to minimize atmospheric exposure.
Data Acquisition and Analysis
-
Survey Scan: Acquire a wide-energy survey scan (0-1200 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans over the core level regions of interest, primarily Er 4d, O 1s, and C 1s. The Er 4d region is often preferred for erbium analysis due to its high sensitivity.[13]
-
Charge Correction: If the sample is insulating, charge correction will be necessary. This is typically done by referencing the adventitious C 1s peak to 284.8 eV.
-
Peak Fitting: Use appropriate software to perform peak fitting on the high-resolution spectra to deconvolute different chemical states. For erbium, distinct peaks will correspond to metallic erbium, erbium hydride, and erbium oxide/hydroxide species.
-
Depth Profiling (Optional): To analyze the bulk composition and investigate the thickness of any surface oxide layer, a depth profile can be performed by alternating between Ar⁺ ion sputtering and XPS data acquisition.
Expected Results
The survey scan will confirm the presence of Erbium and Hydrogen (indirectly through its effect on Erbium's binding energy), as well as any surface contaminants like Carbon and Oxygen. High-resolution spectra of the Er 4d region will show a shift in binding energy for erbium in the hydride state compared to metallic erbium.[14] The presence of erbium oxide (Er2O3) will be indicated by a characteristic peak at a higher binding energy in the Er 4d spectrum and a corresponding peak in the O 1s spectrum.[15]
Integrated Data Interpretation: A Cohesive Picture
The true power of this dual-technique approach lies in the integration of the XRD and XPS data. For example, if XRD analysis reveals the presence of the ErH2 phase, XPS can then be used to confirm the chemical state of the erbium on the surface and determine if a passivating oxide layer has formed. Conversely, if XPS indicates significant surface oxidation, this may correlate with broadened or less intense peaks in the XRD pattern, suggesting a less crystalline or partially amorphous surface layer.
Conclusion
The combination of X-ray Diffraction and X-ray Photoelectron Spectroscopy provides a robust and comprehensive methodology for the characterization of erbium hydride thin films. XRD offers critical insights into the bulk crystal structure and phase purity, while XPS delivers detailed information about the surface chemistry and elemental composition. By employing the protocols outlined in this application note, researchers can gain a deeper understanding of their erbium hydride materials, enabling the development of next-generation optical and electronic devices.
References
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Ames Laboratory. (n.d.). SDS Erbium. Retrieved from [Link]
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ESPI Metals. (2017, October 2). Safety Data Sheet: Erbium. Retrieved from [Link]
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ESPI Metals. (n.d.). Erbium. Retrieved from [Link]
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WebElements. (n.d.). Erbium: Compounds Information. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Erbium | XPS Periodic Table. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Erbium | XPS Periodic Table (RU). Retrieved from [Link]
- Baer, D. R., & Thomas, M. T. (1996). The nature of hydrogen in x-ray photoelectron spectroscopy: General patterns from hydroxides to hydrogen bonding. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 14(3), 1229-1237.
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Material Interface, Inc. (n.d.). The Complementary Nature of X-Ray Photoelectron Spectroscopy and Angle-Resolved X-Ray Diffraction Part I. Retrieved from [Link]
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Penn State Nuclear Engineering. (n.d.). Identification and quantification of hydride phases in Zircaloy-4 cladding using synchrotron X-ray diffraction. Retrieved from [Link]
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Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. Retrieved from [Link]
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Stanford Materials Corporation. (n.d.). Erbium Trihydride (ErH2-3) Supplier. Retrieved from [Link]
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ResearchGate. (2007). X-ray diffraction study of elemental erbium to 70GPa. Retrieved from [Link]
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ResearchGate. (n.d.). High-resolution XPS spectra of Li 1 s Er 4d/Yb 4d in Li⁺/Er³⁺ co-doped ytterbium silicate film. Retrieved from [Link]
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ResearchGate. (n.d.). Study of Erbium Oxidation by XPS and UPS. Retrieved from [Link]
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Japan Atomic Energy Agency. (n.d.). Electronic Structure of the Bulk of Titanium Hydrides Fractured in Ultrahigh Vacuum by XPS Surface Analysis. Retrieved from [Link]
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ISIS Neutron and Muon Source. (2009). Dihydrogen complex or classical dihydride?. Retrieved from [Link]
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INIS-IAEA. (n.d.). Study of erbium oxidation by XPS and UPS. Retrieved from [Link]
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ResearchGate. (n.d.). AES and XPS characterization of titanium hydride powder. Retrieved from [Link]
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AZoM. (n.d.). EBSD Characterization of Hydrides in Zirconium Alloys for Nuclear Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Iridium. Retrieved from [Link]
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Probing Hydrogen Dynamics in Erbium Hydride: An Application Note on Thermal Desorption Spectroscopy
Introduction: The Critical Role of Hydrogen in Advanced Materials
Erbium hydride (ErHx) stands as a material of significant interest in fields ranging from hydrogen storage to neutron generation and advanced electronics.[1] Its capacity to reversibly absorb and release substantial quantities of hydrogen makes it a compelling candidate for developing clean energy technologies.[1] The precise characterization of hydrogen desorption kinetics—the dynamics of how hydrogen is released from the material upon heating—is paramount for optimizing its performance and ensuring its reliability in these applications. Thermal Desorption Spectroscopy (TDS) emerges as an exceptionally powerful analytical technique for this purpose, offering profound insights into the thermal stability and hydrogen binding energetics within the erbium hydride lattice.[2] This application note provides a comprehensive guide to the principles, experimental protocols, and data interpretation of TDS for the analysis of erbium hydride, tailored for researchers and scientists in materials science and drug development.
Theoretical Framework: Unveiling Desorption Kinetics
Thermal Desorption Spectroscopy operates on a straightforward yet elegant principle: a material is heated at a controlled rate in a high-vacuum environment, and the resulting desorbed gaseous species are detected, typically by a quadrupole mass spectrometer.[2][3] The outcome is a desorption spectrum, a plot of the desorption rate as a function of temperature. The peaks in this spectrum correspond to the release of specific species from different binding sites within the material.[4]
For the erbium-hydrogen system, the TDS spectrum provides a fingerprint of the hydride's decomposition. Erbium hydride exists in distinct phases, primarily the dihydride (ErH₂) and the trihydride (ErH₃), each with unique thermal stabilities.[1] These phases correspond to different binding energies of hydrogen within the erbium lattice. Consequently, the TDS spectrum of a sufficiently hydrided erbium sample will exhibit distinct desorption peaks, each corresponding to the decomposition of a specific hydride phase. The temperature at which a peak reaches its maximum intensity (Tp) is directly related to the activation energy of desorption (Ed), a measure of the energy barrier for the release of hydrogen.[4]
The shape of the desorption peak also yields valuable information. A symmetric peak often suggests first-order desorption kinetics, where the desorption rate is proportional to the concentration of the adsorbed species. Conversely, an asymmetric peak with a tail towards higher temperatures can indicate second-order desorption, a process involving the recombination of two adsorbed atoms before desorbing as a molecule (e.g., 2H → H₂).[4]
Experimental Protocol: A Step-by-Step Guide to TDS of Erbium Hydride
This protocol outlines the essential steps for performing a TDS analysis of erbium hydride, from sample preparation to data acquisition. The procedure is designed to be self-validating by emphasizing control over key experimental parameters.
Sample Preparation: The Foundation of Reliable Data
The preparation of the erbium hydride sample is a critical step that significantly influences the quality and reproducibility of the TDS data. The goal is to obtain a clean, well-characterized sample.
For Thin Film Samples:
-
Substrate Selection and Cleaning: Choose a substrate that is thermally stable to the required desorption temperatures and does not react with erbium or hydrogen. Molybdenum and Kovar are common choices.[1] Thoroughly clean the substrate using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath to remove organic contaminants.
-
Film Deposition: Deposit a thin film of erbium onto the cleaned substrate using a physical vapor deposition technique such as electron-beam evaporation or sputtering. The film thickness should be carefully controlled and monitored.
-
Transfer to TDS System: Promptly transfer the coated substrate into the TDS high-vacuum chamber to minimize exposure to atmospheric contaminants, which can passivate the erbium surface and hinder hydriding.
For Powder Samples:
-
Particle Size Reduction: If starting with bulk erbium hydride, grind the material into a fine powder using an agate mortar and pestle in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation. A particle size of less than 10 µm is desirable to ensure uniform heating and desorption.
-
Sample Mounting: Place a small, accurately weighed amount of the powder into a sample holder made of a non-reactive material like molybdenum or tantalum. Ensure the powder is loosely packed to allow for efficient gas flow.
-
Transfer to TDS System: Use a load-lock system to transfer the sample holder into the TDS chamber without breaking the main chamber's high vacuum.
In-Situ Hydriding: Forming the Erbium Hydride
For pristine erbium samples (thin films or unhydrided powders), the hydriding process is performed in-situ within the TDS system. This ensures a clean and well-defined starting material.
-
Activation: Heat the erbium sample in a high vacuum to a temperature sufficient to desorb any surface contaminants and dissociate the native oxide layer. Activation temperatures can range from 300°C to 600°C.[1] This step is crucial for enabling efficient hydrogen absorption.
-
Hydrogen/Deuterium Introduction: After the activation step and cooling the sample to the desired hydriding temperature, introduce high-purity hydrogen (H₂) or deuterium (D₂) gas into the chamber at a controlled pressure (e.g., 10-500 Torr).[1] Deuterium is often used to distinguish from background hydrogen in the vacuum system.
-
Hydriding: Allow the sample to reside in the hydrogen atmosphere for a specific duration to achieve the desired hydrogen concentration and form the desired hydride phases. The temperature and pressure during this step will determine the final stoichiometry of the erbium hydride.[1] For instance, higher pressures and lower temperatures favor the formation of the trihydride phase.
-
Evacuation: After hydriding, evacuate the chamber to a high vacuum (typically < 1 x 10⁻⁸ Torr) to remove any remaining gaseous hydrogen.
TDS Measurement: Acquiring the Desorption Spectrum
-
System Calibration: Before the measurement, calibrate the quadrupole mass spectrometer's sensitivity to hydrogen (or deuterium). This can be done using a calibrated leak of the respective gas or by analyzing a standard sample with a known hydrogen content, such as titanium hydride.[5]
-
Mass Spectrometer Setup: Set the quadrupole mass spectrometer to monitor the mass-to-charge ratio (m/z) corresponding to the desorbing species. For hydrogen, this is m/z = 2 (for H₂⁺). If using deuterium, monitor m/z = 4 (for D₂⁺) and potentially m/z = 3 (for HD⁺).
-
Temperature Program: Heat the sample at a constant, linear rate (β). A typical heating rate for erbium hydride is between 0.5 K/s and 10 K/s.[1][2] The choice of heating rate can affect the peak temperature and resolution.
-
Data Acquisition: Record the ion current from the mass spectrometer as a function of the sample temperature. This data constitutes the thermal desorption spectrum.
Data Analysis and Interpretation: From Spectrum to Physical Insights
The acquired TDS spectrum contains a wealth of information about the hydrogen desorption process. Proper analysis can extract key kinetic parameters.
Identifying Desorption Peaks
A typical TDS spectrum of a well-hydrided erbium sample will show at least two distinct desorption features:
-
A low-temperature peak: This peak, often centered around 315°C, corresponds to the decomposition of the erbium trihydride (ErH₃) phase.[1]
-
A high-temperature peak: This more intense peak, typically centered around 620°C, is attributed to the decomposition of the erbium dihydride (ErH₂) phase.[1]
The presence and relative intensity of these peaks provide qualitative information about the phases present in the sample.
Quantitative Analysis: The Redhead Method
For a more quantitative understanding, the Redhead analysis can be applied to estimate the activation energy of desorption (Ed) from the peak temperature (Tp).[2][6] This method is based on the Polanyi-Wigner equation and assumes first-order desorption kinetics and a known pre-exponential factor (ν). The Redhead equation is:
Ed / (R * Tp²) = (ν / β) * exp(-Ed / (R * Tp))
Where:
-
Ed is the activation energy for desorption (in J/mol or eV).
-
R is the ideal gas constant (8.314 J/(mol·K)).
-
Tp is the peak temperature of desorption (in Kelvin).
-
ν is the pre-exponential factor (typically assumed to be 10¹³ s⁻¹ for first-order desorption).
-
β is the heating rate (in K/s).
By measuring Tp and knowing β and ν, Ed can be calculated.
Interpreting the Results
The calculated activation energy provides a quantitative measure of the thermal stability of the hydride phase. A higher Ed indicates a more stable hydride that requires more energy to release its hydrogen. For erbium dihydride, reported activation energies for desorption are in the range of 57.1 to 65.4 kcal/mol.[1][7] Variations in the activation energy can be attributed to differences in film growth, processing parameters, and substrate selection.[1]
The total amount of desorbed hydrogen can be determined by integrating the area under the desorption peaks. With proper calibration, this can provide a quantitative measure of the hydrogen concentration in the original sample.
Visualizing the Workflow
The following diagram illustrates the key stages of the Thermal Desorption Spectroscopy workflow for Erbium hydride analysis.
Caption: Experimental workflow for TDS analysis of Erbium hydride.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from TDS analysis of Erbium hydride.
| Hydride Phase | Typical Peak Desorption Temperature (Tp) | Reported Activation Energy (Ed) |
| Erbium Trihydride (ErH₃) | ~315 °C | Lower than ErH₂ |
| Erbium Dihydride (ErH₂) | ~620 °C | 57.1 - 65.4 kcal/mol[1][7] |
Conclusion: A Powerful Tool for Materials Characterization
Thermal Desorption Spectroscopy is an indispensable technique for characterizing the hydrogen desorption properties of erbium hydride. By providing detailed information on the thermal stability, decomposition kinetics, and hydrogen binding energies, TDS enables researchers to understand the fundamental aspects of hydrogen interactions within this important material. The protocols and data analysis methods outlined in this application note provide a robust framework for obtaining reliable and insightful data, ultimately contributing to the development of advanced materials for clean energy and other cutting-edge technologies.
References
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Ferrizz, R. M. (2006). Erbium hydride decomposition kinetics. Sandia National Laboratories. [Link]
-
Fiveable. (2024). Desorption kinetics and thermal desorption spectroscopy. Surface Science Study Guide. [Link]
- Redhead, P. A. (1962). Thermal Desorption of Gases. Vacuum, 12(4), 203-211.
-
Wikipedia. (2023). Thermal desorption spectroscopy. [Link]
-
Fritz Haber Institute. (2003). Modern Methods in Heterogeneous Catalysis Research: Theory and Experiment - Thermal analysis - TDS. [Link]
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Zegen Advanced Materials. (n.d.). Erbium Hydride. [Link]
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Ferrizz, R. M. (2005). Erbium Hydride Thermal Desorption: Controlling Kinetics. OSTI.GOV. [Link]
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Hiden Analytical. (n.d.). TDSLab Series - Analysis of Hydrogen Isotopes in Metals by TPD/TDS. [Link]
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MaTestLab. (2024). Thermal Desorption Spectroscopy (TDS) US Lab. [Link]
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Cao, D., et al. (2017). Analysis of hydrogen isotopes with quadrupole mass spectrometry. Analytical Methods, 9(20), 3067-3072. [Link]
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Application Note & Protocol: A Guide to Hydrogen Absorption and Desorption Kinetics in Erbium Hydride (ErH3)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Erbium Hydride's Role in Advanced Technologies
Erbium Hydride (ErH3) is a significant material in the field of metal hydrides. Its importance lies in a swift and reversible metal-to-insulator transition that occurs during hydrogenation. This characteristic, along with notable changes in its optical and magnetic properties depending on hydrogen content, makes it a key element in innovative technologies like smart windows, hydrogen sensors, and neutron moderators. The effectiveness of these devices is directly linked to the speed of erbium's hydrogen absorption and release, known as its absorption and desorption kinetics.
This document offers a detailed guide to the principles and experimental methods for characterizing the hydrogen absorption and desorption kinetics of ErH3. It aims to provide a deeper understanding of the scientific reasoning behind these processes, ensuring a solid and reproducible experimental approach.
Part 1: Theoretical Framework - Modeling Hydrogen Kinetics in ErH3
The interaction between hydrogen and erbium is a multi-stage process. It begins with the dissociation of H2 molecules on the erbium surface, followed by the diffusion of hydrogen atoms into the erbium lattice, and subsequent phase transformations within the material. The rate of hydrogen absorption or desorption is usually determined by the slowest step in this process, which is often the nucleation and growth of the hydride phase.
A widely used model for describing such solid-state phase transformations is the Johnson-Mehl-Avrami-Kolmogorov (JMAK) theory.[1][2] The JMAK model offers a mathematical framework for understanding the formation and growth of a new phase (ErH3) within the original phase (Er metal) over time. The basic equation of the JMAK model is:
α(t) = 1 - exp[-(kt)^n]
Where:
-
α(t) represents the fraction of the material transformed at a given time t .
-
k is the rate constant, which is influenced by temperature and pressure, reflecting the combined effects of nucleation and growth rates.[3]
-
n is the Avrami exponent, a key parameter that provides insight into the transformation mechanism. The value of 'n' can indicate whether nucleation is instantaneous or continuous, and whether the growth is one-, two-, or three-dimensional.[4]
By fitting experimental data to the JMAK model, these parameters can be extracted to gain a more profound understanding of the physical processes that control the hydrogenation and dehydrogenation of erbium.
Part 2: Experimental Protocol - Kinetic Measurements with a Sieverts' Apparatus
The Sieverts' apparatus is a standard instrument for accurately measuring the amount of gas absorbed or desorbed by a solid material.[5] The method is based on manometry, measuring pressure changes in a calibrated volume to determine the quantity of gas exchanged with the sample.[6]
System Preparation and Calibration
A well-prepared and calibrated system is essential for reliable kinetic data.
-
System Integrity Check: Before starting any experiment, a thorough leak test of the Sieverts' apparatus is necessary. This is usually done by evacuating the system to a high vacuum and monitoring the pressure over several hours. A stable pressure indicates a leak-free system, which is crucial to prevent interference from atmospheric gases that could affect the accuracy of hydrogen uptake measurements.
-
Volume Calibration: The precise volumes of the different parts of the apparatus (reservoir and sample volumes) must be accurately known. This is typically achieved using calibrated volumes and applying the ideal gas law. Accurate volume calibration is vital for converting pressure changes into the quantity of absorbed or desorbed hydrogen.
Sample Preparation and Activation
The initial state of the erbium sample greatly influences its hydrogenation kinetics.
-
Sample Loading: An appropriate amount of high-purity erbium is weighed and placed in the sample holder. The sample mass should be sufficient to cause a measurable pressure change upon hydrogenation.
-
Initial Evacuation: The sample holder is placed in the Sieverts' apparatus, and the system is evacuated to a high vacuum.
-
Activation: The "activation" process is a critical step for achieving fast and reproducible kinetics.[7][8] Erbium, like many metals, forms a thin oxide layer on its surface that acts as a barrier to hydrogen absorption. Activation is designed to remove this layer.[7]
-
The sample is heated under a high vacuum (e.g., 300-400 °C) for several hours to desorb any surface contaminants.
-
A small amount of high-purity hydrogen gas is introduced into the sample chamber while maintaining the elevated temperature.
-
The sample is cycled through several absorption/desorption cycles. This process helps create micro-cracks in the oxide layer, exposing the fresh metal surface to hydrogen and creating pathways for hydrogen diffusion. Successful activation is often indicated by a significant increase in the rate of hydrogen absorption.
-
Isothermal Absorption Kinetics Measurement
-
Set Temperature: The sample is brought to the desired experimental temperature and allowed to stabilize.
-
Initial Pressure: The sample chamber is evacuated, and then a predetermined initial pressure of high-purity hydrogen gas is introduced into the calibrated reservoir volume.
-
Initiate Absorption: The valve between the reservoir and the sample chamber is opened, allowing the erbium sample to absorb hydrogen. The pressure in the system is recorded as a function of time.
-
Data Acquisition: Pressure recording continues until it reaches a stable equilibrium value, indicating that the absorption process is complete at that pressure and temperature.
-
Repeat: This process is repeated for different initial pressures and at various temperatures to create a comprehensive kinetic dataset.
Isothermal Desorption Kinetics Measurement
-
Fully Hydrided Sample: The process begins with a fully hydrogenated ErH3 sample.
-
Set Temperature: The sample is brought to the desired desorption temperature.
-
Reduce Pressure: The pressure in the system is rapidly reduced to a value below the equilibrium pressure of ErH3 at that temperature, creating the driving force for desorption.
-
Data Acquisition: The pressure increase in the system is recorded as a function of time as hydrogen is released from the sample.
-
Equilibrium: Recording continues until the pressure stabilizes, indicating the completion of the desorption process under those conditions.
Part 3: Data Analysis and Interpretation
The raw data from the Sieverts' apparatus (pressure vs. time) must be converted into the fraction of transformed material (α) as a function of time.
-
Calculate Moles of H2: Using the ideal gas law, the number of moles of hydrogen in the system is calculated at each time point.
-
Determine Transformed Fraction (α): The transformed fraction, α(t), at any given time 't' is calculated as:
α(t) = (N_initial - N_t) / (N_initial - N_final)
Where:
-
N_initial is the initial number of moles of H2 in the gas phase.
-
N_t is the number of moles of H2 in the gas phase at time 't'.
-
N_final is the number of moles of H2 in the gas phase at equilibrium.
-
-
JMAK Analysis: A plot of ln[-ln(1-α)] versus ln(t) is created. If the JMAK model is applicable, this plot should yield a straight line.
-
The slope of this line gives the Avrami exponent 'n'.
-
The y-intercept can be used to determine the rate constant 'k'.
-
Quantitative Data Summary
| Parameter | Typical Value Range for ErH3 | Significance |
| Avrami Exponent (n) | 1.0 - 2.5 | Provides insight into the nucleation and growth mechanism. For example, n ≈ 1.5 can suggest three-dimensional growth with a constant nucleation rate. |
| Activation Energy (Ea) | 54.2 - 65.4 kcal/mol[9][10] | The energy barrier that must be overcome for the hydrogenation/dehydrogenation process to occur. Determined from the temperature dependence of the rate constant (k) using the Arrhenius equation. |
Part 4: Visualizing the Workflow and Influencing Factors
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining hydrogen absorption/desorption kinetics in ErH3.
Factors Influencing Kinetics
Caption: Key factors influencing the kinetics of hydrogen in Erbium Hydride.
Part 5: Trustworthiness and Self-Validation
To ensure the reliability of your kinetic data, the following self-validation checks should be incorporated:
-
Reproducibility: Key kinetic measurements should be repeated under identical conditions to ensure the results are reproducible.
-
Mass Balance: After a complete absorption-desorption cycle, the amount of hydrogen desorbed should equal the amount absorbed.
-
Thermodynamic Consistency: The equilibrium pressures determined from your kinetic measurements should align with the pressure-composition-isotherm (PCI) curves for the Er-H system.
By following these rigorous experimental and analytical protocols, researchers can obtain high-quality, dependable data on the hydrogen absorption and desorption kinetics of ErH3, which is essential for the advancement of next-generation hydrogen-based technologies.
References
- A sieverts apparatus for measuring high-pressure hydrogen isotherms on porous materials. (n.d.).
- Sieverts apparatus and methodology for accurate determination of hydrogen uptake by light-atom hosts | Request PDF. (2025).
- Sieverts apparatus and methodology for accurate determination of hydrogen uptake by light-atom hosts. (2007).
- Eight Measurement Methods of Hydrogen Storage Systems. (2024).
- (PDF) Development review of Sieverts-type equipment for studying adsorption and desorption measurements of hydrogen storage in solids. (2025).
- Effect of metal hydride properties in hydrogen absorption through 2D-axisymmetric modeling and experimental testing in storage. (n.d.).
- Surface Diffusion-Controlled Jonhson–Mehl–Avrami–Kolmogorov Model for Hydrogenation of Mg-based Alloys. (2023). ACS Publications.
- Hydrogen Absorption in Metal Hydrides. (n.d.). Diva-portal.org.
- Hydriding kinetics of LaNi5 using Nucleation-growth and Diffusion Models. (n.d.). IIETA.
- The rate constant, k, in the Johnson-Mehl-Avrami-Kolmogorov (JMAK)... (n.d.). ResearchGate.
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- Rare-Earth Mediated Dihydrogen Activation and Catalytic Hydrogenation. (n.d.). ResearchGate.
- The Johnson-Mehl-Avrami-Kolmogorov model: A brief review (*). (2019). ResearchGate.
- Erbium hydride decomposition kinetics. (2006). Sandia National Laboratories.
- A Note on the Johnson–Mehl–Avrami–Kolmogorov Kinetic Model: An Attempt Aiming to Introduce Time Non-Locality. (n.d.). MDPI.
- Hydrogen absorption steps (left) and desorption (right) by a metal/hydride. (n.d.). ResearchGate.
- Activation of metal hydrides. (n.d.). TREA.
- Erbium hydride decomposition kinetics. (2025). ResearchGate.
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- Novel concepts for metal hydride storage tanks – Numerical modeling, simulation and evaluation. (2025).
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- Process for activation of metal hydrides. (n.d.). Google Patents.
- Activation of CO2 by Alkaline-Earth Metal Hydrides: Matrix Infrared Spectra and DFT Calculations of HM(O2CH) and (MH2)(HCOOH) Complexes (M = Sr, Ba). (2021). ACS Publications.
- STUDIES OF THE RARE EARTH HYDRIDES. (n.d.). DTIC.
- Effect of helium-3 on absorption/release kinetics of kilogram-scale hydrogen storage beds. (2026).
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Application Notes & Protocols: Erbium Hydride in Optoelectronic Devices
A Senior Application Scientist's Guide to Harnessing Metal-Insulator Transitions
Introduction: Beyond Luminescence
Erbium, a rare-earth element, is renowned in the field of optoelectronics for its sharp and temperature-stable luminescence at 1.54 µm, a critical wavelength for telecommunications.[1][2] This property has made erbium-doped materials, particularly in fiber amplifiers (EDFAs), foundational to modern optical communication networks.[3][4] However, the applications of erbium extend beyond its use as a simple dopant. When combined with hydrogen to form erbium hydride, it transforms into a functional material with dynamically tunable optical properties, opening avenues for a new class of active optoelectronic devices.[5]
Erbium forms two primary hydride phases: a metallic dihydride (ErH₂) and a semiconducting trihydride (ErH₃).[6] The ability to reversibly transition between these two states—a process accompanied by a dramatic change from a reflective, metallic mirror to a transparent, insulating film—is the cornerstone of its utility in advanced optoelectronics.[7][8] This document serves as a comprehensive guide for researchers and engineers, detailing the fundamental principles, synthesis protocols, and device fabrication workflows for harnessing the unique properties of erbium hydride.
The Core Principle: A Reversible Metal-to-Insulator Transition
The functionality of erbium hydride in optoelectronic devices is driven by a reversible phase transition controlled by hydrogen concentration. Understanding this transition is critical for device design and operation.
-
Erbium Dihydride (ErH₂): The Metallic State. In its dihydride form, erbium hydride possesses a face-centered cubic (fcc) crystal structure.[6][9] This phase is characterized by a significant density of free charge carriers, resulting in metallic behavior. Optically, ErH₂ films are highly reflective and opaque, much like a conventional metal mirror.
-
Erbium Trihydride (ErH₃): The Insulating State. Upon further exposure to hydrogen, the material transitions to the trihydride phase. This involves the incorporation of additional hydrogen atoms into the crystal lattice, leading to the formation of a semiconductor with a significant band gap.[6][8] Consequently, ErH₃ is optically transparent in the visible spectrum.[7] While a hexagonal structure is often cited for the bulk trihydride, thin films can intriguingly form a face-centered cubic erbium sub-lattice.[10]
This hydrogen-induced transition from a reflective metal to a transparent semiconductor is the key enabling mechanism for the applications discussed herein.
Caption: Reversible metal-to-insulator transition in the Erbium-Hydrogen system.
Synthesis Protocol: Reactive Sputter Deposition of Erbium Hydride Thin Films
The fabrication of high-quality, uniform thin films is paramount for any optoelectronic application. Reactive sputtering in a hydrogen atmosphere is a reliable and scalable method for producing erbium hydride films with controlled stoichiometry.[9][10]
Rationale: Sputtering offers excellent control over film thickness, uniformity, and purity. By introducing hydrogen as a reactive gas during the sputtering of a pure erbium target, the erbium atoms react with hydrogen in situ as they deposit onto the substrate, forming the hydride directly. The stoichiometry (H/Er ratio) can be precisely controlled by tuning the hydrogen partial pressure and substrate temperature.[9]
Caption: Experimental workflow for erbium hydride thin film synthesis.
Detailed Protocol:
-
Substrate Preparation:
-
Begin with polished, single-crystal substrates such as α-Al₂O₃ (sapphire) or silicon wafers with a thermally grown oxide layer.
-
Perform a sequential ultrasonic cleaning in acetone, isopropyl alcohol, and deionized water for 10 minutes each.
-
Dry the substrates thoroughly with a stream of dry nitrogen gas.
-
-
System Setup:
-
Mount the cleaned substrate onto the substrate heater in the deposition chamber.
-
Install a high-purity (≥99.9%) erbium metal target in the sputter gun (magnetron).
-
Evacuate the chamber to a high vacuum base pressure, typically below 1 x 10⁻⁷ Torr, to minimize contaminants like oxygen and water vapor.
-
-
Deposition Parameters:
-
Introduce high-purity argon as the sputtering gas and hydrogen as the reactive gas. The flow rates must be precisely controlled with mass flow controllers.
-
Set the substrate temperature. The choice of temperature is critical:
-
For ErH₃ (Trihydride): Deposition at lower temperatures (e.g., 30 - 275 °C) favors the formation of the trihydride phase with an H/Er ratio near 3.[9][10]
-
For ErH₂ (Dihydride): Higher temperatures (e.g., > 430 °C) typically result in the formation of the more stable dihydride phase with an H/Er ratio of approximately 2.[9]
-
-
A typical hydrogen partial pressure is in the range of 1 x 10⁻⁴ Torr.[9]
-
-
Sputtering Process:
-
Apply power (DC or RF) to the erbium target to ignite the plasma.
-
Open the shutter between the target and substrate to commence film deposition.
-
Monitor the film thickness in real-time using a quartz crystal microbalance. A typical thickness for optical applications is 50-200 nm.
-
-
Post-Deposition:
-
After reaching the desired thickness, extinguish the plasma and stop the gas flow.
-
Allow the substrate to cool to room temperature under vacuum to prevent oxidation of the freshly deposited film.
-
Vent the chamber with an inert gas like nitrogen or argon before removing the sample.
-
Primary Application: Gasochromic Switchable Mirrors
The most striking application of erbium hydride is in the creation of "smart windows" or switchable mirrors, which can modulate solar radiation by changing from a reflective to a transparent state.[7][11]
Principle of Operation: A thin film of erbium dihydride (ErH₂), which is reflective, is fabricated. This film is then exposed to a hydrogen-containing atmosphere. The ErH₂ absorbs additional hydrogen, converting it to the transparent erbium trihydride (ErH₃). Reversing this process, by reducing the hydrogen pressure or creating a vacuum, releases hydrogen and switches the film back to its reflective state.
Device Fabrication and Operation Protocol:
-
ErH₂ Film Deposition:
-
Synthesize a thin film of ErH₂ (e.g., 100 nm thick) on a glass substrate using the reactive sputtering protocol described above, ensuring the substrate temperature is maintained above 430 °C to favor the dihydride phase.[9]
-
-
Catalytic Capping Layer Deposition:
-
Rationale: The dissociation of molecular hydrogen (H₂) into atomic hydrogen (H) on the film surface is the rate-limiting step for the hydrogenation process. A catalyst is required to facilitate this reaction at room temperature. Palladium (Pd) is an excellent catalyst for this purpose and also serves as a protective layer against oxidation.[12]
-
Procedure: Without breaking vacuum, deposit a very thin layer (4-10 nm) of palladium directly onto the ErH₂ film via sputtering or e-beam evaporation. This creates a heterostructure of Glass/ErH₂/Pd.
-
-
Gasochromic Switching:
-
Place the fabricated sample in a transparent chamber with gas inlets/outlets and electrical feedthroughs for in-situ monitoring.
-
Measure the initial optical properties (reflectance and transmittance) of the as-deposited mirror state (ErH₂/Pd).
-
To switch to the transparent state, introduce a dilute hydrogen gas mixture (e.g., 1-4% H₂ in Ar) into the chamber. The palladium cap will catalyze the dissociation of H₂, and the atomic hydrogen will diffuse into the erbium hydride layer, converting ErH₂ to ErH₃.
-
Monitor the change in transmittance and reflectance in real-time with a spectrometer. The switching process can be visually observed as the mirror becomes clear.
-
To reverse the process, evacuate the chamber or purge it with an inert gas to lower the hydrogen partial pressure, causing the ErH₃ to release hydrogen and revert to the metallic ErH₂ state.
-
Sources
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Unlocking Novel Phases: A Guide to High-Pressure Synthesis of Erbium Hydrides
Introduction: The Pressure-Cooker Approach to Superconductivity
The quest for materials with exceptional properties, particularly high-temperature superconductivity, has driven materials science into increasingly extreme environments. High-pressure synthesis, a technique that mimics the conditions deep within planets, has emerged as a revolutionary tool for discovering novel materials with exotic electronic and structural characteristics. Among the most promising candidates are the rare-earth hydrides, which, under immense pressures, form hydrogen-rich structures theoretically capable of superconducting at or near room temperature.[1][2]
This application note provides a comprehensive guide for the synthesis and characterization of novel Erbium hydride phases. Erbium, a rare-earth metal, is predicted to form unique clathrate-like hydrogen cages at high pressures, creating a fertile ground for emergent superconductivity.[3] We will delve into the theoretical underpinnings of the Erbium-Hydrogen (Er-H) system, provide detailed experimental protocols for synthesis using a diamond anvil cell (DAC) coupled with laser heating, and outline the essential in-situ characterization techniques for verifying the formation of these new phases. This guide is intended for researchers and scientists venturing into the exciting and challenging field of high-pressure materials discovery.
Theoretical Landscape: Predicting Stability and Superconductivity in the Er-H System
Before embarking on experimental synthesis, a foundational understanding of the theoretical predictions for the Er-H system at high pressure is crucial. Under ambient conditions, Erbium forms stable dihydride (ErH₂) and trihydride (ErH₃) phases.[3] However, recent first-principles calculations predict the emergence of novel, hydrogen-rich phases with intriguing structures at pressures achievable in a laboratory setting.
Theoretical studies suggest that as pressure increases, the Er-H system will favor the formation of stoichiometries with higher hydrogen content, such as ErH₄ and ErH₆.[3] These phases are predicted to adopt clathrate-like structures, where a framework of hydrogen atoms encapsulates the Erbium atoms. This unique arrangement is believed to be key to inducing high-temperature superconductivity.[3]
Below is a summary of the theoretically predicted stable phases of Erbium hydride at high pressures:
| Phase | Predicted Stability Pressure (GPa) | Crystal Structure (Space Group) | Predicted Superconducting Critical Temperature (Tc) |
| ErH₄ | > 50 | Tetragonal (I4/mmm) | 74 - 80 K at 150-300 GPa |
| ErH₆ | > 88 | Body-centered cubic (Im-3m) | 131 - 181 K at 100-300 GPa |
Table 1: Theoretically predicted high-pressure phases of Erbium hydride. Data sourced from first-principles calculations.[3]
The following diagram illustrates the predicted phase transitions in the Erbium-Hydrogen system as a function of pressure.
Caption: Predicted phase progression of the Er-H system with increasing pressure.
Experimental Protocol: Synthesis in a Diamond Anvil Cell
The synthesis of novel Erbium hydride phases requires the precise application of high pressure and temperature. The diamond anvil cell (DAC) is the primary tool for achieving these extreme conditions.[4]
Core Principle
A minuscule sample of Erbium is placed in a sample chamber within a metal gasket, which is then compressed between the tips (culets) of two brilliant-cut diamonds. A hydrogen-rich medium is also enclosed in the sample chamber. By mechanically driving the diamonds together, immense pressures can be generated. A focused laser is then used to heat the sample in-situ, providing the activation energy for the chemical reaction between Erbium and hydrogen.[5]
Step-by-Step Methodology
1. Diamond Anvil Cell Preparation:
-
Anvil Selection: Choose beveled diamond anvils with a culet size of 100-300 µm. The beveling provides additional support at very high pressures.
-
Gasket Preparation: A rhenium (Re) or tungsten (W) gasket is pre-indented to a thickness of 20-30 µm. A sample chamber of 50-100 µm in diameter is then drilled into the center of the indentation using a laser or micro-drilling system.
-
Electrode Deposition (for electrical measurements): For in-situ resistance measurements, four metallic microprobes (e.g., platinum or gold) are deposited onto the culet of one of the diamond anvils before sample loading.[6][7]
2. Sample Loading:
-
A small piece of high-purity Erbium foil (a few tens of microns in size) is carefully placed inside the sample chamber of the gasket.
-
A tiny ruby sphere is also placed in the chamber, away from the Erbium sample. This will serve as the pressure calibrant via ruby fluorescence spectroscopy.
-
Hydrogen Source: A hydrogen-rich precursor is added to the sample chamber. Common choices include:
-
Paraffin Oil: A simple and effective source of hydrogen.[4]
-
Ammonia Borane (NH₃BH₃): Decomposes upon heating to release a large amount of hydrogen.
-
Cryogenic Loading of Pure Hydrogen: For precise control of the hydrogen stoichiometry, the DAC can be loaded with liquefied hydrogen at low temperatures.[8]
-
3. Pressure Application and Calibration:
-
The DAC is carefully assembled and the pressure is gradually increased by tightening the screws of the cell.
-
The pressure is monitored in-situ by measuring the fluorescence spectrum of the ruby sphere. The shift in the R1 fluorescence line of ruby is a well-calibrated pressure standard.
4. Laser Heating Synthesis:
-
Once the desired pressure is reached (e.g., > 50 GPa for ErH₄), the sample is heated using a double-sided infrared laser heating system.[9]
-
The laser is focused to a small spot (10-20 µm) on the Erbium sample.
-
The temperature is measured pyrometrically by analyzing the black-body radiation spectrum emitted from the heated spot.[5]
-
Typical heating temperatures range from 1500 to 2500 K, applied for several minutes to ensure a complete reaction.
Caption: Experimental workflow for high-pressure synthesis of Erbium hydrides.
In-situ Characterization: Confirming Novel Phase Formation
The characterization of the synthesized material must be performed in-situ at high pressure, as these novel hydride phases are often not recoverable to ambient conditions.
Synchrotron X-ray Diffraction (XRD): Unveiling the Crystal Structure
-
Principle: A highly focused, high-energy X-ray beam from a synchrotron source is directed through the diamond anvils onto the sample.[10] The resulting diffraction pattern provides a fingerprint of the crystal structure of the synthesized material.
-
Procedure:
-
The DAC is mounted on a goniometer at a synchrotron beamline.
-
The X-ray beam is precisely aligned with the laser-heated spot on the sample.
-
Diffraction patterns are collected at various pressures, both before and after laser heating.
-
-
Data Analysis: The collected diffraction patterns are analyzed to determine the crystal structure, lattice parameters, and unit cell volume of the newly formed phase. This experimental data is then compared with the theoretically predicted structures (e.g., I4/mmm for ErH₄ and Im-3m for ErH₆) to confirm the synthesis of the desired novel hydride.[3]
Four-Probe Electrical Resistance Measurement: Detecting Superconductivity
-
Principle: To confirm superconductivity, the electrical resistance of the sample is measured as a function of temperature. A sharp drop to zero resistance at a specific critical temperature (Tc) is the hallmark of a superconducting transition. The four-probe method is essential to eliminate the influence of contact resistance, which can be significant in these micro-scale experiments.[2][11]
-
Procedure:
-
The DAC with the pre-deposited electrodes is placed in a cryostat that allows for cooling to cryogenic temperatures.
-
A constant current is passed through the outer two probes, and the voltage drop across the inner two probes is measured.
-
The resistance is calculated using Ohm's law (R = V/I).
-
The temperature is slowly varied, and the resistance is recorded at each temperature point.
-
-
Data Analysis: A plot of resistance versus temperature will show a distinct transition to a zero-resistance state if the material is superconducting. The temperature at which this transition occurs is the superconducting critical temperature (Tc).
Troubleshooting Common Experimental Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Diamond Anvil Failure | - Excessive pressure gradient- Misalignment of anvils- Reaction with sample at high temperature | - Use a soft, hydrostatic pressure-transmitting medium (e.g., liquid H₂ or He).- Ensure precise alignment of the diamond culets before applying high pressure.- Use a thermal insulation layer (e.g., NaCl or Al₂O₃) between the sample and the diamonds. |
| Sample Contamination | - Reaction with the gasket material- Impurities in the hydrogen source | - Use inert gasket materials like Rhenium or Tungsten.- Use high-purity hydrogen sources. For critical experiments, cryogenic loading of pure H₂ is recommended. |
| No Reaction Upon Heating | - Insufficient temperature- Poor absorption of laser by the sample | - Increase laser power or use a laser with a wavelength that is better absorbed by the sample.- Place a small piece of a known laser absorber (e.g., platinum) in contact with the sample. |
| Ambiguous XRD Pattern | - Small sample size- Multiple phases present in the X-ray beam | - Use a micro-focused X-ray beam.- Perform an X-ray diffraction map of the sample chamber to isolate the signal from the desired phase. |
Table 2: Common challenges and solutions in high-pressure hydride synthesis.
Conclusion
The high-pressure synthesis of novel Erbium hydride phases represents a frontier in the search for high-temperature superconductors. While experimentally challenging, the combination of diamond anvil cell technology, laser heating, and in-situ synchrotron-based characterization provides a powerful toolkit for exploring the rich phase diagram of the Er-H system. The protocols and insights provided in this application note are intended to serve as a robust starting point for researchers aiming to synthesize and characterize these exciting new materials. The discovery of superconductivity in Erbium hydrides would not only be a significant scientific achievement but could also pave the way for the design of a new generation of superconducting materials.
References
-
Prediction of Superconductivity in Clathrate Er Hydrides under High Pressure. (2023). MDPI. [Link]
-
In Situ Synchrotron X-ray Diffraction Studies of Hydrogen-Desorption Properties of 2LiBH4–Mg2FeH6 Composite. (n.d.). MDPI. [Link]
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High-pressure and high-temperature syntheses of aluminum-transition metal alloy hydrides with the aid of in situ synchrotron radiation X-ray diffraction technique. (2022). INIS-IAEA. [Link]
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Transition metal-based hydrides: combining in-situ and high-resolution neutron powder diffraction studies. (n.d.). Paul Scherrer Institut. [Link]
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High-Pressure Laser Reactive Synthesis Within Diamond Anvil Cells of Carbon Allotropes from Methanol. (2022). MDPI. [Link]
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Four-probe electrical measurements with a liquid pressure medium in a diamond anvil cell. (2012). Review of Scientific Instruments. [Link]
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Superconductivity above 200 K Discovered in Superhydrides of Calcium. (2022). Nature Communications. [Link]
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Synchrotron X-ray diffraction techniques for in situ measurement of hydride formation under several gigapascals of hydrogen pressure. (n.d.). Osaka University. [Link]
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Has Metallic Hydrogen Been Made in a Diamond Anvil Cell?. (2012). ResearchGate. [Link]
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Four-probe electrical measurements with a liquid pressure medium in a diamond anvil cell. (2012). AIP Publishing. [Link]
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Laser Heating in DAC. (n.d.). University of Hawaii. [Link]
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High-temperature superconductivity in hydrides: experimental evidence and details. (2022). arXiv. [Link]
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Development of loading system for liquid hydrogen into diamond-anvil cells under low temperature. (2010). AIP Publishing. [Link]
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Diamond anvil cell. (n.d.). Wikipedia. [Link]
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High pressure forces heavy hydrogen to act like a metal. (2022). RSC Education. [Link]
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Finite element analysis of resistivity measurement with four point probe in a diamond anvil cell. (2011). ResearchGate. [Link]
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Pulsed laser heating in DAC. (n.d.). University of Bayreuth. [Link]
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Novel Superconducting Ternary Hydrides under High Pressure. (2021). arXiv. [Link]
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The Four Point Electrical Probe. (n.d.). Superconductors.org. [Link]
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Application Note: In-Situ Monitoring of the Hydrogenation of Erbium
Abstract: The hydrogenation of erbium, a process leading to the formation of erbium dihydride (ErH₂) and trihydride (ErH₃), is of significant interest for applications in hydrogen storage, switchable mirrors, and as a neutron moderator. Understanding the kinetics and thermodynamics of this gas-solid reaction in real-time is crucial for optimizing these technologies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in-situ monitoring of the hydrogenation of erbium. We delve into the fundamental principles of various monitoring techniques, present detailed experimental protocols, and explain the rationale behind the experimental design.
Introduction: The Erbium-Hydrogen System
The interaction of hydrogen with erbium is a fascinating example of a reversible metal-to-insulator transition. At elevated temperatures and hydrogen pressures, erbium metal, which has a hexagonal close-packed (hcp) crystal structure, readily absorbs hydrogen to form distinct hydride phases. This process is characterized by significant changes in the material's structural, electrical, and optical properties.
The hydrogenation process typically proceeds in two main stages[1]:
-
α-phase (Solid Solution): Initially, hydrogen atoms dissolve interstitially in the erbium lattice, forming a solid solution.
-
β-phase (Erbium Dihydride, ErH₂): As the hydrogen concentration increases, a phase transformation occurs, leading to the formation of a face-centered cubic (fcc) dihydride phase[2].
-
γ-phase (Erbium Trihydride, ErH₃): With further increases in hydrogen pressure, a hexagonal trihydride phase is formed[1][3].
The ability to monitor these phase transitions in real-time provides invaluable insights into the reaction kinetics, the influence of experimental parameters (temperature, pressure), and the stability of the resulting hydride phases.
The Importance of In-Situ Monitoring
In-situ monitoring offers a dynamic window into the hydrogenation process, allowing for the direct observation of transitional states and reaction pathways that are often missed by ex-situ characterization. The key advantages of in-situ monitoring include:
-
Real-time Kinetic Data: Direct measurement of reaction rates and activation energies.
-
Identification of Intermediate Phases: Observation of transient or metastable hydride phases.
-
Understanding Reaction Mechanisms: Elucidating the nucleation and growth of hydride domains.
-
Process Optimization: Fine-tuning of temperature, pressure, and gas flow for desired hydrogenation outcomes.
In-Situ Monitoring Techniques: A Multi-faceted Approach
A comprehensive understanding of erbium hydrogenation is best achieved by employing a combination of in-situ techniques that probe different aspects of the material's transformation.
In-Situ X-ray Diffraction (XRD)
Principle: In-situ XRD is a powerful technique for tracking the structural evolution of erbium during hydrogenation. By monitoring the changes in the diffraction pattern in real-time, one can identify the crystal structures of the evolving hydride phases and determine their lattice parameters. The shift in diffraction peak positions and the appearance of new peaks are direct indicators of phase transitions.
Why it's crucial: XRD provides unambiguous evidence of the crystallographic changes that are the hallmark of the hydrogenation process. It allows for the direct correlation of structural transformations with the experimental conditions.
Experimental Protocol: In-Situ XRD of Erbium Hydrogenation
Objective: To monitor the phase transitions of an erbium thin film during hydrogenation.
Materials & Equipment:
-
Erbium thin film (e.g., 100 nm thick) deposited on a suitable substrate (e.g., sapphire).
-
High-temperature reaction chamber with a hydrogen gas inlet and outlet, and an X-ray transparent window (e.g., beryllium or Kapton).
-
X-ray diffractometer with a high-temperature attachment.
-
Mass flow controllers for precise control of hydrogen and inert gas flow.
-
Pressure gauges and temperature controllers.
-
Hydrogen gas (high purity) and an inert gas (e.g., Argon) for purging.
Procedure:
-
Sample Mounting: Mount the erbium thin film sample in the high-temperature reaction chamber.
-
System Purge: Purge the chamber with an inert gas (Argon) to remove any residual oxygen and moisture.
-
Initial Scan: Record an initial XRD pattern of the pristine erbium film at room temperature.
-
Heating: Heat the sample to the desired reaction temperature (e.g., 400°C) under a continuous flow of inert gas.
-
Hydrogen Introduction: Introduce a controlled flow of hydrogen gas into the chamber at a specific pressure.
-
In-Situ Data Acquisition: Continuously collect XRD patterns at regular intervals as the hydrogenation proceeds.
-
Data Analysis: Analyze the sequence of XRD patterns to identify the appearance of ErH₂ (fcc) and ErH₃ (hexagonal) phases. Track the changes in lattice parameters and peak intensities to quantify the phase fractions over time.
Expected Results: A series of XRD patterns showing the gradual disappearance of the hcp-Erbium peaks and the emergence and growth of the fcc-ErH₂ peaks, followed by the appearance of the hexagonal-ErH₃ peaks at higher hydrogen concentrations.
| Phase | Crystal Structure | Key Diffraction Peaks (2θ for Cu Kα) |
| Er | hcp | ~32.5°, ~34.2°, ~48.9° |
| ErH₂ | fcc | ~29.8°, ~34.5°, ~50.2° |
| ErH₃ | hexagonal | ~28.5°, ~32.8°, ~47.5° |
Logical Flow of In-Situ XRD Experiment
Caption: Workflow for in-situ XRD monitoring of erbium hydrogenation.
In-Situ Electrical Resistivity Measurement
Principle: The hydrogenation of erbium is accompanied by a dramatic change in its electrical properties. Erbium is a metallic conductor, while its dihydride and trihydride phases are semiconductors or insulators. By measuring the electrical resistance of an erbium sample in real-time during hydrogen exposure, one can monitor the progress of the phase transitions.
Why it's insightful: Resistivity measurements provide a highly sensitive and continuous probe of the electronic structure changes during hydrogenation. The technique is relatively simple to implement and offers excellent temporal resolution.
Experimental Protocol: In-Situ Four-Point Probe Resistivity Measurement
Objective: To continuously monitor the change in electrical resistivity of an erbium thin film during hydrogenation.
Materials & Equipment:
-
Erbium thin film with pre-deposited electrical contacts in a four-point probe configuration.
-
Reaction chamber with electrical feedthroughs.
-
Source measure unit (SMU) or a combination of a constant current source and a voltmeter.
-
Mass flow controllers, pressure gauges, and temperature controllers.
-
Hydrogen and inert gas supplies.
Procedure:
-
Sample Connection: Connect the electrical contacts of the erbium sample to the feedthroughs of the reaction chamber.
-
System Purge and Heating: Purge the chamber with inert gas and heat the sample to the desired reaction temperature.
-
Initial Measurement: Measure the initial resistance of the erbium film.
-
Hydrogen Exposure: Introduce hydrogen gas into the chamber.
-
Real-time Monitoring: Continuously apply a constant current through the outer probes and measure the voltage across the inner probes. Record the resistance as a function of time.
-
Data Correlation: Correlate the changes in resistance with the different stages of hydrogenation (α-phase, β-phase, γ-phase formation).
Expected Results: A significant increase in resistance as the metallic erbium transforms into the semiconducting/insulating hydride phases. The rate of resistance change can be used to infer the kinetics of the hydrogenation process.
| Stage of Hydrogenation | Expected Resistivity Change |
| α-phase (Solid Solution) | Slight increase |
| β-phase (ErH₂) Formation | Sharp and significant increase |
| γ-phase (ErH₃) Formation | Further increase to a saturation value |
Conceptual Diagram of Resistivity Change
Caption: Expected changes in electrical properties during hydrogenation.
In-Situ Optical Spectroscopy
Principle: The optical properties of erbium, such as its reflectance and transmittance, change significantly upon hydrogenation. Metallic erbium is reflective, while erbium dihydride has a reddish, translucent appearance, and erbium trihydride is transparent in the visible range. In-situ optical spectroscopy (e.g., ellipsometry, UV-Vis spectroscopy) can monitor these changes in real-time.
Why it's valuable: Optical techniques are non-contact and can be highly sensitive to the formation of thin hydride layers. They are particularly well-suited for studying the hydrogenation of thin films, which are relevant for switchable mirror applications.
Experimental Protocol: In-Situ Spectroscopic Ellipsometry
Objective: To monitor the changes in the optical constants (refractive index n and extinction coefficient k) of an erbium thin film during hydrogenation.
Materials & Equipment:
-
Erbium thin film on a reflective substrate (e.g., silicon).
-
Reaction chamber with optical viewports.
-
Spectroscopic ellipsometer.
-
Gas handling system as described previously.
Procedure:
-
Sample Alignment: Mount the sample in the chamber and align it with the ellipsometer beam.
-
Initial Characterization: Measure the ellipsometric parameters (Ψ and Δ) of the pristine erbium film.
-
Hydrogenation and Monitoring: Heat the sample and introduce hydrogen while continuously acquiring ellipsometric data.
-
Optical Modeling: Use appropriate optical models to extract the effective refractive index and extinction coefficient of the film as a function of time.
-
Interpretation: Correlate the changes in optical constants with the formation of the different hydride phases.
Expected Results: A decrease in the extinction coefficient (k) as the metallic film becomes more transparent upon hydride formation. The changes in n and k can be modeled to determine the thickness and composition of the growing hydride layers.
| Phase | Optical Appearance | Expected Change in k |
| Er | Opaque, metallic | High |
| ErH₂ | Reddish, translucent | Decreases |
| ErH₃ | Transparent | Approaches zero in the visible range |
Safety Considerations
Working with hydrogen gas requires strict adherence to safety protocols to mitigate the risks of flammability and explosion[4][5].
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of hydrogen gas[1][4].
-
Leak Detection: Use a reliable hydrogen leak detector.
-
Ignition Sources: Eliminate all potential ignition sources from the experimental area[1][4].
-
Pressure Regulation: Use appropriate pressure regulators and relief valves.
-
Personnel Training: All personnel must be trained in the safe handling of hydrogen gas[5].
Conclusion
The in-situ monitoring of erbium hydrogenation provides a powerful suite of tools for gaining a fundamental understanding of this important gas-solid reaction. By combining techniques such as XRD, electrical resistivity measurements, and optical spectroscopy, researchers can obtain a comprehensive picture of the structural, electronic, and optical transformations that occur. The detailed protocols and insights provided in this application note are intended to equip scientists and engineers with the knowledge to design and execute robust in-situ experiments, ultimately accelerating the development of advanced materials and technologies based on the erbium-hydrogen system.
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Lundin, C. E. (1968). The Erbium-Hydrogen System. Transactions of the Metallurgical Society of AIME, 242(5), 903-907. [Link]
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Ferrizz, R., et al. (2008). PCT Study: Erbium-Hydrogen System (Preliminary Results). Sandia National Laboratories. [Link]
-
WebElements. (n.d.). Erbium: Compounds. [Link]
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Ferrizz, R., et al. (2008). Erbium-Hydrogen System: Kinetics and Thermodynamics. Sandia National Laboratories. [Link]
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NIST Center for Neutron Research. (n.d.). Hydrogen Storage Program: Research - Introduction. [Link]
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Interscan Corporation. (2024). Hydrogen (H2) Safety: Key Considerations and Best Practices. [Link]
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Sakamoto, Y., et al. (2021). 2-step reaction kinetics for hydrogen absorption into bulk material via dissociative adsorption on the surface. Scientific Reports, 11(1), 18751. [Link]
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Zhang, L., et al. (2022). Kinetics of the hydrogen absorption and desorption processes of hydrogen storage alloys: A review. International Journal of Minerals, Metallurgy and Materials, 29(4), 735-752. [Link]
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Coman, M., Jacewicz, M., & Dancila, D. (2021). In Situ Resistivity Measurement of Metal Surfaces to Track Down Dislocations Caused by High Field Conditioning. Proceedings of the 12th International Particle Accelerator Conference. [Link]
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Guilherm, Y. P., et al. (2021). Thermodynamic Modelling of Hydrogen-Multicomponent Alloy Systems: Calculating Pressure-Composition-Temperature Diagrams. ChemRxiv. [Link]
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Singh, S., et al. (2025). MH-PCTpro: A machine learning model for rapid prediction of pressure-composition-temperature (PCT) isotherms. Scientific Data, 12(1), 123. [Link]
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Institute of Low Temperature and Structure Research, Polish Academy of Sciences. (n.d.). Division of Optical Spectroscopy. [Link]
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Wiese, B., & Hort, N. (2025). Evaluation of in situ resistivity measurement for the development of Mg-based implant materials. 17th International Symposium on Biodegradable Metals. [Link]
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Yamashita, S., et al. (2020). Hydrogen storage and stability properties of Pd–Pt solid-solution nanoparticles revealed via atomic and electronic structure. Catalysts, 10(11), 1291. [Link]
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Application Notes & Protocols: A Guide to Measuring Hydrogen Storage in Erbium Hydride (ErH3)
<_ 2_2>
These comprehensive application notes provide a detailed guide for researchers and scientists on the experimental setup and protocols for accurately measuring the hydrogen storage properties of Erbium Hydride (ErH3). This document emphasizes the causality behind experimental choices, ensuring a deep understanding of the methodology.
Introduction: The Significance of ErH3 in Hydrogen Storage
Erbium hydride (ErH3) is a rare-earth metal hydride that has garnered interest for hydrogen storage applications.[1][2] Its ability to reversibly absorb and release hydrogen makes it a candidate for various clean energy technologies.[1] Accurate and reproducible measurement of its hydrogen storage characteristics is paramount for evaluating its potential and for the development of advanced hydrogen storage systems. This guide will focus on the volumetric method, primarily using a Sieverts' apparatus, which is a robust and widely used technique for characterizing gas sorption properties of materials.[3][4][5]
Foundational Principles: Understanding Hydrogen Sorption in Metal Hydrides
The interaction of hydrogen with erbium metal is a chemical process involving the dissociation of hydrogen molecules into atoms, which then occupy interstitial sites within the metal lattice.[6] This process is typically reversible and is governed by temperature and pressure.
Pressure-Composition-Isotherms (PCT): The Fingerprint of a Hydride
The cornerstone of hydrogen storage characterization is the Pressure-Composition-Isotherm (PCT) measurement.[7][8][9] A PCT curve plots the equilibrium hydrogen pressure against the hydrogen concentration in the material at a constant temperature.[8][9]
-
α-Phase (Solid Solution): At low hydrogen pressures, hydrogen atoms dissolve in the erbium metal lattice, forming a solid solution. In this region, the pressure increases steeply with a small increase in hydrogen concentration.[8]
-
Plateau Region (α + β Phase Coexistence): As the pressure increases, a hydride phase (β-phase, ErH2) begins to nucleate and grow. In this two-phase region, the pressure remains relatively constant as more hydrogen is absorbed. The length of this plateau is a direct measure of the reversible hydrogen storage capacity.[8]
-
β-Phase (Hydride Phase): Once the metal is fully converted to the dihydride, a further increase in pressure is required to absorb more hydrogen, leading to the formation of the trihydride (γ-phase, ErH3).[10]
Thermodynamics: The van't Hoff Relationship
The relationship between the plateau pressure and temperature is described by the van't Hoff equation, which allows for the determination of the enthalpy (ΔH) and entropy (ΔS) of hydride formation.[11][12][13] These thermodynamic parameters are crucial for understanding the stability of the hydride and the energy requirements for hydrogen release.[11][13] A van't Hoff plot of ln(P_eq) versus 1/T yields a straight line from which ΔH and ΔS can be calculated.[8]
Experimental Apparatus: The Sieverts' Method
The Sieverts' apparatus is a volumetric technique used to measure the amount of gas absorbed by a solid material.[3][4] It operates by introducing a known amount of hydrogen gas into a calibrated volume containing the sample and measuring the pressure change as the gas is absorbed.[4]
Core Components of a Sieverts' Apparatus
A typical Sieverts' apparatus consists of the following key components:[14][15]
-
Gas Reservoir (Reference Volume): A calibrated volume where the hydrogen gas is initially held.
-
Sample Holder (Sample Volume): A reactor containing the ErH3 sample.
-
Pressure Transducers: To accurately measure the pressure in the system.
-
Temperature Control System: A furnace or cryostat to maintain a constant temperature for the sample holder.
-
Valves and Tubing: To control the flow of gas between the different parts of the apparatus.
Experimental Protocols
Sample Preparation and Activation
Erbium metal readily reacts with hydrogen to form hydrides.[10] Proper sample preparation and activation are critical for obtaining accurate and repeatable results.
Protocol 1: Sample Preparation and Activation
-
Sample Loading: Weigh an appropriate amount of high-purity erbium metal and place it in the sample holder. This should be done in an inert atmosphere (e.g., a glovebox) to prevent oxidation.
-
System Assembly: Securely connect the sample holder to the Sieverts' apparatus.
-
Leak Check: Evacuate the entire system and monitor the pressure for several hours to ensure there are no leaks.
-
Degassing: Heat the sample under a high vacuum to remove any surface contaminants and adsorbed gases. The temperature and duration will depend on the sample's history.
-
Activation: The initial hydrogenation of the erbium sample is a crucial step. This is typically done by exposing the sample to a low pressure of hydrogen at an elevated temperature, followed by several absorption/desorption cycles. This process helps to create a high surface area and improve the kinetics of hydrogen absorption.[16]
PCT Measurement Protocol
The following protocol outlines the steps for performing a PCT measurement.
Protocol 2: Pressure-Composition-Isotherm (PCT) Measurement
-
Set Temperature: Bring the sample to the desired measurement temperature and allow it to stabilize.
-
Initial State: Evacuate the sample holder and the gas reservoir. Record the initial pressure (should be close to zero).
-
Dosing: Introduce a known amount of hydrogen gas into the gas reservoir and record the pressure (P1) and temperature (T1).
-
Equilibration: Open the valve connecting the reservoir to the sample holder, allowing the hydrogen to be absorbed by the sample. Monitor the pressure until it stabilizes (P2). The time required for equilibration will depend on the kinetics of the material.
-
Calculation: The amount of hydrogen absorbed in each step is calculated using the ideal gas law, accounting for the volumes of the reservoir and sample holder, and the initial and final pressures and temperatures.
-
Repeat: Repeat steps 3-5 to obtain subsequent points on the isotherm until the desired final pressure is reached.
-
Desorption: To measure the desorption isotherm, the process is reversed by evacuating the gas reservoir in a stepwise manner.
| Parameter | Typical Value/Range | Rationale |
| Sample Mass | 100-500 mg | Sufficient mass for accurate measurement without significant thermal gradients. |
| Temperature Range | 25 - 500 °C | To investigate the thermodynamic properties over a relevant range. |
| Pressure Range | 0.01 - 100 bar | To capture the full PCT curve, including the plateau region.[17] |
| Equilibrium Criterion | Pressure change < 0.01% per minute | Ensures that the system has reached a near-equilibrium state. |
Table 1: Typical Parameters for PCT Measurements of ErH3.
Kinetics Measurement Protocol
Kinetics measurements determine the rate of hydrogen absorption and desorption.[9][18][19][20] This is crucial for practical applications where fast charging and discharging times are required.[21]
Protocol 3: Hydrogen Absorption/Desorption Kinetics Measurement
-
Initial State: Prepare and activate the sample as described in Protocol 1. Bring the sample to the desired temperature under vacuum.
-
Pressure Step: Rapidly introduce a predetermined pressure of hydrogen into the sample holder.
-
Data Logging: Record the pressure as a function of time. The rate of pressure drop corresponds to the rate of hydrogen absorption.
-
Analysis: The kinetic data can be analyzed using various models to determine the rate-limiting step of the reaction.[18][19]
-
Desorption Kinetics: For desorption, the sample is first fully hydrided. The pressure is then rapidly reduced, and the increase in pressure over time is monitored.
Data Analysis and Interpretation
Calculating Hydrogen Storage Capacity
The hydrogen storage capacity is typically expressed as a weight percentage (wt%) of hydrogen relative to the mass of the erbium hydride. The amount of hydrogen absorbed at each step is calculated using a real gas equation of state (e.g., the NIST REFPROP database) for high accuracy, or the ideal gas law for a reasonable approximation at lower pressures.
van't Hoff Analysis
By plotting the natural logarithm of the plateau pressure (ln P_eq) versus the inverse of the absolute temperature (1/T) from PCT curves measured at different temperatures, the enthalpy (ΔH) and entropy (ΔS) of hydride formation can be determined from the slope and intercept of the resulting straight line, respectively.[8]
Alternative and Complementary Techniques
While the Sieverts' method is a primary technique, other methods can provide valuable complementary information.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[5][7] It can be used to determine the hydrogen desorption temperature and the total amount of hydrogen released.[7] However, careful experimental design is necessary to avoid artifacts from buoyancy effects and reactions with impurities.[16][22]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It can be used to determine the enthalpy of hydride formation and decomposition directly.
-
In-situ X-ray Diffraction (XRD): XRD can be used to identify the crystal structures of the different hydride phases present at various stages of hydrogen absorption and desorption.[23]
Safety Considerations
Working with hydrogen gas and metal hydrides requires strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is highly flammable. The experimental setup should be in a well-ventilated area, and all potential ignition sources must be eliminated.
-
Pyrophoric Nature: Finely divided rare-earth metals and their hydrides can be pyrophoric, meaning they can ignite spontaneously in air.[24] Handling of these materials should be performed in an inert atmosphere.
-
High Pressures: The experimental apparatus must be designed to withstand the pressures used in the experiments. Regular pressure testing and inspection of the system are essential.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves, must be worn at all times.[24]
Conclusion
The accurate measurement of hydrogen storage in ErH3 is a multi-faceted process that requires a well-designed experimental setup, meticulous execution of protocols, and a thorough understanding of the underlying principles. The Sieverts' method, when performed correctly, provides reliable and detailed information on the thermodynamic and kinetic properties of this promising hydrogen storage material. By following the guidelines and protocols outlined in these application notes, researchers can obtain high-quality data that will contribute to the advancement of hydrogen energy technologies.
References
- Gray, E. M., & Webb, C. J. (2022). Performance analysis of a Sieverts apparatus for measuring hydrogen uptake. International Journal of Hydrogen Energy, 47(32), 14628-14636.
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- Blach, T. P., & Gray, E. M. (2007). Sieverts apparatus and methodology for accurate determination of hydrogen uptake by light-atom hosts. Journal of Alloys and Compounds, 446-447, 692-697.
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- SYNTHESIS AND CHARACTERISATION OF METAL HYDRIDES FOR HYDROGEN STORAGE APPLIC
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- Campo Martín, M., et al. (1996). Absorption and desorption kinetics of hydrogen storage alloys. Journal of Alloys and Compounds.
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- 21. youtube.com [youtube.com]
- 22. Thermogravimetric research of hydrogen storage materials | Semantic Scholar [semanticscholar.org]
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- 24. cmu.edu [cmu.edu]
Troubleshooting & Optimization
Erbium Hydride (ErH₃) Synthesis: A Technical Support Center for Large-Scale Production
This guide is intended for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Erbium Hydride (ErH₃). It provides in-depth technical support, troubleshooting guidance, and frequently asked questions to address common challenges encountered during experimental procedures. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful and safe production of high-quality ErH₃.
Section 1: Understanding the Er-H System: Foundational Knowledge
Successful large-scale synthesis of ErH₃ hinges on a solid understanding of the erbium-hydrogen system's thermodynamics and kinetics. The reaction of erbium metal with hydrogen gas is an exothermic process that proceeds through distinct phases, primarily the dihydride (ErH₂) and the desired trihydride (ErH₃).
The formation of these phases is governed by the pressure-temperature-composition (P-T-C) relationship. The phase diagram for the Er-H system reveals the stability regions for the α-phase (solid solution of H in Er), β-phase (ErH₂), and γ-phase (ErH₃). For the synthesis of ErH₃, it is crucial to operate within the pressure and temperature ranges that favor its formation over the dihydride.
Section 2: Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the large-scale synthesis of ErH₃ in a question-and-answer format.
Incomplete Hydrogenation: Why is my Erbium not fully converting to ErH₃?
Q: My final product contains a significant amount of unreacted erbium or the dihydride phase (ErH₂). What are the likely causes and how can I achieve complete conversion to ErH₃?
A: Incomplete hydrogenation is a frequent challenge in large-scale synthesis. The primary causes can be categorized as issues with the starting material, reaction conditions, or process kinetics.
-
Erbium Surface Passivation: Erbium metal readily forms a stable native oxide layer (Er₂O₃) upon exposure to air. This oxide layer acts as a barrier, preventing hydrogen diffusion into the bulk material and inhibiting the hydrogenation process.
-
Solution: An in-situ activation step is critical. This typically involves heating the erbium metal under a high vacuum to desorb the oxide layer before introducing hydrogen. The effectiveness of this "activation" is temperature-dependent and crucial for initiating the reaction.
-
-
Sub-optimal Temperature and Pressure: The thermodynamics of the Er-H system dictate the stable hydride phase. Attempting the synthesis at temperatures too high or hydrogen pressures too low will favor the formation of the dihydride (ErH₂) or result in a mixture of phases.
-
Solution: Consult the P-T-C diagram for the erbium-hydrogen system. For complete conversion to ErH₃, a sufficiently high hydrogen overpressure at a moderately low temperature is required. The trihydride phase is less thermally stable than the dihydride.
-
-
Poor Kinetics: Even under thermodynamically favorable conditions, the reaction rate can be slow, leading to incomplete conversion within a practical timeframe. This is particularly relevant for large batches of erbium.
-
Solution:
-
Increase Surface Area: Using erbium in powder or sponge form significantly increases the surface area available for reaction, thereby enhancing the kinetics.
-
Temperature Programming: A carefully controlled temperature ramp during hydrogenation can improve kinetics. Starting at a slightly higher temperature can accelerate the initial uptake of hydrogen, followed by a gradual decrease to the optimal temperature for ErH₃ formation.
-
-
Phase Impurities: How can I ensure the purity of the ErH₃ phase?
Q: My characterization data (e.g., XRD) shows the presence of ErH₂ alongside the desired ErH₃ phase. How can I minimize the formation of the dihydride?
A: The presence of the dihydride phase is a common purity issue. The key is to control the thermodynamics and kinetics of the reaction to favor the trihydride.
-
Insufficient Hydrogen Pressure: The formation of ErH₃ is highly dependent on the hydrogen partial pressure. If the pressure is not maintained at a sufficiently high level throughout the synthesis, the reaction may stall at the more stable dihydride phase.
-
Solution: Ensure a constant and high-purity hydrogen supply with precise pressure control. For large-scale synthesis, this may require a robust gas delivery system capable of maintaining the setpoint pressure as hydrogen is consumed.
-
-
Temperature Gradients: In a large-scale reactor, temperature gradients can exist, leading to different reaction conditions in various parts of the erbium batch. Hotter zones may favor the formation of ErH₂.
-
Solution: Optimize reactor design to ensure uniform heating. Utilizing a well-designed furnace and appropriate sample containers can minimize temperature gradients. For very large batches, mechanical stirring or a fluidized bed reactor could be considered.
-
-
Kinetic Trapping: The transformation from ErH₂ to ErH₃ can be kinetically hindered. The initial rapid formation of a dense ErH₂ layer can sometimes passivate the surface and slow down further hydrogen diffusion required to form ErH₃.
-
Solution: A slow and controlled introduction of hydrogen, coupled with a carefully optimized temperature profile, can prevent the formation of a passivating dihydride layer. A "soaking" period at the final temperature and pressure is also recommended to allow for complete conversion.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling erbium powder and its hydrides on a large scale?
A1: Both erbium metal powder and its hydrides are highly pyrophoric and can ignite spontaneously upon contact with air.[1][2] Key safety precautions include:
-
Inert Atmosphere: All handling of erbium powder and its hydrides must be performed under an inert atmosphere, such as in a glovebox filled with argon or nitrogen.[3]
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coats, safety glasses, and appropriate gloves.[1]
-
Fire Extinguishing: Class D fire extinguishers for combustible metals must be readily available. NEVER use water or carbon dioxide extinguishers, as they can react violently with the material.[4]
-
Static Discharge: Ground all equipment to prevent static discharge, which can be an ignition source.[3]
Q2: How does the purity of the hydrogen gas affect the synthesis of ErH₃?
A2: The purity of the hydrogen gas is critical. Impurities such as oxygen and water vapor can react with the erbium to form stable oxides and hydroxides, which will passivate the surface and inhibit hydrogenation. Nitrogen can also react at elevated temperatures to form erbium nitride. Using ultra-high purity (UHP) hydrogen is strongly recommended for achieving high-quality ErH₃.
Q3: What characterization techniques are most suitable for confirming the successful synthesis of ErH₃?
A3: A combination of techniques is recommended for thorough characterization:
-
X-Ray Diffraction (XRD): This is the primary technique for identifying the crystal structure and confirming the phase purity. The diffraction patterns of ErH₂ and ErH₃ are distinct, allowing for their differentiation.
-
Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS): TGA-MS can be used to determine the hydrogen content by measuring the weight loss upon heating and identifying the evolved gas as hydrogen.[5]
-
Pressure-Composition-Temperature (PCT) Analysis: This technique measures the equilibrium pressure of hydrogen as a function of its composition in the metal at a constant temperature. It provides valuable thermodynamic data and can be used to confirm the formation of the different hydride phases.
Q4: Can ErH₃ be stored in air after synthesis?
A4: No. Erbium trihydride is highly reactive and will readily decompose and oxidize in the presence of air and moisture. It must be stored under an inert atmosphere or in a sealed container under vacuum.[3]
Section 4: Experimental Protocols and Data
Protocol: Large-Scale Synthesis of ErH₃
-
Preparation: Load a known quantity of high-purity erbium metal (powder or sponge) into a suitable reactor vessel inside an inert atmosphere glovebox.
-
Activation: Seal the reactor and transfer it to a tube furnace. Evacuate the reactor to a high vacuum (<10⁻⁶ Torr) and slowly heat to the activation temperature (e.g., 500-600 °C). Hold at this temperature for several hours to desorb the surface oxide layer.
-
Hydrogenation: Cool the reactor to the desired hydrogenation temperature (e.g., 200-300 °C). Slowly introduce ultra-high purity hydrogen gas into the reactor until the target pressure is reached.
-
Soaking: Maintain the temperature and pressure for an extended period (e.g., 12-24 hours) to ensure complete conversion to ErH₃. The required time will depend on the batch size and the physical form of the erbium.
-
Cooling: Slowly cool the reactor to room temperature under the hydrogen atmosphere.
-
Passivation (Optional and with extreme caution): For some applications, a very controlled, slow passivation of the surface might be performed by introducing a very low partial pressure of a passivating gas. This is a highly specialized and hazardous procedure.
-
Handling and Storage: Transfer the reactor back into an inert atmosphere glovebox before opening and handling the ErH₃ product. Store the product in a sealed container under an inert atmosphere.
Data Summary: Typical Synthesis Parameters
| Parameter | Typical Range | Rationale |
| Starting Material | 99.9%+ Purity Erbium Powder/Sponge | High purity minimizes side reactions. High surface area improves kinetics. |
| Activation Temperature | 500 - 600 °C | Sufficient to desorb the native oxide layer without significant sintering. |
| Activation Time | 2 - 4 hours | Ensures complete removal of the passivation layer. |
| Hydrogenation Temperature | 200 - 300 °C | Optimal temperature for ErH₃ formation, balancing kinetics and thermal stability. |
| Hydrogen Pressure | > 1 atm (typically 10-100 bar) | High pressure is thermodynamically required to favor the ErH₃ phase. |
| Hydrogenation Time | 12 - 24 hours | Allows for complete diffusion of hydrogen into the bulk material for large batches. |
Section 5: Visualizing the Workflow and Troubleshooting Logic
Diagram: ErH₃ Synthesis Workflow
Caption: A streamlined workflow for the large-scale synthesis of Erbium Hydride.
Diagram: Troubleshooting Incomplete Hydrogenation
Caption: A decision tree for troubleshooting incomplete hydrogenation in ErH₃ synthesis.
References
-
Palladium - Wikipedia. Available at: [Link]
-
Hydrogen - Wikipedia. Available at: [Link]
-
Iridium - Wikipedia. Available at: [Link]
-
"Stoichiometric Determination of Hydride Materials at Extreme Condition" by Gregory Alexander Smith - Digital Scholarship@UNLV. Available at: [Link]
-
(PDF) Phase equilibria in the Er2O3-P2O5-H 2 O system: patterns of formation and XRPD study of new erbium phosphates - ResearchGate. Available at: [Link]
-
Prediction of Improved Performance of Catalytic Hydrogenation Reactor by Periodic Modulation of the Feed Rate - ResearchGate. Available at: [Link]
-
O.3.7.3 High temperature thermochemical heat transformation based on SrBr2 - HPT. Available at: [Link]
-
Role of hydrogen in stabilizing new hydride phases or altering old ones - ResearchGate. Available at: [Link]
-
Hydrogenation troubleshooting : r/Chempros - Reddit. Available at: [Link]
-
Surface Cleaning and Passivation Technologies for the Fabrication of High-Efficiency Silicon Heterojunction Solar Cells - MDPI. Available at: [Link]
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Characterization Techniques. Available at: [Link]
-
C3. Safe Handling of Pyrophoric Materials. Available at: [Link]
-
Hydridation and oxidation behaviors of tantalum hydride during milling process | Request PDF - ResearchGate. Available at: [Link]
-
Erbium Powder - ESPI Metals. Available at: [Link]
-
Phase stability of some rare earth trihydrides under high pressure - ResearchGate. Available at: [Link]
-
Removal of hydrogen and deposition of surface charge during rapid thermal annealing. Available at: [Link]
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Characterization techniques. Available at: [Link]
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Hydrogen Generation from Chemical Hydrides | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Pressure-Dependent Phase Behavior of Chemically Synthesized Ytterbium Hydride Nanoparticles and Confinement in CMK-3 | ACS Applied Energy Materials. Available at: [Link]
-
Astatine - Wikipedia. Available at: [Link]
-
Pyrophoric Handling Procedure - Carnegie Mellon University. Available at: [Link]
-
Pressure-Dependent Phase Behavior of Chemically Synthesized Ytterbium Hydride Nanoparticles and Confinement in CMK-3. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. Available at: [Link]
-
Effects of Hydrogen Dissociation During Gas Flooding on Formation of Metal Hydride Cluster Ions in Secondary Ion Mass Spectrometry - MDPI. Available at: [Link]
-
Plutonium - Wikipedia. Available at: [Link]
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Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University. Available at: [Link]
-
A large-scale method to measure the absolute stoichiometries of protein Poly-ADP-Ribosylation - PubMed. Available at: [Link]
Sources
Technical Support Center: Optimizing Hydrogen Storage in Erbium Trihydride (ErH3)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of hydrogen storage capacity in Erbium trihydride (ErH3). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during your research. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties of Erbium trihydride and its application in hydrogen storage.
Q1: What is Erbium trihydride (ErH3) and why is it a candidate for hydrogen storage?
A1: Erbium trihydride (ErH3) is a compound formed from the rare earth metal Erbium and hydrogen.[1] It is considered a promising material for solid-state hydrogen storage due to its high volumetric hydrogen density and the reversible nature of hydrogen absorption and desorption.[2][3] The ability to store hydrogen in a solid form offers significant safety advantages over high-pressure gas or cryogenic liquid storage.[4]
Q2: What are the theoretical and practical hydrogen storage capacities of ErH3?
A2: The theoretical gravimetric hydrogen storage capacity of ErH3 is approximately 1.76 wt%. However, the practical storage capacity achieved in experimental setting can be lower due to factors such as incomplete hydrogenation, surface oxidation, and the presence of impurities. Optimizing synthesis and activation procedures is crucial to maximize the achievable storage capacity.
Q3: What are the different crystalline phases of Erbium hydride, and how do they impact hydrogen storage?
A3: Erbium hydride can exist in different crystalline phases. The dihydride (ErH2) typically has a face-centered cubic (fcc) structure, while the trihydride (ErH3) can exhibit a hexagonal close-packed (hcp) or a face-centered cubic (fcc) structure.[5] The phase transformation between these states is the basis for hydrogen absorption and desorption. The kinetics and thermodynamics of these phase transitions are critical for the performance of the hydrogen storage system.
Q4: What are the primary safety precautions when working with Erbium and Erbium trihydride?
A4: Erbium metal powder is flammable and can pose a fire hazard, especially when in a finely divided state.[6] It is crucial to handle Erbium powder in an inert atmosphere, such as in an argon-filled glovebox, to prevent oxidation.[7] Erbium trihydride is also sensitive to air and moisture and should be handled under inert conditions.[8] Always consult the Safety Data Sheet (SDS) for detailed safety information and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][9][10]
II. Troubleshooting Guide: Experimental Challenges and Solutions
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during experiments with Erbium trihydride.
Q1: My freshly synthesized Erbium hydride sample shows very low hydrogen absorption. What could be the issue?
A1: This is a common problem often related to surface passivation or incomplete activation.
-
Cause 1: Surface Oxidation. Erbium readily forms a stable native oxide layer (Er2O3) upon exposure to air.[11] This oxide layer acts as a barrier, preventing hydrogen from reaching the bulk material and dissociating on the surface.
-
Solution 1: Activation Procedure. An essential step before any hydrogen absorption measurement is the activation of the sample. This is typically achieved by heating the sample under a high vacuum or a flow of inert gas.[12][13] This process helps to break down the surface oxide layer and create fresh, catalytically active surfaces for hydrogen dissociation. A typical activation procedure involves heating the ErH3 sample to 400-500°C for several hours under high vacuum.[12]
-
Cause 2: Incomplete Synthesis. The initial synthesis process may not have fully converted the Erbium metal to its hydride form.
-
Solution 2: Synthesis Optimization. Re-evaluate your synthesis parameters. For instance, if using ball milling, ensure the milling time, speed, and ball-to-powder ratio are optimized for complete hydrogenation.[14] Using a hydrogen atmosphere during milling can also promote the formation of the hydride phase.[14]
Q2: The hydrogen absorption/desorption kinetics of my ErH3 sample are very slow. How can I improve the reaction speed?
A2: Slow kinetics are often a result of poor heat and mass transfer, or the intrinsic properties of the bulk material.
-
Cause 1: Poor Thermal Conductivity. The absorption and desorption of hydrogen in metal hydrides are exothermic and endothermic processes, respectively.[15] Poor thermal conductivity of the powdered sample can lead to localized heating or cooling, which hinders the reaction kinetics.
-
Solution 1: Improve Heat Transfer. Mixing the ErH3 powder with a high thermal conductivity material, such as expanded natural graphite (ENG), can significantly improve heat dissipation.[15] Compacting the powder into pellets can also enhance thermal contact.
-
Cause 2: Long Diffusion Paths. In bulk materials, hydrogen atoms have to diffuse over long distances to reach the core of the particles, which can be a rate-limiting step.
-
Solution 2: Nanostructuring. Reducing the particle size to the nanoscale dramatically shortens the hydrogen diffusion pathways, leading to faster kinetics.[1][10][16] Ball milling is an effective technique to produce nanostructured ErH3.[14]
-
Cause 3: High Activation Energy Barrier. The dissociation of hydrogen molecules on the surface of the material can have a high activation energy.
-
Solution 3: Catalysis. Doping the ErH3 with a small amount of a transition metal, such as Palladium (Pd), Nickel (Ni), or Titanium (Ti), can act as a catalyst. These elements can facilitate the dissociation of hydrogen molecules into atoms, a process known as spillover, thereby accelerating the absorption kinetics.
Q3: I am observing a gradual decrease in hydrogen storage capacity after several absorption/desorption cycles. What is causing this degradation?
A3: Capacity degradation is a critical issue in metal hydrides, often caused by mechanical and chemical factors.
-
Cause 1: Particle Pulverization and Agglomeration. The significant volume change during the formation and decomposition of the hydride phase induces mechanical stress, leading to the fracturing of particles (pulverization).[8] Over many cycles, these fine particles can agglomerate, reducing the effective surface area available for hydrogen absorption.
-
Solution 1: Nanoconfinement. Encapsulating the ErH3 nanoparticles within a porous scaffold, such as carbon nanotubes or mesoporous silica, can prevent agglomeration and maintain the nanostructure over repeated cycling.[17]
-
Cause 2: Irreversible Formation of Stable Compounds. Contamination from the experimental setup or residual impurities in the hydrogen gas can lead to the formation of stable compounds, such as erbium oxide or nitride, which do not participate in reversible hydrogen storage.
-
Solution 2: High Purity Environment. Ensure the use of high-purity hydrogen gas (99.999% or higher) and a leak-tight experimental setup to minimize contamination. Regular maintenance and cleaning of the apparatus are also crucial.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis and characterization of Erbium trihydride.
Protocol 1: Synthesis of Nanostructured Erbium Trihydride via Ball Milling
This protocol describes a common method for synthesizing nanostructured ErH3 with enhanced kinetics.
Materials and Equipment:
-
Erbium powder (99.9% purity)
-
High-energy ball mill
-
Hardened steel or tungsten carbide milling vials and balls
-
Glovebox with an inert atmosphere (e.g., Argon)
-
Hydrogen gas source (high purity)
Procedure:
-
Preparation: Inside the glovebox, weigh the desired amount of Erbium powder and place it into the milling vial.
-
Milling Media: Add the milling balls to the vial. A ball-to-powder weight ratio of 10:1 to 20:1 is typically effective.[9]
-
Sealing: Securely seal the milling vial inside the glovebox to maintain the inert atmosphere.
-
Hydrogenation (Optional): For direct synthesis of the hydride, the vial can be pressurized with hydrogen gas before milling.
-
Milling: Place the vial in the ball mill and set the desired milling parameters (e.g., 300-400 rpm for 5-10 hours). The optimal parameters will depend on the specific ball mill and desired particle size.[7][14]
-
Post-Milling Handling: After milling, return the vial to the glovebox before opening to prevent oxidation of the freshly synthesized nanostructured ErH3.[18]
-
Characterization: The resulting powder should be characterized using XRD to confirm the phase and estimate the crystallite size.
Protocol 2: Pressure-Composition-Temperature (PCT) Analysis
PCT analysis is crucial for determining the thermodynamic properties of ErH3.[19]
Equipment:
-
Sieverts-type PCT apparatus
-
Sample holder
-
Vacuum pump
-
High-purity hydrogen gas
Procedure:
-
Sample Preparation: In a glovebox, load a precisely weighed amount of the ErH3 sample into the sample holder.
-
System Evacuation: Attach the sample holder to the PCT apparatus and evacuate the system to a high vacuum to remove any residual gases.
-
Activation: Activate the sample in-situ by heating it under vacuum according to the optimized activation protocol (see Troubleshooting Q1).
-
Isothermal Measurement: Set the desired measurement temperature (e.g., 300°C) and allow the system to stabilize.
-
Hydrogen Dosing: Introduce a small, known amount of hydrogen gas into the system.
-
Equilibration: Allow the system to reach equilibrium, where the pressure remains constant.[20] Record the equilibrium pressure and the amount of hydrogen absorbed by the sample.
-
Repeat: Repeat steps 5 and 6, incrementally increasing the hydrogen pressure until the sample is saturated.
-
Desorption Isotherm: To measure the desorption isotherm, incrementally decrease the pressure by expanding the gas into a calibrated volume and record the equilibrium pressure at each step.[20]
-
Data Analysis: Plot the amount of absorbed/desorbed hydrogen (in wt% or H/M ratio) against the equilibrium pressure to obtain the PCT isotherm.[21]
Calculating Hydrogen Storage Capacity from PCT Data:
The hydrogen storage capacity in weight percent (wt%) can be calculated using the following formula:
wt% = (m_H / (m_s + m_H)) * 100
where:
-
m_H is the mass of hydrogen absorbed.
-
m_s is the initial mass of the sample.
Protocol 3: X-ray Diffraction (XRD) Analysis for Phase Identification
XRD is a powerful non-destructive technique for identifying the crystalline phases present in your sample.[22]
Equipment:
-
X-ray diffractometer
-
Air-sensitive sample holder
-
Glovebox
Procedure:
-
Sample Preparation: In a glovebox, finely grind the ErH3 powder to ensure random orientation of the crystallites.
-
Mounting: Mount the powder onto an air-sensitive sample holder. This is crucial to prevent oxidation during the measurement, which can be identified by the appearance of Er2O3 peaks in the diffractogram.
-
Data Acquisition: Place the sample holder in the diffractometer and acquire the diffraction pattern over a suitable 2θ range (e.g., 20-80 degrees).
-
Phase Identification: Compare the obtained diffraction pattern with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD). Identify the peaks corresponding to Er, ErH2, ErH3, and any potential impurities like Er2O3.[6][23][24]
Interpreting XRD Patterns of Erbium Hydride:
-
Peak Position: The 2θ position of the diffraction peaks is determined by the crystal structure and lattice parameters of the phases present.
-
Peak Intensity: The relative intensity of the peaks can provide information about the preferred orientation of the crystallites.
-
Peak Broadening: The width of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation. Broader peaks generally indicate smaller crystallites.[6]
IV. Visualization of Experimental Workflows
Diagram 1: Synthesis of Nanostructured Erbium Trihydride
Caption: Workflow for the synthesis of nanostructured ErH3.
Diagram 2: Troubleshooting Low Hydrogen Capacity
Caption: Decision tree for troubleshooting low hydrogen capacity.
V. Quantitative Data Summary
| Property | Value | Source |
| Theoretical H2 Capacity | ~1.76 wt% | Calculated |
| Crystal Structure (ErH2) | Face-Centered Cubic (fcc) | [5] |
| Crystal Structure (ErH3) | Hexagonal Close-Packed (hcp) or fcc | [5] |
| Activation Temperature | 400 - 500 °C | [12] |
| Ball Milling Ratio | 10:1 to 20:1 (Ball:Powder) | [9] |
VI. References
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Activation of erbium films for hydrogen storage. Journal of Applied Physics. [Link]
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Activation of Erbium Films for Hydrogen Storage. OSTI.GOV. [Link]
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Estimating hydrogen absorption energy on different metal hydrides using Gaussian process regression approach. National Institutes of Health. [Link]
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MH-PCTpro: A machine learning model for rapid prediction of pressure-composition-temperature (PCT) isotherms. National Institutes of Health. [Link]
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NIST-MSEL Hydrogen Storage Program: Research - Introduction. National Institute of Standards and Technology. [Link]
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Modelling hydrogen storage in metal hydrides. ResearchGate. [Link]
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trying to the solve the equation for the metal hydride hydrogen compression from one of the research paper and understand the unit of the equations. Chemistry Stack Exchange. [Link]
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Synthesis of Tantalum Hydride Using Mechanical Milling and Its Characterization by XRD, SEM, and TGA. Scirp.org. [Link]
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Mechanochemistry of Metal Hydrides: Recent Advances. National Institutes of Health. [Link]
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Synthesis of activated carbon doped with transition metals for hydrogen storage. E3S Web of Conferences. [Link]
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Activation of metal hydrides. TREA. [Link]
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Nanostructured Metal Hydrides for Hydrogen Storage. PubMed. [Link]
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How Do You Perform Ball Milling? - Chemistry For Everyone. YouTube. [Link]
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Ball Milling Innovations Advance Mg-Based Hydrogen Storage Materials Towards Practical Applications. MDPI. [Link]
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How to analyze “XRD” patterns?. analyzetest.com. [Link]
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NIST-MSEL Hydrogen Storage Program: Research - Introduction. National Institute of Standards and Technology. [Link]
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Cubic erbium trihydride thin films. ResearchGate. [Link]
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Transition-metal-doping-enhanced hydrogen storage in boron nitride systems. ResearchGate. [Link]
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Synthesis of activated carbon doped with transition metals for hydrogen storage. ResearchGate. [Link]
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Effect of B/N Doping on Enhanced Hydrogen Storage in Transition Metal-Modified Graphene: A First-Principles DFT Study. MDPI. [Link]
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Erbium Trihydride (ErH2-3) Supplier. Stanford Materials Corporation. [Link]
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X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. [Link]
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DE102008063895B3 - Method for activation or regeneration of a hydrogen storage material. Google Patents.
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Air oxidation kinetics of erbium trihydride and hydrogen permeation mechanism in Er2O3 layer. ResearchGate. [Link]
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Nanostructured Metal Hydrides for Hydrogen Storage. ResearchGate. [Link]
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Hydrides, Properties, Uses. Britannica. [Link]
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Activation of Erbium Films for Hydrogen Storage. (Conference). OSTI.GOV. [Link]
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Best Practices for the Characterization of Hydrogen Storage Materials. Department of Energy. [Link]
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a Erbium powder XRD pattern at 4.4 GPa illustrating the... ResearchGate. [Link]
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How to properly handle and store erbium oxide?. Company News. [Link]
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Thermodynamic Modelling of Hydrogen-Multicomponent Alloy Systems: Calculating Pressure-Composition-Temperature Diagrams. ChemRxiv. [Link]
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Enhancing the solid-state hydrogen storage properties of lithium hydride through thermodynamic tuning with porous silicon nanowires. Energy Advances (RSC Publishing). [Link]
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The art of Milling. Retsch. [Link]
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Nanostructured Boron Nitride: From Molecular Design to Hydrogen Storage Application. MDPI. [Link]
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How To Analyse XRD Data / Plot / Graph in Research Paper? Experimental Paper Skills. YouTube. [Link]
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Experimental and Theoretical Studies of Hydrogen Storage in LaNi4.4Al0.3Fe0.3 Hydride Bed. MDPI. [Link]
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On the degradation mechanisms of Mg hydride pellets for hydrogen storage in tanks. ResearchGate. [Link]
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Hydrogen Storage, Material Issues and Inspection Techniques. Fleming events. [Link]
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Synthesis of Superconducting Cobalt Trihydride. School of Physics and Astronomy - The University of Edinburgh. [Link]
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Avoiding product oxidation by h2o2 in isolators: right analyses. A3P. [Link]
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Hydrogen Storage - Webinar. YouTube. [Link]
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Arsenic. Wikipedia. [Link]
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Preventing oxidation of Erbium hydride during handling
Introduction
Erbium hydride (ErHₓ, typically x=2 or 3) is a highly reactive, air-sensitive rare-earth metal hydride.[1][2] Its utility in fields ranging from nuclear moderation to hydrogen storage is significant, but its pyrophoric nature presents considerable handling challenges.[1][3] Oxidation upon exposure to atmospheric oxygen and moisture can rapidly degrade sample purity, compromise experimental results, and create significant safety hazards.[1][4][5]
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and professionals. It is designed to move beyond simple procedural lists to explain the underlying scientific principles, enabling users to anticipate problems, troubleshoot effectively, and handle Erbium hydride with confidence and safety.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What exactly makes Erbium hydride so reactive?
A: Erbium is an electropositive rare-earth metal that readily seeks to donate electrons, typically achieving a stable +3 oxidation state.[6][7][8] In Erbium hydride, the erbium is bonded to hydrogen. When exposed to air, the erbium metal has a strong thermodynamic driving force to react with oxygen, which is highly electronegative. This reaction forms the more stable Erbium(III) oxide (Er₂O₃).[7][8][9][10] The reaction with atmospheric moisture is equally vigorous, producing Erbium hydroxide (Er(OH)₃) and flammable hydrogen gas.[7][9][10] Because these reactions are highly exothermic, they can cause the material to spontaneously ignite, a property known as pyrophoricity.[1][11]
Q2: What are the visual signs of oxidation on my Erbium hydride sample?
A: Pure, unoxidized Erbium hydride is a dark, metallic solid. The primary visual indicator of oxidation is a color change. Upon exposure to air, it will begin to tarnish.[7][10] The resulting Erbium(III) oxide is characteristically pink.[7][9] Therefore, the appearance of pink or light-colored powders on the surface of your dark hydride sample is a clear sign of oxidation and sample degradation. In cases of significant exposure, you may observe smoking or even ignition.
Q3: What is the ideal environment for storing and handling Erbium hydride?
A: The ideal environment is one that rigorously excludes both oxygen and moisture.[1] This is achieved by using an inert-atmosphere glovebox.[12][13] The inert gas can be either high-purity argon or nitrogen.[14] For most applications involving rare-earth hydrides, argon is preferred. All storage containers must be sealed airtight within the glovebox.[15] Some pyrophoric solids are shipped from manufacturers as dispersions in mineral oil or under an inert solvent to reduce reactivity, and this integrity should be maintained.[13][15][16]
| Parameter | Recommended Level | Rationale |
| Oxygen (O₂) Level | < 1 ppm | Minimizes the formation of Erbium oxide (Er₂O₃). |
| Moisture (H₂O) Level | < 1 ppm | Prevents the formation of Erbium hydroxide (Er(OH)₃) and H₂ gas. |
| Inert Gas | High-Purity Argon (Ar) | Argon is heavier than air and completely inert, preventing reactions.[14] |
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues that can arise even when standard protocols are followed.
Problem 1: My sample is oxidizing inside the glovebox. What's wrong?
This is a common and frustrating issue. The cause is almost always a compromise in the inert atmosphere.
Logical Troubleshooting Flow:
Caption: Troubleshooting logic for in-glovebox oxidation.
Detailed Explanation:
-
Atmosphere Integrity: Your glovebox purifier is designed to remove trace O₂ and H₂O, but it cannot handle large leaks. Ensure the box holds positive pressure. Even microscopic holes in the gloves can introduce a steady stream of air.[14]
-
Antechamber Protocol: The antechamber is the most common point of atmospheric contamination. When bringing items into the box, you must perform a minimum of three vacuum/refill cycles to remove adsorbed and atmospheric air. Rushing this step will contaminate your entire box.
-
Contaminated Materials: Any item brought into the glovebox, especially solvents or glassware, must be scrupulously dried. Glassware should be oven-dried (e.g., 140°C for 4 hours) and cooled in the antechamber.[17][18] Solvents must be dried over appropriate agents and thoroughly deoxygenated.[19]
Problem 2: I need to transfer a sample for external analysis (e.g., XRD, XPS). How can I prevent oxidation during transfer?
Transferring air-sensitive samples requires a sealed, air-tight container that can be loaded in the glovebox and safely transported to the analysis instrument.
Step-by-Step Transfer Protocol:
-
Select a Transfer Vessel: Use a commercially available air-tight sample holder designed for your specific instrument (e.g., an XRD air-sensitive sample holder) or a sealable vial with a gas-tight cap (e.g., a scintillation vial with a poly-seal cap, wrapped in Parafilm).
-
Prepare Inside the Glovebox:
-
Mount the Erbium hydride powder onto your sample holder.
-
Gently press the powder to create a flat surface for analysis.
-
Place the holder into the transfer vessel.
-
-
Seal the Vessel: Tightly seal the transfer vessel before removing it from the glovebox via the antechamber.
-
Transport: Minimize the time the sample spends outside of an inert environment.
-
Loading for Analysis: If possible, purge the instrument's sample chamber with inert gas (e.g., N₂ or Ar) before quickly opening your transfer vessel and loading the sample. This minimizes the "puff" of air the sample sees.
Problem 3: Which solvents are compatible with Erbium hydride?
A: Extreme caution is required. Erbium hydride will react violently with protic solvents (e.g., water, alcohols) and potentially with halogenated solvents.
Recommended Solvents:
-
Aprotic, Non-polar Hydrocarbons: Toluene, hexane, heptane.
-
Aprotic Ethers: Tetrahydrofuran (THF), Diethyl ether. Note: Ethers can form explosive peroxides and must be handled appropriately.
Crucial Pre-treatment for Solvents: All solvents must be rigorously dried and deoxygenated before use.[20] A common method for ethers and hydrocarbons is distillation from sodium/benzophenone, which provides a colorimetric indicator (a deep blue/purple color) when the solvent is dry and oxygen-free.[19] For other solvents, drying over activated molecular sieves (3Å or 4Å) or calcium hydride followed by distillation under an inert atmosphere is effective.[21]
Section 3: Advanced Topics & Characterization
Q4: Can I "passivate" Erbium hydride to make it more stable in air?
A: Passivation involves creating a thin, stable, non-reactive oxide layer on a material's surface to protect the bulk material from further reaction. While this is a common strategy for metals like aluminum, its application to rare-earth hydrides is not a standard laboratory procedure and is an area of active research. Some studies have explored forming protective conversion coatings on metals using rare-earth compounds (like cerium or lanthanum chlorides), but this is typically for preventing corrosion on other substrates, not for stabilizing the rare-earth material itself.[22][23][24][25][26] For laboratory handling, it must be assumed that any surface oxide layer on Erbium hydride is non-protective. Relying on passivation is not a substitute for proper inert atmosphere techniques.
Q5: How can I use X-ray Photoelectron Spectroscopy (XPS) to confirm the oxidation state of my sample?
A: XPS is a surface-sensitive technique that is highly effective for identifying the chemical states of elements.
Workflow for XPS Analysis:
Caption: Workflow for XPS analysis of Erbium hydride.
Interpreting the Spectra:
-
Erbium (Er 4d) Region: The binding energy of the Er 4d core level will shift to a higher value in the oxidized state (Er³⁺ in Er₂O₃) compared to the metallic or hydride state.[27]
-
Oxygen (O 1s) Region: The O 1s spectrum is crucial for distinguishing between different forms of oxygen contamination.
-
A peak around 530.8 eV is characteristic of the oxide (O²⁻) in Er₂O₃.[27]
-
A peak at a higher binding energy, around 533.0 eV , is assigned to the hydroxide (OH⁻) species.[27]
-
By analyzing the relative areas of these peaks, you can determine the proportion of oxide vs. hydroxide contamination on your sample's surface.[28]
-
Section 4: Safety & Disposal
Q6: What are the essential safety precautions and disposal procedures?
A: Erbium hydride is a pyrophoric solid and must be handled with extreme care.[1][11]
Essential Safety Practices:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.[13][29][30] It is recommended to wear nitrile gloves for dexterity, potentially with leather or Nomex gloves over them for fire resistance during transfers.[30]
-
Work Area: Only handle Erbium hydride in a certified chemical fume hood or a glovebox.[11][13][16][29][30] Never work alone.[1][11][12]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately accessible.[1][16][31] DO NOT use water or CO₂ extinguishers, as they can react violently with the hydride.[31]
Disposal Protocol (Quenching): Never dispose of reactive Erbium hydride directly in the trash or down the drain.[11] It must be "quenched" or neutralized first.
-
Work under an inert atmosphere (in a hood with inert gas flow or a glovebox).[29]
-
Suspend the waste hydride powder in an inert, high-boiling-point solvent like toluene.
-
Cool the suspension in an ice bath.[29]
-
Slowly and dropwise , add a less reactive alcohol like isopropanol or tert-butanol to the stirred suspension.[16] This will react with the hydride to produce hydrogen gas. The reaction can be vigorous, so slow addition is critical.
-
Once the reaction subsides, slowly add a more reactive alcohol like ethanol, followed by methanol, and finally, very cautiously, water.
-
The fully quenched, non-reactive slurry can then be collected and disposed of as hazardous chemical waste according to your institution's guidelines.[11][29]
References
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-
Okon Recycling. (2025). What Is the Process for Handling Pyrophoric Materials Like Magnesium?. Retrieved from [Link]
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Hinton, B. R. W., Arnott, D. R., & Ryan, N. E. (n.d.). Passivation in Rare Earth Metal Chlorides—A New Conversion Coating Process for Aluminum Alloys. ASTM Digital Library. Retrieved from [Link]
-
American Chemical Society. (n.d.). Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. Retrieved from [Link]
-
Isaacs, H. S., et al. (1998). Influence of Rare-Earth Metal Passivation Treatments on the Dissolution of Tin-Zinc Coatings. CORROSION. Retrieved from [Link]
-
EPFL. (n.d.). Glovebox safety guidelines. Retrieved from [Link]
-
Abrashov, A. A., et al. (2022). Protective conversion coatings based on rare-earth compounds for passivation of galvanized steel. International Journal of Corrosion and Scale Inhibition. Retrieved from [Link]
-
Carnegie Mellon University. (2019). Pyrophoric Handling Procedure. Retrieved from [Link]
-
Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. Retrieved from [Link]
-
Rowan University. (n.d.). Standard Operating Procedure for Pyrophoric Chemicals. Retrieved from [Link]
-
Columbia University. (2013). Pyrophoric Materials. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Pyrophoric Materials SOP. Retrieved from [Link]
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Purdue University. (n.d.). Pyrophoric Materials. Retrieved from [Link]
-
Fernandez, E. J., & Holloway, D. M. (1974). Oxidation studies of the erbium hydride system. Journal of Vacuum Science and Technology. Retrieved from [Link]
-
Fernandez, E. J., & Holloway, D. M. (1974). Oxidation studies of the erbium hydride system. AIP Publishing. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Passivation Effect of Rare Earth Lanthanum on Galvanized Steel. Scientific.net. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Passivation Effect of Rare Earth Lanthanum on Galvanized Steel. ResearchGate. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
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Study.com. (n.d.). Erbium Properties, Uses & Toxicity. Retrieved from [Link]
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Winter, M. (n.d.). Erbium: compounds information. WebElements. Retrieved from [Link]
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Wikipedia. (n.d.). Erbium. Retrieved from [Link]
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Chemistry Dictionary. (n.d.). Erbium: Uses, Properties and Interesting Facts. Retrieved from [Link]
-
Pilgaard, M. (2017). Erbium: Chemical reactions. Pilgaard Elements. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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WebElements. (n.d.). Erbium compounds information. Retrieved from [Link]
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Shriver, D. F., & Drezdzon, M. A. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Study of Erbium Oxidation by XPS and UPS. Retrieved from [Link]
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Wikipedia. (n.d.). Erbium compounds. Retrieved from [Link]
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INIS-IAEA. (n.d.). Study of erbium oxidation by XPS and UPS. Retrieved from [Link]
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American Elements. (n.d.). Erbium Hydride ErH3. Retrieved from [Link]
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Material Interface, Inc. (n.d.). The nature of hydrogen in x-ray photoelectron spectroscopy: General patterns from hydroxides to hydrogen bonding. Retrieved from [Link]
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Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]
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Semantic Scholar. (1984). XPS characterization of erbium sesquioxide and erbium hydroxide. Retrieved from [Link]
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Idaho National Laboratory. (2022). Advanced Moderator Material Handbook. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Enhancing Hydrogen Release Kinetics from Erbium Hydride (ErH3)
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers working with Erbium Hydride (ErH3) for hydrogen storage applications. This guide is designed to provide you with field-proven insights and troubleshooting solutions to overcome common challenges encountered during experimentation, particularly concerning the kinetics of hydrogen release. Erbium hydride is a promising material for hydrogen storage due to its capacity to efficiently absorb and release hydrogen[1]. However, optimizing the rate and temperature of this release is critical for practical applications. This document addresses specific issues in a direct question-and-answer format to help you refine your experimental approach and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental hydrogen desorption characteristics of ErH3?
Erbium, like other heavy rare earth metals, forms stoichiometric hydrides, typically transitioning from a face-centered cubic (FCC) dihydride (ErH2) to a hexagonal close-packed (HCP) trihydride (ErH3) upon full hydrogenation[2][3]. The release of hydrogen is an endothermic process that occurs in distinct stages. Thermal Desorption Spectroscopy (TDS) studies reveal that hydrogen desorption from ErH3 typically shows two main events: a low-temperature peak below 573 K (300 °C) corresponding to the ErH3 → ErH2 transition, and a high-temperature peak between 1083–1159 K (810–886 °C) for the ErH2 → Er transition[2]. The precise temperatures and kinetics are highly sensitive to the material's processing history[4].
Q2: What is Temperature Programmed Desorption (TPD) and why is it essential for studying ErH3?
Temperature Programmed Desorption (TPD), also known as Thermal Desorption Spectroscopy (TDS), is a crucial technique for characterizing the desorption kinetics of hydrogen storage materials[5][6]. In a TPD experiment, the hydride sample is heated at a constant rate in a controlled atmosphere (vacuum or inert gas flow), and the rate of desorbed hydrogen is measured as a function of temperature[7][8]. This allows you to determine key kinetic parameters, including:
-
Peak Desorption Temperature (Tp): The temperature at which the maximum rate of hydrogen release occurs.
-
Activation Energy (Ea): The energy barrier for the desorption process, which can be calculated using methods like Redhead's or Kissinger's analysis from TPD data collected at different heating rates[2][5].
-
Quantity of Desorbed Hydrogen: The total amount of hydrogen released, which relates to the material's practical storage capacity.
Understanding these parameters is fundamental to evaluating the performance of your ErH3 material and the effectiveness of any kinetic improvement strategies you employ.
Troubleshooting Guide: Improving Hydrogen Release Kinetics
This section addresses the most common experimental hurdles researchers face when trying to improve hydrogen release from ErH3.
Issue 1: Hydrogen desorption rate is too slow or requires excessively high temperatures.
Possible Cause A: Bulk Material Properties & Diffusion Limitations
In bulk ErH3, hydrogen release is often limited by slow solid-state diffusion and a low surface area for the reaction to initiate. The process relies on the nucleation and growth of the lower hydride (ErH2) phase, which is more favorable at surfaces and grain boundaries.
Recommended Solution: Nanostructuring
Reducing the particle size of ErH3 to the nanoscale is a highly effective strategy to improve kinetics[9].
-
Causality: Nanostructuring dramatically increases the surface-area-to-volume ratio and reduces the path length for hydrogen diffusion to the surface[9]. This creates more nucleation sites for the phase transformation and allows hydrogen to escape the material much more quickly and at lower temperatures. For some metal hydrides, particles 300 nanometers or smaller experience less strain and fewer defects during cycling, enhancing stability[10].
-
Implementation: High-energy ball milling is a common top-down method to achieve nanostructuring[11]. Alternatively, bottom-up synthesis approaches can be used to produce nanoparticles or thin films with controlled dimensions.
Possible Cause B: High Activation Energy Barrier
The intrinsic chemical bonding of hydrogen within the erbium lattice creates a significant energy barrier that must be overcome for desorption to occur.
Recommended Solution: Catalytic Doping
Introducing a catalytic material can lower the activation energy (Ea) for desorption by providing alternative reaction pathways.
-
Causality: Catalysts can weaken the Er-H bonds or facilitate the recombination of hydrogen atoms into H2 molecules on the surface. While specific catalysts for ErH3 are an active area of research, principles from other hydride systems are applicable. For instance, transition metals and their compounds (e.g., FeV, NbF5, TiB2) have been shown to effectively catalyze hydrogen desorption in other metal hydrides like MgH2 and AlH3[2][12][13]. The catalyst can also help to refine the microstructure during processing, further enhancing kinetics.
-
Implementation: Catalysts are typically incorporated via ball milling, which ensures a fine and homogeneous distribution of the catalytic particles within the ErH3 matrix. The choice of catalyst should be guided by materials that have a high affinity for hydrogen but do not form overly stable compounds that would hinder the reaction.
Possible Cause C: Poor Heat Transfer
Hydrogen desorption is an endothermic process; it requires a continuous supply of heat[14]. Metal hydrides, especially in powder form, often suffer from low thermal conductivity, creating temperature gradients within the sample and limiting the overall desorption rate[15][16].
Recommended Solution: Enhance Thermal Management
Improving heat transfer into the material bed is crucial for maintaining the necessary temperature for desorption.
-
Causality: Inefficient heat transfer means that as desorption begins, the sample bed cools, which in turn slows down the desorption rate, creating a self-limiting feedback loop[16].
-
Implementation:
-
Incorporate Conductive Additives: Mix the ErH3 powder with thermally conductive but inert materials like expanded graphite, graphene, or carbon nanotubes.
-
Reactor Design: Utilize reactor designs with integrated heat exchangers, cooling/heating tubes, or fins to improve the efficiency of heat delivery to the hydride bed[16].
-
Compaction: Pressing the hydride powder into compact pellets can improve particle-to-particle thermal contact, though this may negatively impact gas permeability.
-
Caption: Troubleshooting flowchart for slow H2 release kinetics.
Issue 2: Poor reproducibility of desorption kinetics between seemingly identical samples.
Possible Cause: Variation in Synthesis and Processing Parameters
Studies have shown that the activation energy for hydrogen desorption from erbium hydride can vary significantly for samples that appear similar[5][6]. The kinetics are extremely sensitive to the material's history, including film growth parameters, activation conditions, and the specific temperatures and pressures used during hydriding[4].
Recommended Solution: Implement a Standardized Experimental Protocol
To ensure self-validating and reproducible results, a rigorous and consistent experimental workflow is mandatory. Even minor deviations in procedure can alter film stress, surface chemistry, or phase purity, all of which impact kinetics[4].
This protocol provides a baseline for achieving reproducible results.
Part 1: Sample Activation and Hydriding
-
Loading: Place the as-received Erbium sample (e.g., thin film or powder) into the reactor of a Sieverts-type apparatus or a similar high-vacuum system.
-
Activation (Critical Step): Heat the sample under high vacuum (<1x10⁻⁶ mbar) to a high temperature (e.g., 600 °C) and hold for 1-2 hours. Causality: This step is crucial for removing the native surface oxide layer (Er2O3), which acts as a barrier to hydrogen absorption. The specific activation temperature can significantly alter the final desorption kinetics[4].
-
Cooling: Cool the sample to the desired hydriding temperature under vacuum.
-
Hydriding: Introduce high-purity hydrogen gas (e.g., 99.999%) into the reactor. The temperature and pressure will determine the final hydride phase (ErH2 vs. ErH3)[4]. For ErH3, this typically involves lower temperatures and sufficient hydrogen pressure.
-
Example Condition: 400-500 °C at >1 bar H2, followed by slow cooling to room temperature under a hydrogen atmosphere.
-
-
Passivation (If needed): If the sample is to be transferred, it may require careful surface passivation to prevent rapid oxidation upon exposure to air.
Part 2: Temperature Programmed Desorption (TPD) Analysis
-
Sample Transfer: Transfer the synthesized ErH3 sample to the TPD apparatus under an inert atmosphere (e.g., in a glovebox) to prevent surface contamination.
-
Evacuation: Evacuate the TPD chamber to ultra-high vacuum (UHV, <1x10⁻⁸ mbar) at room temperature to remove any adsorbed surface gases.
-
Heating Ramp: Begin heating the sample at a constant, linear rate (e.g., 2-10 K/min). Causality: A linear heating rate is essential for kinetic analysis using standard models like Kissinger's[2].
-
Data Acquisition: Continuously monitor the partial pressure of hydrogen (mass-to-charge ratio m/z = 2) using a mass spectrometer as a function of sample temperature.
-
Analysis: Plot the hydrogen partial pressure (proportional to desorption rate) versus temperature to generate the TPD spectrum.
Caption: Standardized workflow for ErH3 synthesis and TPD analysis.
Issue 3: Gradual decrease in hydrogen capacity over multiple absorption/desorption cycles.
Possible Cause: Material Degradation and Defect Accumulation
The process of hydrogen absorption and desorption involves significant lattice expansion and contraction as the material transitions between Er, ErH2, and ErH3 phases[3]. This repeated strain can introduce crystalline defects, dislocations, and micro-cracks into the material[10].
Recommended Solution: Controlled Cycling and Material Design
-
Causality: These accumulated defects can act as traps for hydrogen or disrupt the pathways for phase transformation, leading to a loss of reversible storage capacity over time. This is a common degradation mechanism in many metal hydrides[17][18].
-
Implementation:
-
Control Cycling Conditions: Avoid excessively high temperatures or pressures during cycling, which can accelerate degradation. Cycling with incomplete desorption (e.g., only between ErH3 and ErH2) may be less damaging than full cycling to the metallic Er phase.
-
Utilize Nanomaterials: Nanostructured materials can often accommodate strain more effectively than their bulk counterparts, leading to improved cycling stability[10].
-
Composite Materials: Embedding the ErH3 within a more ductile or structurally robust matrix (e.g., a porous carbon scaffold) can help buffer the volumetric changes and maintain the material's integrity over many cycles.
-
Data Summary Table
The following table summarizes the expected impact of various strategies on the hydrogen desorption kinetics of metal hydrides, based on principles observed in ErH3 and related systems.
| Strategy | Primary Effect | Impact on Desorption Temp. | Impact on Activation Energy (Ea) | Key Mechanism |
| Nanostructuring | Improved Kinetics | Decrease | Decrease | Increased surface area, shorter H diffusion paths[9]. |
| Catalysis | Improved Kinetics | Decrease | Significant Decrease | Provides lower energy reaction pathway for H recombination[12]. |
| Thermal Management | Improved Rate | Stabilizes | No Change | Mitigates endothermic cooling, ensuring consistent desorption[16]. |
| Optimized Activation | Improved Reproducibility | Varies | Varies | Removes surface barriers, influences final film/particle properties[4]. |
References
-
Erbium Hydride ErH2 ErH3 | CAS 13550-53-3 | Hydrogen Storage. (n.d.). Zegen Advanced Materials. [Link]
-
Ferrizz, R. M. (n.d.). Erbium Hydride Thermal Desorption: Controlling Kinetics. OSTI.GOV. [Link]
-
Paskevicius, M., et al. (2021). Thermal desorption spectroscopy studies of hydrogen desorption from rare earth metal trihydrides REH3 (RE=Dy, Ho, Er). ResearchGate. [Link]
-
Ferrizz, R. F. (2006). Erbium hydride decomposition kinetics. Sandia National Laboratories. [Link]
-
Frommen, C., et al. (2018). Hydrogen Sorption in Erbium Borohydride Composite Mixtures with LiBH4 and/or LiH. MDPI. [Link]
-
Gros, Y., et al. (2020). Stability of erbium hydrides studied by DFT calculations. ResearchGate. [Link]
-
Vasile, A. M., et al. (2022). Paving the Way to the Fuel of the Future—Nanostructured Complex Hydrides. National Institutes of Health (NIH). [Link]
-
Erbium Hydride ErH3. (n.d.). American Elements. [Link]
-
Coping with Strain in Metal Hydrides. (2018). Advanced Photon Source, Argonne National Laboratory. [Link]
-
Erbium hydride decomposition kinetics. (2006). ResearchGate. [Link]
-
Frommen, C., et al. (2015). Hydrogen storage properties of rare earth (RE) borohydrides (RE = La, Er) in composite mixtures with LiBH4 and LiH. SINTEF. [Link]
-
Hooker, P., et al. (2011). Experimental releases of liquid hydrogen. ResearchGate. [Link]
-
Borzenko, V. I., et al. (2015). Crisis phenomena in metal hydride hydrogen storage facilities. ResearchGate. [Link]
-
Al-Zareer, M. A., et al. (2023). Degradation of metal hydrides in hydrogen-based thermodynamic machines: A review. ResearchGate. [Link]
-
Nazer, F., et al. (2018). Nanostructured Metal Hydrides for Hydrogen Storage. ResearchGate. [Link]
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Al-Zareer, M., et al. (2023). Thermal Management Techniques in Metal Hydrides for Hydrogen Storage Applications: A Review. MDPI. [Link]
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Ferrizz, R., et al. (2008). PCT Study: Erbium-Hydrogen System (Preliminary Results). OSTI.GOV. [Link]
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Hydrogen Storage System: Part-5 Metal Hydrides. (2022). YouTube. [Link]
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Donohue, R. M., & Goudy, A. J. (2008). Desorption kinetics of 1:3 erbium cobalt intermetallic hydride. Inorganic Chemistry. [Link]
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Al-Zareer, M. A., et al. (2022). An Overview of Challenges for the Future of Hydrogen. MDPI. [Link]
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da Silva, A. G., et al. (2023). Effect of cycling conditions on hydride stability of the Ti11Nb61Cr28 alloy. Journal of Materials Chemistry A. [Link]
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Characterization of Acid Sites Using Temperature-Programmed Desorption. (n.d.). Micromeritics. [Link]
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Liu, Y., et al. (2019). Balancing hydrogen adsorption/desorption by orbital modulation for efficient hydrogen evolution catalysis. National Institutes of Health (NIH). [Link]
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Soto, C., et al. (2010). Kinetics of Hydrogen Uptake and Release from Heteroaromatic Compounds for Hydrogen Storage. ResearchGate. [Link]
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Shen, J., & Dumesic, J. A. (1990). Hydrogen Temperature-Programmed Desorptions in Platinum Catalysts. Journal of Catalysis. [Link]
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New catalysts for the hydrogen economy using machine learning and ESE. (2022). IMDEA Materials Institute. [Link]
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Abe, J. O., et al. (2019). Hydrogen Storage Materials: The Characterisation of Their Storage Properties. ResearchGate. [Link]
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He, Z., et al. (2022). Enhanced Hydrogen Desorption Performance of AlH3 via MXene Catalysis. Catalysts. [Link]
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Zare, F., et al. (2021). A Review on the Kinetics of Iron Ore Reduction by Hydrogen. MDPI. [Link]
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Hooker, P., et al. (2011). EXPERIMENTAL RELEASES OF LIQUID HYDROGEN. Semantic Scholar. [Link]
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Zhang, Z., et al. (2024). Material Engineering Strategies for Efficient Hydrogen Evolution Reaction Catalysts. Advanced Functional Materials. [Link]
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Vasile, A. M., et al. (2022). Recent Development in Nanoconfined Hydrides for Energy Storage. National Institutes of Health (NIH). [Link]
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Joly, J.-P., et al. (2007). Temperature programmed desorption (TPD). ResearchGate. [Link]
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Wang, H., et al. (2017). Kinetics and Mechanism of Hydrogen Release from Isothermal Decomposition of AlH3. ResearchGate. [Link]
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Alvares-Sarmiento, F. (2023). Hydrogen release in composite complex hydride systems. Enlighten Theses. [Link]
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Ek, G., et al. (2023). Elucidating Primary Degradation Mechanisms in High-Cycling-Capacity, Compositionally Tunable High-Entropy Hydrides. ResearchGate. [Link]
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Unlocking the Future of Fuel: The Surprising Challenges & Opportunities of Hydrogen Energy. (2023). YouTube. [Link]
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Leland, A. (2022). Can hydrogen live up to its clean energy promise? Here are 3 key challenges. Environmental Defense Fund. [Link]
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Jia, Y.-J., et al. (2026). Effect of helium-3 on absorption/release kinetics of kilogram-scale hydrogen storage beds. ResearchGate. [Link]
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Varin, R. A., & Czujko, T. (2011). Nanostructured, complex hydride systems for hydrogen generation. ResearchGate. [Link]
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Yuan, T., et al. (2021). Superior Hydrogen Sorption Kinetics of Ti0.20Zr0.20Hf0.20Nb0.40 High-Entropy Alloy. MDPI. [Link]
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Notten, P. H. L., et al. (2005). Hydrogen Cycling of Niobium and Vanadium Catalyzed Nanostructured Magnesium. TU Delft. [Link]
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Technical Support Center: Controlling the Stoichiometry of Erbium Hydride Thin Films
Welcome to the technical support center for the synthesis and stoichiometric control of erbium hydride (ErHₓ) thin films. This guide is designed for researchers, scientists, and engineers working with these advanced materials. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you achieve precise control over the hydrogen-to-erbium ratio in your films.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties and synthesis of erbium hydride thin films.
Q1: What are the common stoichiometries of erbium hydride, and what are their key differences?
A1: The erbium-hydrogen system is characterized by three primary phases: a solid solution (α-phase), erbium dihydride (β-phase, ErH₂), and erbium trihydride (γ-phase, ErH₃).[1][2]
-
α-Phase (Solid Solution): This phase consists of a small amount of hydrogen dissolved in the hexagonal close-packed (hcp) erbium metal lattice.
-
β-Phase (Erbium Dihydride, ErH₂): This is a stable, face-centered cubic (fcc) phase. It is metallic in nature and appears blueish in color.[3] The dihydride phase can accommodate additional hydrogen atoms in its octahedral sites, leading to stoichiometries of ErH₂₊ₓ.[2][4]
-
γ-Phase (Erbium Trihydride, ErH₃): This phase is typically hexagonal close-packed (hcp), although a cubic form has also been reported in thin films.[5] It is semiconducting and has a reddish appearance.[3] The trihydride phase is less thermally stable than the dihydride.[1]
Q2: What are the primary methods for synthesizing erbium hydride thin films?
A2: The most common methods for synthesizing erbium hydride thin films are reactive sputtering and a two-step process of erbium deposition followed by hydrogenation.
-
Reactive Sputtering: In this one-step process, an erbium target is sputtered in a mixed atmosphere of an inert gas (like argon) and a reactive gas (hydrogen or deuterium).[5][6][7] This method allows for direct formation of the hydride film on the substrate.
-
Deposition and Post-Hydrogenation: This two-step method involves first depositing a pure erbium film, typically via e-beam evaporation or sputtering, followed by a post-deposition annealing step in a hydrogen atmosphere at elevated temperatures.[8][9]
Q3: How does substrate temperature influence the stoichiometry of the resulting erbium hydride film?
A3: Substrate temperature is a critical parameter for controlling stoichiometry. Generally, lower deposition temperatures favor the formation of the trihydride (ErH₃), while higher temperatures promote the dihydride (ErH₂) phase.[6] For instance, films deposited at temperatures between 30°C and 275°C tend to have a H/Er ratio of approximately 3:1, whereas at temperatures above 430°C, the ratio is closer to 2:1.[6]
Q4: What is the role of hydrogen partial pressure in controlling the stoichiometry?
A4: The partial pressure of hydrogen during reactive sputtering or the annealing pressure during post-hydrogenation directly influences the hydrogen uptake in the film. Higher hydrogen partial pressures generally lead to higher hydrogen concentrations in the film, favoring the formation of the trihydride phase. Precise control of the hydrogen partial pressure is essential for achieving the desired stoichiometry.[8]
Section 2: Troubleshooting Guide for Stoichiometry Control
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of erbium hydride thin films.
Issue 1: Inconsistent or Non-Uniform Stoichiometry Across the Film
Symptoms:
-
Variations in the optical appearance (color) of the film.
-
Inconsistent results from characterization techniques like Rutherford Backscattering Spectrometry (RBS) or Elastic Recoil Detection (ERD) at different points on the sample.
Root Causes and Solutions:
-
Non-uniform Gas Distribution: In reactive sputtering, an uneven flow of hydrogen gas across the substrate can lead to spatial variations in the H/Er ratio.
-
Troubleshooting Steps:
-
Ensure the gas inlet is positioned to provide uniform gas distribution over the substrate.
-
Consider using a showerhead-style gas inlet.
-
Rotate the substrate during deposition to improve uniformity.
-
-
-
Temperature Gradients: A non-uniform temperature profile across the substrate holder can result in different stoichiometries.
-
Troubleshooting Steps:
-
Verify the uniformity of the substrate heater using a thermocouple array or a pyrometer.
-
Ensure good thermal contact between the substrate and the heater block.
-
-
-
Plasma Instabilities: Fluctuations in the plasma during reactive sputtering can cause variations in the deposition rate and reactive gas incorporation.[10]
-
Troubleshooting Steps:
-
Monitor and stabilize the sputtering power and pressure.
-
Check for and address any issues with the magnetron or power supply.
-
-
Issue 2: Film Composition is Consistently ErH₂ When ErH₃ is Desired
Symptoms:
-
The film has a blueish appearance instead of the expected reddish color of ErH₃.
-
Characterization confirms a H/Er ratio close to 2.
Root Causes and Solutions:
-
Substrate Temperature is Too High: As mentioned, higher temperatures favor the dihydride phase.[6]
-
Troubleshooting Steps:
-
Reduce the substrate temperature during deposition or hydrogenation. Studies have shown that temperatures between 35°C and 275°C are suitable for forming ErH₃.[5]
-
Carefully calibrate your temperature controller and thermocouple placement.
-
-
-
Insufficient Hydrogen Partial Pressure: The hydrogen partial pressure may not be high enough to drive the reaction to the trihydride phase.
-
Troubleshooting Steps:
-
Increase the hydrogen partial pressure during the process.
-
Ensure your gas flow controllers are accurately calibrated.
-
-
-
Vacuum Chamber Contamination: Residual oxygen or water vapor in the chamber can react with the erbium, forming stable erbium oxide (Er₂O₃) and preventing full hydrogenation.[11] Erbium has a very strong thermodynamic driving force to form the oxide.[11]
-
Troubleshooting Steps:
-
Perform a thorough bake-out of the vacuum chamber to achieve a low base pressure (ideally in the ultra-high vacuum range).
-
Use a residual gas analyzer (RGA) to monitor the partial pressures of contaminants like water and oxygen.
-
Consider using a getter pump or a liquid nitrogen trap to reduce water vapor.
-
-
Issue 3: Film is a Mixture of Phases (e.g., ErH₂ and ErH₃)
Symptoms:
-
Broad peaks in X-ray diffraction (XRD) patterns, indicating the presence of multiple crystalline phases.
-
Inconsistent optical properties.
Root Causes and Solutions:
-
Non-Optimal Deposition/Annealing Parameters: The chosen temperature and pressure may lie in a two-phase region of the erbium-hydrogen phase diagram.[1]
-
Troubleshooting Steps:
-
Refer to the pressure-composition-temperature (PCT) diagrams for the Er-H system to select parameters that fall within a single-phase region.[4]
-
Systematically vary the substrate temperature and hydrogen partial pressure to optimize for a single phase.
-
-
-
Kinetic Limitations: The reaction time may be insufficient for the film to reach thermodynamic equilibrium.
-
Troubleshooting Steps:
-
Increase the deposition time (for reactive sputtering) or the annealing time (for post-hydrogenation) to allow the reaction to go to completion.
-
-
Issue 4: Poor Film Adhesion or Peeling
Symptoms:
-
The film delaminates from the substrate, either during or after the hydrogenation process.
Root Causes and Solutions:
-
Lattice Mismatch and Stress: Significant lattice expansion occurs when erbium is converted to its hydride phases, leading to high compressive stress in the film.
-
Troubleshooting Steps:
-
Choose a substrate with a closer lattice match to the desired erbium hydride phase.
-
Deposit a thin adhesion layer (e.g., molybdenum) before depositing the erbium film.[11]
-
Control the hydrogenation rate to allow for gradual stress relaxation. A slower, more controlled introduction of hydrogen can mitigate stress buildup.[8]
-
-
-
Substrate Contamination: A contaminated substrate surface will lead to poor film adhesion.
-
Troubleshooting Steps:
-
Implement a rigorous substrate cleaning procedure before loading into the vacuum chamber.
-
Perform an in-situ cleaning step, such as a brief ion bombardment, immediately before deposition.
-
-
Section 3: Experimental Workflows and Data
Workflow for Reactive Sputtering of Erbium Hydride
The following diagram illustrates a typical workflow for the reactive sputtering of erbium hydride thin films.
Caption: A typical workflow for reactive sputtering of erbium hydride.
Table 1: Influence of Deposition Temperature on Erbium Hydride Stoichiometry
| Substrate Temperature (°C) | H₂ Partial Pressure (Torr) | Resulting H/Er Ratio | Predominant Phase | Reference |
| 30 | 1.4 x 10⁻⁴ | ~3 | ErH₃ | [6] |
| 150 | 1.4 x 10⁻⁴ | ~3 | ErH₃ | [5][6] |
| 275 | 1.4 x 10⁻⁴ | ~3 | ErH₃ | [5][6] |
| >430 | 1.4 x 10⁻⁴ | ~2 | ErH₂ | [6] |
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues in achieving the desired erbium hydride stoichiometry.
Caption: A troubleshooting flowchart for erbium hydride stoichiometry control.
References
-
Parish, C. M., Snow, C. S., & Brewer, L. N. (n.d.). High-Resolution Characterization of Oxygen Incorporation in Erbium Dihydride Thin Films. Sandia National Laboratories. Available from: [Link]
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Adams, D. P., Romero, J. A., Rodriguez, M. A., Floro, J. A., & Banks, J. C. (2000). Composition and Structure of Sputter Deposited Erbium Hydride thin Films. MRS Online Proceedings Library, 616. Available from: [Link]
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Lapi, S. M., et al. (2022). Synthesis of Erbium Deuterides via Deuterium Ion Implantation into Erbium Thin Films. Fusion Science and Technology, 80(3-4). Available from: [Link]
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Adams, D. P., et al. (n.d.). Cubic erbium trihydride thin films. ResearchGate. Available from: [Link]
- Lundin, C. E. (1968). The Erbium-Hydrogen System. Transactions of the Metallurgical Society of AIME, 242, 903-907.
- Holloway, D. M., & Swartz, W. E. (1980). Degradation Studies on Erbium Dideuteride Thin Films. Applied Spectroscopy, 34(4), 452-454.
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Ferrizz, R. (2007). Erbium Hydride Thermal Desorption: Controlling Kinetics. OSTI.GOV. Available from: [Link]
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Vajda, P., et al. (n.d.). High pressure studies of the erbium–hydrogen system. ResearchGate. Available from: [Link]
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Wang, X., et al. (n.d.). Factors influencing fabrication of erbium hydride films used as targets to generate high energy proton beams. ResearchGate. Available from: [Link]
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WebElements. (n.d.). Erbium: compounds information. Available from: [Link]
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VacCoat. (2023, April 14). Reactive Sputtering: A Brief Overview and Advantages. Available from: [Link]
-
Chemistry For Everyone. (2023, August 30). What Are Common Problems Encountered In Reactive Sputtering? [Video]. YouTube. Available from: [Link]
-
Ferrizz, R., et al. (2008). Erbium-Hydrogen System: Kinetics and Thermodynamics. OSTI.GOV. Available from: [Link]
- Provo, J. L. (2015). Production and characterization of thin film group IIIB, IVB and rare earth hydrides by reactive evaporation. Journal of Vacuum Science & Technology A, 33(4), 041507.
-
Kurt J. Lesker Company. (n.d.). Reactive Sputtering Research. Available from: [Link]
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PREVAC. (2024, May 14). Surface & Coatings Technology. Available from: [Link]
- Harra, D. J. (1975). System for deposition and hydriding of thin metallic films without air exposure. Review of Scientific Instruments, 46(1), 102-105.
-
Stanford Materials Corporation. (n.d.). Hydrides Supplier. Available from: [Link]
- Ganesan, R., et al. (2014). Reactive sputtering of δ-ZrH₂ thin films by high power impulse magnetron sputtering and direct current magnetron sputtering. Journal of Vacuum Science & Technology A, 32(4), 041507.
-
Stanford Materials Corporation. (n.d.). Erbium Trihydride (ErH2-3) Supplier. Available from: [Link]
-
Angstrom Engineering. (n.d.). Reactive Gas Sputtering. Available from: [Link]
- Provo, J. L. (2014). Effects of outgassing of loader chamber walls on hydriding of thin films for commercial applications. Journal of Vacuum Science & Technology A, 32(4), 041506.
- Idaho National Laboratory. (2022).
- Mongstad, T., et al. (2019). Oxyhydride Nature of Rare-Earth-Based Photochromic Thin Films.
-
Neyco. (n.d.). Technical guide about thin films deposition. Available from: [Link]
- Ferrizz, R. F. (2006). Erbium hydride decomposition kinetics.
- Valente-Feliciano, A.-M., et al. (n.d.).
- Schreuders, H., et al. (2011). Thin film metal hydrides for hydrogen storage applications. Energy & Environmental Science, 4(12), 4887-4903.
- van Efferen, C., et al. (2022). Controlling Stoichiometry in Ultrathin van der Waals Films. ACS Nano, 16(6), 9908-9919.
- Miritello, M., et al. (2008). The influence of stoichiometry on the structural stability and on the optical emission of erbium silicate thin films. Applied Physics Letters, 93(2), 021913.
- Kondo, T., et al. (2020). Fabrication of Hydrogen Boride Thin Film by Ion Exchange in MgB₂.
- Premkumar, A., et al. (2024). Formation and Microwave Losses of Hydrides in Superconducting Niobium Thin Films Resulting from Fluoride Chemical Processing. arXiv.
- Tereshina-Chitrova, E. A., et al. (n.d.). Synthesis and physical properties of uranium thin-film hydrides UH2 and β-UH3. arXiv.
- Wikipedia. (n.d.). Palladium.
- Baláž, M., et al. (2015). Mechanochemical Synthesis of Niobium Hydrides.
- Taptuk, C., et al. (2022).
- Wikipedia. (n.d.). Hydrogen.
- Evans, M. (2021). 13.4.3: Hydrides and Dihydrogen Complexes. Chemistry LibreTexts.
- Gregoryanz, E. (n.d.). Phase diagram of H2-HD-D2 all the way up to 350 GPa and all the way down to 10 K.
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Technical Support Center: Erbium Hydride Performance and Impurity Effects
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Erbium Hydride (ErHₓ). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical impact of impurities on the performance of Erbium Hydride. Given its high reactivity, maintaining the material's purity is paramount for achieving reliable and reproducible experimental results.
Introduction to Erbium Hydride Sensitivity
Erbium Hydride, existing primarily as Erbium Dihydride (ErH₂) and Erbium Trihydride (ErH₃), is a material of significant interest for applications including hydrogen storage, optoelectronics, and as a neutron generator target.[1][2] Its utility stems from its ability to efficiently and reversibly absorb and release hydrogen.[1] However, metallic erbium is highly electropositive and reactive, readily forming stable compounds with atmospheric elements.[3] Even brief exposure to air can lead to the formation of a passivating surface layer of erbium (III) oxide, while reactions with other elements can also occur, fundamentally altering the material's properties.[3] Understanding and mitigating these contamination pathways is essential for any successful experiment.
Section 1: The Impact of Common Impurities
The degradation of metal hydride performance is often linked to the decomposition or disproportionation of the material's surface or bulk properties due to contamination.[4] For Erbium Hydride, several common impurities are of primary concern.
-
Oxygen (O₂) and Moisture (H₂O): This is the most prevalent and damaging source of contamination. Erbium metal tarnishes quickly in moist air, forming a stable, non-reactive layer of Erbium (III) Oxide (Er₂O₃).[3][5] This oxide layer is a physical barrier that blocks the active sites necessary for hydrogen dissociation and absorption, effectively poisoning the material. This reduces the overall hydrogen storage capacity and significantly alters the kinetics of hydrogen absorption and desorption.
-
Nitrogen (N₂): While often used as an inert gas, nitrogen can react with erbium at elevated temperatures used during synthesis or activation to form Erbium Nitride (ErN).[3] This nitride is a stable ceramic material that, like the oxide, does not participate in the hydrogen storage reaction. Its formation consumes active erbium and can create a barrier on the material's surface. Furthermore, the presence of nitrogen in the material's lattice can increase the energy barrier for hydrogen diffusion, making the hydride phase energetically less stable.[6]
-
Metallic Impurities (e.g., Fe, Al, Th): These impurities are typically introduced from the raw erbium source material. Their presence can disrupt the crystal lattice of the erbium hydride, leading to lower phase purity and the formation of unwanted intermetallic compounds. This can negatively impact both the hydrogen capacity and the pressure-temperature characteristics of hydrogenation.[7]
-
Carbon-Based Contaminants: Contaminants from sources like vacuum pump oil can decompose at high temperatures, leading to the formation of erbium carbides on the surface. This creates another form of passivation layer that inhibits performance.
Table 1: Summary of Common Impurities and Their Effects
| Impurity | Common Source(s) | Primary Negative Effect(s) on Erbium Hydride Performance |
| Oxygen (O₂), Moisture (H₂O) | Air exposure, impure process gases, residual moisture in reaction chambers | Forms a stable, passivating Er₂O₃ layer; blocks active sites for H₂ absorption; reduces storage capacity and slows kinetics.[3] |
| Nitrogen (N₂) | Air leaks, use of N₂ as a process gas at high temperatures | Forms stable ErN, consuming active material; may increase the energy barrier for hydrogen diffusion.[3][6] |
| Metallic Impurities (Fe, Al, etc.) | Impure Erbium starting material | Reduces phase purity of the final hydride; can form undesirable intermetallic phases; lowers overall hydrogen capacity.[7] |
| Carbon Compounds | Backstreaming from oil-based vacuum pumps, solvent residues | Forms passivating surface carbide layers at high temperatures, inhibiting hydrogen interaction. |
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during experiments with Erbium Hydride in a question-and-answer format.
Q1: My Erbium sample shows very slow or no hydrogen absorption, even at the correct temperature and pressure. What are the likely causes?
A: This is a classic symptom of surface passivation.
-
Surface Oxidation/Nitridation: The most probable cause is the formation of a stable oxide or nitride layer on the erbium surface due to exposure to air or impure gases.[3] Even a brief exposure can be sufficient to "poison" the surface. Before hydrogenation, the erbium must be "activated" to remove this layer (See Protocol 2).
-
Impure Hydrogen Source: The hydrogen gas itself may contain trace amounts of O₂ or H₂O. Ensure you are using ultra-high purity (UHP) grade hydrogen (99.999% or better) and consider using an in-line gas purifier as a secondary precaution.
-
Incorrect Activation: The activation procedure (typically high-temperature annealing under high vacuum) may have been insufficient to fully clean the surface. Verify that the temperature, vacuum level, and duration are adequate to dissociate surface oxides.
Q2: The measured hydrogen storage capacity of my ErHₓ is significantly lower than the theoretical value. Why?
A: A lower-than-expected capacity points to a reduction in the amount of active material available for hydrogenation.
-
Incomplete Conversion: This is a direct consequence of surface passivation as described in Q1. If the surface is blocked, hydrogen cannot reach the bulk of the material, leading to a partially hydrided sample.
-
Presence of Impurities in Bulk: If the starting erbium metal contained a significant fraction of non-hydriding metallic impurities, the total weight of the sample will be higher than the weight of the active erbium, leading to a calculated capacity that is artificially low.[7]
-
Inaccurate Measurement: Ensure your measurement system (e.g., Sieverts apparatus or gravimetric balance) is properly calibrated and leak-tight.[8] A small leak can lead to significant errors in calculated hydrogen uptake.
Q3: My Thermal Desorption Spectroscopy (TDS) profile is inconsistent. It shows multiple peaks or the peak desorption temperature has shifted.
A: An inconsistent TDS profile indicates issues with the material's phase purity, composition, or surface chemistry.
-
Mixed Phases: A multi-peak profile often suggests the presence of multiple hydride phases (e.g., a mix of ErH₂ and ErH₃) or unreacted erbium metal, each with a distinct decomposition temperature.[9] Erbium trihydride decomposes at a lower temperature than the more stable dihydride.[9]
-
Surface Contamination: A contaminated surface can alter the energy barrier for hydrogen desorption, causing shifts in the peak temperature.[10] The activation energy for desorption can vary based on processing parameters and contamination.[9][10]
-
Kinetic Limitations: Variations in particle size, film thickness, or sample morphology can affect heat and mass transfer, leading to broadened or shifted desorption peaks.
Q4: My freshly synthesized Erbium Hydride powder is dark grey or black. Is this normal?
A: While pure erbium hydride has a dark, metallic appearance, a dull grey or black, powdery coating often indicates significant surface oxidation. Rare earth metals and their hydrides typically form dark oxide layers upon exposure to air.[5] If the material is intended for applications requiring high purity, this coloration is a strong indicator of contamination and the sample should be considered compromised.
Section 3: Key Experimental Protocols
To prevent the issues detailed above, rigorous adherence to proper handling and synthesis procedures is critical. Erbium and its hydrides are highly air-sensitive and must be handled exclusively under an inert atmosphere.[11][12]
Protocol 1: Handling and Storage of Air-Sensitive Erbium Materials
Causality: The primary goal is to prevent contact with atmospheric O₂ and H₂O at all times. This is achieved by using either a glove box or Schlenk line techniques.[12][13]
Steps:
-
Glove Box Environment: Ensure the glove box is filled with high-purity Argon or Nitrogen. The atmosphere should be continuously circulated through a catalyst to maintain O₂ and H₂O levels below 1 ppm.
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed moisture. Heat glassware in an oven (e.g., 140°C for 4 hours or 125°C overnight) and transfer it directly to the glove box antechamber while still hot.[11][14] Alternatively, assemble the glassware on a Schlenk line and heat it under high vacuum with a heat gun before backfilling with inert gas.[13]
-
Material Storage: Store all erbium metal and erbium hydride samples in sealed containers inside the inert atmosphere of the glove box.
-
Transfers: All transfers of material must be performed within the glove box. If using a Schlenk line, transfers must be done under a positive pressure of inert gas.
Protocol 2: High-Purity Synthesis of Erbium Hydride (Example)
Causality: This two-stage process first cleans the reactive metal surface via high-temperature annealing and then introduces pure hydrogen gas to form the hydride. The temperature and pressure control the final stoichiometry (ErH₂ vs. ErH₃).[2]
Steps:
-
Sample Loading: Inside a glove box, load a known mass of high-purity Erbium metal (≥99.9%) into a reaction vessel suitable for high vacuum and high temperatures (e.g., a quartz tube furnace).
-
System Assembly: Securely connect the reaction vessel to a high-vacuum manifold (or Sieverts apparatus) equipped with pressure and temperature controls.
-
Activation (Surface Cleaning):
-
Evacuate the system to a high vacuum (<10⁻⁶ Torr).
-
Slowly heat the Erbium sample to an activation temperature (e.g., 450-500°C) and hold for several hours. This step helps to dissociate any native surface oxide layer.
-
Cool the sample back to the desired hydrogenation temperature under vacuum.
-
-
Hydrogenation:
-
Isolate the system from the vacuum pump.
-
Introduce ultra-high purity (UHP) hydrogen gas into the reaction vessel to the desired pressure.
-
The reaction is exothermic. Monitor the temperature and pressure. The pressure will drop as hydrogen is absorbed by the sample.
-
Maintain the desired temperature and pressure until the pressure stabilizes, indicating the reaction is complete. For example, hydriding at 400°C is a common parameter.[9]
-
-
Cooling and Passivation (Optional):
-
Once the reaction is complete, cool the sample to room temperature under the hydrogen atmosphere.
-
Evacuate the remaining hydrogen gas. The sample is now highly pyrophoric and must be handled exclusively under an inert atmosphere.
-
Section 4: Visualizations
Diagrams help to visualize complex workflows and relationships, reinforcing the concepts discussed.
Caption: Workflow for the synthesis of high-purity Erbium Hydride.
Caption: Cause-and-effect diagram of impurities on Erbium Hydride.
References
- Neilson Lab. (n.d.). The manipulation of air-sensitive compounds.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
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ResearchGate. (n.d.). Phase stability of some rare earth trihydrides under high pressure. Retrieved from [Link]
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Stanford Advanced Materials. (n.d.). Erbium Hydride ErH2 ErH3 | CAS 13550-53-3 | Hydrogen Storage. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of erbium hydrides studied by DFT calculations. Retrieved from [Link]
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Ferrizz, R. M. (2007). Erbium Hydride Thermal Desorption: Controlling Kinetics. OSTI.GOV. Retrieved from [Link]
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ResearchGate. (n.d.). Factors influencing fabrication of erbium hydride films used as targets to generate high energy proton beams. Retrieved from [Link]
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ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
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American Elements. (n.d.). Erbium Hydride ErH3. Retrieved from [Link]
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Ferrizz, R. F. (2006). Erbium hydride decomposition kinetics. Sandia National Laboratories. Retrieved from [Link]
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ResearchGate. (n.d.). Erbium hydride decomposition kinetics. Retrieved from [Link]
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Wikipedia. (n.d.). Gadolinium. Retrieved from [Link]
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ResearchGate. (n.d.). Erbium Salts as Non-Toxic Catalysts Compatible with Alternative Reaction Media. Retrieved from [Link]
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Nanografi. (2020). Rundown about Erbium. Retrieved from [Link]
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DOE Hydrogen Program. (n.d.). Effect of Gaseous Impurities on Long-Term Thermal Cycling and Aging Properties of Complex Hydrides for Hydrogen Storage. Retrieved from [Link]
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ACS Publications. (n.d.). Inorganic Chemistry Journal. Retrieved from [Link]
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PubMed Central. (n.d.). Iron, aluminum, and thorium impurity removal from a rare earth element pregnant leach solution using magnesium carbonate. Retrieved from [Link]
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DOE Hydrogen Program. (2005). Effect of Fuel and Air Impurities on PEM Fuel Cell Performance. Retrieved from [Link]
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ResearchGate. (n.d.). Revealing the role of nitrogen on hydride nucleation and stability in pure niobium using first-principles calculations. Retrieved from [Link]
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Wikipedia. (n.d.). Uranium. Retrieved from [Link]
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Wikipedia. (n.d.). Aluminium. Retrieved from [Link]
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Wikipedia. (n.d.). Plutonium. Retrieved from [Link]
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Wikipedia. (n.d.). Iridium. Retrieved from [Link]
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Wikipedia. (n.d.). Cadmium. Retrieved from [Link]
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Wikipedia. (n.d.). Arsenic. Retrieved from [Link]
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Wikipedia. (n.d.). Ruthenium. Retrieved from [Link]
-
Wikipedia. (n.d.). Astatine. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Precipitation of High-Quality Rare Earth Oxalates or Carbonates from a Purified Sulfuric Liquor Containing Soluble Impurities. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Effects of Oxygen Impurities on Long-Term Gaseous Hydrogen Embrittlement of Structural Steels. Retrieved from [Link]
-
INFUSE. (n.d.). Fabrication and characterization of transition metal hydrides for radiation shielding in tokamak devices. Retrieved from [Link]
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ResearchGate. (n.d.). The Combined Effect of Hydrogen and Oxygen Impurities in the Silicon Nitride Film of MNOS Devices. Retrieved from [Link]
-
MDPI. (n.d.). Overview on Hydrometallurgical Recovery of Rare-Earth Metals from Red Mud. Retrieved from [Link]
-
Nature. (2024). Atomically dispersed ruthenium hydride on beta zeolite as catalysts for the isomerization of muconates. Retrieved from [Link]
-
AZoM. (n.d.). EBSD Characterization of Hydrides in Zirconium Alloys for Nuclear Applications. Retrieved from [Link]
-
MDPI. (n.d.). Bridging Materials and Analytics: A Comprehensive Review of Characterization Approaches in Metal-Based Solid-State Hydrogen Storage. Retrieved from [Link]
-
NIH. (n.d.). The effect of oxygen impurities on the stability and structural properties of vacancy-ordered and -disordered ZrCx. Retrieved from [Link]
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Technical Support Center: Optimization of Annealing Temperature for ErH3 Films
Introduction
Welcome to the technical support center for the optimization of annealing temperature for Erbium trihydride (ErH3) films. This guide is designed for researchers, scientists, and professionals working with rare-earth hydrides and thin film deposition. Annealing is a critical post-deposition step that significantly influences the structural, electrical, and optical properties of ErH3 films. Proper optimization of the annealing temperature is paramount to achieving the desired film characteristics for your specific application.
This resource provides in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during the annealing process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of annealing ErH3 films?
The primary purpose of annealing ErH3 films is to improve their crystalline quality, reduce structural defects, and control their phase composition. The thermal energy supplied during annealing allows for atomic rearrangement, leading to grain growth and the potential for phase transitions. This can significantly impact the film's properties, such as its electrical resistivity and optical transmittance. For instance, in some metal-hydride systems, annealing is crucial for achieving reversible phase transformations.[1]
Q2: What is a typical annealing temperature range for ErH3 films?
The optimal annealing temperature for ErH3 films is highly dependent on the deposition method, substrate material, film thickness, and the desired final properties. While a definitive universal temperature does not exist, a common starting point for investigation is in the range of 300°C to 600°C. It is crucial to perform a systematic study by annealing a series of samples at different temperatures (e.g., in 50°C increments) to determine the ideal conditions for your specific experimental setup. In a study on erbium dideuteride films, a vacuum anneal was performed at 500°C.[2] It is important to note that excessively high temperatures can lead to film degradation or unwanted reactions with the substrate.
Q3: What is the effect of the annealing atmosphere on ErH3 films?
The annealing atmosphere plays a critical role in preventing oxidation and other unwanted chemical reactions. Annealing of ErH3 films should be conducted in a high-vacuum environment (< 1 x 10⁻⁵ Torr) or under a high-purity inert gas flow (e.g., Argon or Nitrogen).[3] An inadequate atmosphere can lead to the formation of erbium oxides, which will alter the desired properties of the hydride film.[4][5]
Q4: How do heating and cooling rates impact the film quality?
Controlled heating and cooling rates are essential to prevent thermal shock, which can cause cracking or delamination of the film. A slow ramp rate, typically in the range of 1-10°C per minute, is recommended.[3] Similarly, a slow and controlled cool-down is crucial to minimize internal stresses within the film.[3][4] Rapid cooling can introduce significant stress and defects.
Troubleshooting Guide
This section addresses common problems encountered during the annealing of ErH3 films and provides practical solutions.
| Problem | Potential Causes | Recommended Solutions |
| Film Delamination or Cracking | - High internal stress due to lattice mismatch with the substrate.- Thermal shock from rapid heating or cooling rates.[3] | - Optimize the heating and cooling rates; slower ramps are generally better (e.g., 1-5°C/min).[3]- Consider a substrate with a closer thermal expansion coefficient to ErH3. |
| Poor Surface Morphology (e.g., high roughness, pinholes) | - Incomplete coalescence of grains.- Film decomposition at elevated temperatures.- Contamination on the substrate or within the annealing chamber.[4] | - Adjust the annealing temperature and duration to promote grain growth and surface diffusion.- Ensure the annealing temperature is below the decomposition temperature of ErH3.- Implement rigorous cleaning protocols for the substrate and annealing chamber.[4][5] |
| Film Oxidation | - Inadequate vacuum or contaminated inert gas.- High processing temperatures accelerating oxidation.[4] | - Ensure a high-vacuum level or use high-purity inert gas with an oxygen getter.- Monitor and control the annealing atmosphere throughout the process.[4][5]- Optimize for the lowest possible annealing temperature that achieves the desired properties. |
| Inconsistent Film Properties Across Samples | - Uneven heating within the furnace.- Improper sample loading leading to non-uniform heat distribution.[4] | - Calibrate and regularly inspect the furnace to ensure uniform temperature distribution.[5]- Optimize sample placement within the furnace to ensure even heat flow. |
Experimental Protocols
Generalized Annealing Protocol for ErH3 Films
This protocol provides a general framework. It is essential to optimize the specific parameters for your experimental setup and research objectives.
-
Sample Preparation: Ensure the as-deposited ErH3 film on the substrate is handled in a clean, low-particulate environment to prevent surface contamination.[4]
-
Chamber Loading: Carefully place the sample into the annealing furnace or rapid thermal processing (RTP) chamber.
-
Atmosphere Control:
-
Vacuum Annealing: Evacuate the chamber to a high vacuum (e.g., < 1 x 10⁻⁵ Torr) to minimize residual oxygen and water vapor.[3]
-
Inert Gas Annealing: Evacuate the chamber to a base pressure and then backfill with a high-purity inert gas (e.g., 99.999% Argon or Nitrogen). Maintain a slight positive pressure of the inert gas throughout the process.[3]
-
-
Heating:
-
Set the desired annealing temperature. It is recommended to start with a range and test different temperatures.
-
Define the heating ramp rate. A slower rate (e.g., 2-10°C/minute) is often preferred to minimize thermal shock.[3]
-
-
Dwelling: Maintain the sample at the setpoint temperature for a specific duration (e.g., 30-120 minutes).[3] The optimal time will depend on the film thickness and desired crystalline structure.
-
Cooling: Define the cooling ramp rate. A slow, controlled cool-down (e.g., 1-5°C/minute) is recommended to prevent cracking.[3] Allow the sample to cool to near room temperature before venting the chamber.
-
Sample Unloading: Carefully remove the annealed sample for characterization.
Visualizing the Annealing Workflow
The following diagram illustrates the key stages and decision points in the optimization of the annealing temperature for ErH3 films.
Caption: Workflow for optimizing ErH3 film annealing.
Characterization of Annealed ErH3 Films
To evaluate the effects of different annealing temperatures, a comprehensive characterization of the films is necessary.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | - Crystalline structure and phase identification.- Determination of grain size and lattice parameters. |
| Scanning Electron Microscopy (SEM) | - Surface morphology, grain structure, and film thickness.- Identification of surface defects like cracks or pinholes. |
| Atomic Force Microscopy (AFM) | - Quantitative analysis of surface roughness and topography. |
| X-ray Photoelectron Spectroscopy (XPS) | - Elemental composition and chemical states (to check for oxidation). |
| Four-Point Probe Measurement | - Electrical resistivity of the film. |
| UV-Vis-NIR Spectroscopy | - Optical transmittance and absorbance, and determination of the optical bandgap. |
References
Sources
Technical Support Center: Erbium Hydride (ErHₓ) for Hydrogen Storage
Welcome to the technical support center for researchers working with Erbium-based hydrogen storage materials. This guide is designed to provide practical, field-proven insights into the challenges associated with the cycling stability of Erbium hydride (ErHₓ). My goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to troubleshoot effectively and enhance the reliability of your experimental results.
Section 1: Fundamentals of Erbium Hydride for Hydrogen Storage
Erbium is a rare-earth metal that can reversibly store hydrogen by forming metal hydrides, primarily Erbium dihydride (ErH₂) and Erbium trihydride (ErH₃).[1] The process is governed by the following equilibrium reaction:
Er + x/2 H₂ ↔ ErHₓ
The ability to cycle this reaction—absorbing and desorbing hydrogen repeatedly without significant degradation—is paramount for any practical application. However, the high reactivity of Erbium presents significant challenges, primarily related to surface chemistry and structural integrity over time.
Section 2: Core Troubleshooting Guide: Cycling Stability Issues
This section addresses the most common experimental hurdles in a question-and-answer format.
Q1: My Erbium sample shows extremely slow hydrogen uptake, or it won't absorb hydrogen at all. What is the primary cause?
A1: This is the most frequent issue for new experiments and is almost always caused by a passivated surface layer .
-
Causality: Erbium metal is highly reactive and readily forms a dense, thermodynamically stable native oxide layer (primarily Er₂O₃) upon exposure to even trace amounts of air or oxygen.[2] This oxide layer acts as a formidable barrier, preventing the dissociation of molecular hydrogen (H₂) into atomic hydrogen (H), which is the necessary first step for its absorption into the bulk metal.[2][3] Until this barrier is removed or degraded, hydrogen uptake will be prohibitively slow.[4]
-
Solution: Thermal Activation. You must perform an in-situ thermal activation procedure. This involves heating the sample under ultra-high vacuum (UHV) conditions. Studies have shown that heating to 400-500 °C is effective.[4] This process does two things: first, it desorbs surface contaminants like water and hydroxyls, and second, it causes the degradation and restructuring of the passive surface oxide, allowing hydrogen to access the underlying metallic Erbium.[2][4]
Q2: My sample showed good hydrogen capacity for the first few cycles, but the capacity is now fading with each subsequent cycle. What's happening?
A2: This indicates progressive degradation of the material, most commonly due to re-contamination and/or structural pulverization .
-
Causality - Re-contamination: The most likely culprit is the re-formation of a passivating layer.
-
Impure Hydrogen Source: Standard-grade hydrogen can contain parts-per-million (ppm) levels of oxygen or moisture. Over many cycles, these impurities will re-oxidize the Erbium surface, diminishing the active sites for hydrogen dissociation.
-
System Leaks: Micro-leaks in your experimental setup (e.g., a Sieverts apparatus) can introduce atmospheric contaminants that poison the material.
-
-
Causality - Pulverization: The process of forming a hydride involves a significant expansion of the material's crystal lattice. The reverse process, desorption, causes it to contract. This repeated stress can cause the material to fracture into smaller particles, a phenomenon known as decrepitation.[3][5] While this initially creates fresh, unoxidized surfaces (which is why activation sometimes improves after the first cycle), it also increases the total surface area, making the material more susceptible to any contaminants present in the system.
-
Solution:
-
Gas Purity: Use ultra-high purity (UHP) hydrogen (99.999% or better) and incorporate an in-line gas purifier to remove trace oxygen and water.
-
System Integrity: Regularly perform leak checks on your apparatus. Ensure you can achieve and maintain a high vacuum (<9 x 10⁻⁹ Torr) before starting experiments.[4]
-
Material Handling: Handle all samples exclusively within an inert-atmosphere glovebox to prevent exposure to air and moisture.
-
Q3: The plateau pressure in my Pressure-Composition-Isotherm (PCI) curves is no longer flat after several cycles. What does this signify?
A3: A sloping plateau is a clear indicator of changes in the material's thermodynamic properties, often due to a loss of structural homogeneity.
-
Causality: An ideal metal-to-hydride phase transition occurs at a constant pressure, resulting in a flat plateau. A sloping plateau suggests that the energy required for hydride formation is no longer uniform throughout the material. This can be caused by:
-
Formation of Amorphous Phases: Cycling-induced stress can lead to a loss of crystallinity.
-
Surface vs. Bulk Effects: A partially passivated surface may have different thermodynamic properties than the bulk, creating a distribution of absorption/desorption energies.
-
Grain Size Effects: As pulverization occurs, the increasing proportion of grain boundaries can influence the overall thermodynamics.
-
-
Solution: This issue is often a secondary effect of the problems described in Q2. Improving gas purity and system integrity is the first step. For post-mortem analysis, use Powder X-ray Diffraction (PXD) to check for changes in crystallinity, peak broadening, or the appearance of new phases (like oxides).
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal activation protocol?
A: Based on studies of Erbium films, a two-stage heating process under UHV is effective. A common procedure involves sequential heating to 300 °C, 400 °C, and finally 500 °C, holding for at least 5 minutes at each step.[4] The key indicator of successful activation is the degradation of the surface oxide, which can be verified in-situ with X-ray Photoelectron Spectroscopy (XPS) by observing a decrease in the O:Er intensity ratio.[4]
Q: How do I choose between targeting ErH₂ or ErH₃?
A: ErH₂ is the more common target for reversible storage due to its lower hydrogen content and potentially more stable crystal structure during initial cycling. The transition to ErH₃ involves a larger volume expansion, which can accelerate material decrepitation. The phase formed depends on the applied hydrogen pressure and temperature, as mapped by the material's PCI diagram.[6]
Q: Can I improve cycling stability by adding other materials to create a composite?
A: Yes, this is a common strategy in the broader field of metal hydrides. For Erbium, composites with borohydrides like LiBH₄ have been investigated. One study showed that a composite of Er(BH₄)₃ with LiBH₄ and LiH exhibited good rehydrogenation behavior over three cycles, although with a gradual decrease in capacity.[7] The mechanism here is a chemical reaction rather than simple hydriding, forming Er-hydrides and LiBH₄.[7] This approach can alter the thermodynamic landscape but may introduce new, stable byproducts that limit long-term capacity.
Section 4: Key Experimental Protocols
Protocol 1: Thermal Activation of Erbium Powder
This protocol is a self-validating system. Failure to achieve hydrogen absorption after this procedure points to issues with vacuum integrity or gas purity, not the protocol itself.
-
Load the Erbium sample into the reactor chamber inside an inert-atmosphere glovebox.
-
Seal the reactor and transfer it to the analysis system (e.g., Sieverts apparatus).
-
Evacuate the system to an ultra-high vacuum (UHV) of at least 5 x 10⁻⁸ Torr. The base pressure is a critical indicator of system cleanliness and integrity.[4]
-
Begin a controlled temperature ramp of 5-10 °C/min.
-
Hold the temperature at 300 °C for 10 minutes to desorb weakly bound surface contaminants. Monitor the system pressure; a temporary increase is expected.
-
Increase the temperature to 450 °C and hold for 1 hour. This is the primary step for oxide degradation.
-
Cool the sample to the desired experimental temperature for hydrogen absorption (e.g., 340 °C).[7]
-
The sample is now active and ready for the first hydrogenation cycle. Do not expose it to air.
Protocol 2: Hydrogen Absorption/Desorption Cycling Test
This protocol is designed to quantify capacity fade over time.
-
Ensure the sample is activated according to Protocol 1.
-
Absorption: Set the reactor temperature (e.g., 340 °C). Introduce a high pressure of UHP hydrogen (e.g., 100 bar) and allow the system to equilibrate until the pressure stabilizes, signifying the completion of hydride formation.[7] Record the total amount of hydrogen absorbed.
-
Desorption: Reduce the system pressure to a vacuum or a low back-pressure (e.g., 3 bar H₂). Increase the temperature to induce desorption (e.g., 400 °C).[7] Allow the system to equilibrate until gas evolution ceases. Record the total amount of hydrogen desorbed.
-
The difference between absorbed and desorbed hydrogen in the first cycle can indicate the formation of irreversible hydrides or trapped hydrogen.
-
Repeat steps 2 and 3 for the desired number of cycles (e.g., 50-100 cycles).
-
Plot the reversible hydrogen storage capacity (as wt. %) versus the cycle number to quantify the cycling stability. A stable material will show a near-horizontal line after the first few cycles.
Section 5: Data Summary & Visualization
Table 1: Erbium Hydride Experimental Parameters
| Parameter | Value/Range | Context | Source |
| Activation Temperature | 400 - 500 °C | For degrading the passive surface oxide on Er films/powders. | [4] |
| Activation Vacuum Level | < 9 x 10⁻⁹ Torr (base) | Critical for preventing re-oxidation during activation. | [4] |
| Absorption Conditions | 100 bar H₂ @ 340 °C | Example conditions for forming the hydride in an Er-borohydride composite. | [7] |
| Desorption Conditions | 3-10 bar H₂ @ 400 °C | Example conditions for decomposing the hydride. | [7] |
| Observed Capacity Fade | ~0.2-0.3 wt% per cycle | Observed in an Er-borohydride composite over the first 3 cycles. | [7] |
Diagrams
Caption: Workflow for the thermal activation of Erbium hydride samples.
Caption: Key degradation pathways affecting cycling stability.
References
-
Brumbach, M. T., et al. (2011). Activation of erbium films for hydrogen storage. Journal of Applied Physics. [Link]
-
Jepsen, L. H., et al. (2018). Hydrogen Sorption in Erbium Borohydride Composite Mixtures with LiBH4 and/or LiH. Molecules. [Link]
-
Brumbach, M. T., et al. (2011). Activation of Erbium Films for Hydrogen Storage. OSTI.GOV. [Link]
-
Zegen Advanced Materials. (n.d.). Erbium Hydride ErH2 ErH3 | CAS 13550-53-3 | Hydrogen Storage. [Link]
-
Liu, Y., et al. (2023). A new strategy for enhancing the cycling stability of superlattice hydrogen storage alloys. Journal of Materials Chemistry A. [Link]
-
Brumbach, M. T., et al. (2011). Activation of Erbium Films for Hydrogen Storage. (Conference). OSTI.GOV. [Link]
-
Hützen, D., et al. (2008). Influence of surface contaminations on the hydrogen storage behaviour of metal hydride alloys. PubMed. [Link]
-
Latroche, M. (2023). Structural and thermodynamic properties of metallic hydrides used for energy storage. International Journal of Hydrogen Energy. [Link]
-
Stephens, R. D. (2010). Activation of metal hydrides. TREA. [Link]
-
Sandrock, G., et al. (2001). Hydride Development for Hydrogen Storage. Brookhaven National Laboratory. [Link]
-
Ferrizz, R., et al. (2008). Erbium-Hydrogen System: Kinetics and Thermodynamics. OSTI.GOV. [Link]
-
Girella, A., et al. (2015). On the degradation mechanisms of Mg hydride pellets for hydrogen storage in tanks. International Journal of Hydrogen Energy. [Link]
-
Koultoukis, E. D. (2020). The impact of metal hydride material activation to storage percentage of hydrogen in this material. International Journal for Innovation Education and Research. [Link]
-
Broom, D. P. (2020). Room Temperature Metal Hydrides for Stationary and Heat Storage Applications: A Review. Frontiers in Energy Research. [Link]
-
Young, W. R., et al. (2020). Capacity Degradation Mechanisms in Nickel/Metal Hydride Batteries. MDPI. [Link]
Sources
Validation & Comparative
A Comparative Guide to Erbium Hydride and Other Rare-Earth Hydrides for Advanced Applications
This guide provides a comparative analysis of Erbium hydride alongside other notable rare-earth hydrides. It is intended for researchers, scientists, and professionals in materials science and drug development who are exploring the unique properties of these materials for advanced applications. We will delve into their structural, magnetic, and thermal properties, supported by experimental data, to provide a clear, objective comparison.
Introduction to Rare-Earth Hydrides
Rare-earth (RE) metals readily react with hydrogen to form hydrides, typically in non-stoichiometric phases such as REH₂ and REH₃.[1] These materials are of significant interest due to their diverse and tunable properties, which range from metallic to semiconducting and from ferromagnetic to antiferromagnetic.[1][2] The addition of hydrogen into the rare-earth metal lattice dramatically alters its electronic and magnetic structure, leading to a wide array of potential applications, including hydrogen storage, neutron moderation, and in advanced electronic and optical devices.[3][4][5]
A key characteristic of many rare-earth hydrides is the transition from a metallic dihydride (REH₂) to a semiconducting or insulating trihydride (REH₃).[1] This metal-insulator transition is a focal point of research and is crucial for applications such as switchable mirrors.[1][5]
Synthesis and Structural Characteristics
The most common method for synthesizing rare-earth hydrides is through direct gas-phase hydrogenation at elevated temperatures.[2] This process involves exposing the pure rare-earth metal to a hydrogen atmosphere, leading to the dissociative absorption of hydrogen into the metal lattice.
Generalized Synthesis Protocol: Gas-Phase Hydrogenation
The following protocol outlines a typical procedure for synthesizing rare-earth hydrides. The specific temperatures and pressures may vary depending on the rare-earth element and the desired hydrogen stoichiometry.
Methodology:
-
Activation: The rare-earth metal sample is placed in a reaction chamber and heated under a high vacuum to remove any surface oxide layer. This step is critical for ensuring efficient hydrogen absorption.
-
Hydrogenation: Purified hydrogen gas is introduced into the chamber at a controlled pressure. The temperature is raised to initiate the hydriding reaction.
-
Stoichiometry Control: The formation of dihydrides (REH₂) typically occurs first. To achieve higher hydrogen concentrations, such as trihydrides (REH₃), the hydrogen pressure is increased.[1]
-
Cooling and Passivation: The sample is slowly cooled to room temperature under a hydrogen atmosphere to ensure the stability of the formed hydride.
Causality Behind Experimental Choices:
-
High Temperature: Provides the necessary activation energy for the dissociation of hydrogen molecules and the diffusion of hydrogen atoms into the metal lattice.
-
High-Purity Hydrogen: Prevents the formation of unwanted oxides and nitrides that can passivate the metal surface and hinder the hydrogenation process.
-
Controlled Pressure: Allows for precise control over the final hydrogen-to-metal ratio, enabling the synthesis of specific hydride phases.
Structural Evolution of Rare-Earth Hydrides
Most trivalent rare-earth metals form a face-centered cubic (FCC) CaF₂-type structure in their dihydride phase.[1] As the hydrogen concentration increases towards the trihydride phase, a structural transformation often occurs. For the heavier lanthanides, including Erbium, the trihydride phase typically adopts a hexagonal close-packed (HCP) structure.[1][6]
Diagram of Structural Transformation in Heavy Rare-Earth Hydrides
Caption: Structural transition from FCC to HCP in heavy rare-earth hydrides.
In-Depth Focus: Erbium Hydride (ErH₂ & ErH₃)
Erbium hydride is a compelling material with applications spanning hydrogen storage, optoelectronics, and magnetic materials.[3] It is known for its ability to efficiently absorb and release hydrogen and possesses favorable thermal stability.[3][7]
-
Hydrogen Storage: ErH₃ is a candidate for hydrogen storage applications due to its capacity to reversibly absorb hydrogen.[3] This property is crucial for the development of clean energy technologies like fuel cells.[3]
-
Optical Properties: The unique luminescent properties of the erbium ion are retained in its hydride, making it suitable for use in phosphors, optical fibers, and lasers.[3][8]
-
Magnetic Properties: Erbium hydride exhibits strong magnetic properties, which are being explored for applications in data storage and magnetic sensors.[3]
Comparative Analysis of Rare-Earth Hydrides
The properties of rare-earth hydrides vary significantly across the lanthanide series. This section provides a comparative overview of Erbium hydride with other selected rare-earth hydrides.
| Property | Erbium Hydride (ErH₂) | Lanthanum Hydride (LaH₂) | Cerium Hydride (CeH₂) | Gadolinium Hydride (GdH₂) | Yttrium Hydride (YH₂) |
| Crystal Structure | FCC (CaF₂-type)[1] | FCC (CaF₂-type)[1] | FCC (CaF₂-type)[1][9] | FCC (CaF₂-type)[1] | FCC (CaF₂-type)[5] |
| Hydrogen Storage Capacity | High potential[3][7] | Used in Ni-MH batteries (as LaNi₅H₆)[1][10] | Efficient H₂ absorption/release[9] | Explored for storage | High thermal stability for moderator use[4][11] |
| Magnetic Behavior | Ferromagnetic/Antiferromagnetic[1][2] | Diamagnetic (LaH₃)[1] | Magnetic ordering at low temps[12] | Ferromagnetic near room temp[13] | Paramagnetic[2] |
| Electronic Properties | Metallic (ErH₂)[1] | Metallic (LaH₂) to Semiconductor (LaH₃)[1] | Semiconductor property[9] | Metallic[1] | Metallic (YH₂) to Insulator (YH₃)[5] |
| Key Applications | H₂ storage, Optoelectronics, Magnetic materials[3] | Rechargeable batteries, Superconductors (LaH₁₀)[1][14][15] | H₂ storage, Alloying, Catalysis[9] | Magnetic refrigeration[13] | Neutron moderators, Switchable mirrors[4][5] |
Thermal Stability
The thermal stability of rare-earth hydrides generally increases with increasing atomic number.[6] This trend makes hydrides of heavier rare earths, like Erbium, more stable at higher temperatures compared to their lighter counterparts. This property is particularly advantageous for applications requiring high operating temperatures, such as in nuclear reactors where Yttrium hydride is considered an excellent high-temperature moderator.[4][11]
Magnetic and Electronic Properties
The magnetic properties of rare-earth hydrides are complex and are significantly influenced by the addition of hydrogen. Hydrogenation can weaken the magnetic exchange interactions in elemental rare earths, often suppressing magnetic ordering temperatures.[2] For instance, while Gadolinium metal is ferromagnetic near room temperature, its hydride's magnetic properties are altered.[13]
The electronic properties also undergo a dramatic change, with most dihydrides exhibiting metallic behavior, while the trihydrides of many rare earths become semiconductors or insulators.[1] This transition is particularly notable in the Yttrium and Lanthanum hydride systems, leading to the "switchable mirror" phenomenon.[1][5]
Advanced Applications and Future Outlook
Recent research has pushed the boundaries of rare-earth hydride applications, particularly in the field of high-temperature superconductivity. Lanthanum and Cerium hydrides, under extreme pressures, have shown superconductivity at near-room temperatures, a groundbreaking development in materials science.[14][15][16][17]
-
Lanthanum Decahydride (LaH₁₀): Exhibits superconductivity at around 250 K (-23 °C) under approximately 150 GPa of pressure.[14][15]
-
Cerium Hydrides (CeH₉ and CeH₁₀): Predicted to have high superconducting critical temperatures at experimentally attainable pressures.[17]
While Erbium hydride has not yet demonstrated such high-temperature superconductivity, its unique combination of magnetic, optical, and hydrogen storage properties ensures its continued relevance in various technological fields.
Experimental Protocol: Thermal Desorption Spectroscopy (TDS)
To quantitatively assess and compare the hydrogen storage capabilities and thermal stability of different rare-earth hydrides, Thermal Desorption Spectroscopy (TDS) is a critical experimental technique.
Objective: To determine the temperature at which hydrogen is released from the hydride and to quantify the amount of desorbed hydrogen.
Methodology:
-
Sample Preparation: A known mass of the hydride sample is loaded into a sample holder within a high-vacuum chamber.
-
Heating Program: The sample is heated at a constant, linear rate (e.g., 5-10 °C/min).
-
Detection: A mass spectrometer is used to monitor the partial pressure of hydrogen gas (m/z = 2) in the vacuum chamber as a function of temperature.
-
Data Analysis: The resulting data is plotted as hydrogen partial pressure (or desorption rate) versus temperature. The peaks in the TDS spectrum correspond to the temperatures at which hydrogen is released from different binding states within the material. The area under the peaks is proportional to the total amount of desorbed hydrogen.
Diagram of a Typical Thermal Desorption Spectroscopy (TDS) Workflow
Caption: Workflow for Thermal Desorption Spectroscopy analysis.
Conclusion
Erbium hydride stands out as a versatile material with a unique combination of properties beneficial for hydrogen storage, optoelectronics, and magnetic applications.[3] While lighter rare-earth hydrides like those of Lanthanum and Cerium are at the forefront of high-temperature superconductivity research, the superior thermal stability of heavier hydrides like Erbium's makes them indispensable for high-temperature applications.[6][14][17] The comparative analysis presented in this guide underscores the rich and diverse landscape of rare-earth hydrides, offering a plethora of opportunities for future research and technological innovation. The choice of a specific rare-earth hydride will ultimately depend on the targeted application, with each compound offering a distinct set of advantages.
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A Senior Application Scientist's Comparative Guide to Erbium Hydride for Hydrogen Storage
This guide provides a comprehensive technical comparison of erbium hydride's hydrogen storage capabilities against a spectrum of alternative materials. Designed for researchers, scientists, and professionals in materials science and drug development, this document delves into the critical performance metrics, underlying scientific principles, and experimental methodologies essential for evaluating hydrogen storage technologies. We will explore the gravimetric and volumetric densities, thermodynamic properties, and kinetic performance of erbium hydride, benchmarking it against established and emerging materials to provide a clear perspective on its potential in the hydrogen economy.
The Landscape of Hydrogen Storage: Key Performance Indicators
The effective storage of hydrogen is a cornerstone for the widespread adoption of hydrogen as a clean energy carrier. The ideal storage medium must balance several key performance indicators (KPIs) to be practical for both mobile and stationary applications. The primary metrics for evaluating hydrogen storage materials are:
-
Gravimetric Hydrogen Density (wt%) : The weight percentage of hydrogen stored relative to the total weight of the storage material. A high gravimetric density is crucial for transportation applications to minimize the overall vehicle weight.
-
Volumetric Hydrogen Density (kg H₂/m³) : The amount of hydrogen stored per unit volume of the storage material. High volumetric density is essential for applications where space is limited, such as in light-duty vehicles.
-
Thermodynamics (Enthalpy and Entropy of Hydride Formation/Decomposition) : These properties dictate the temperature and pressure conditions required for hydrogen absorption (exothermic) and desorption (endothermic). An ideal material would operate near ambient conditions, with an enthalpy of formation that is not too negative (for easy hydrogen release) nor too positive (for easy hydrogen uptake).
-
Kinetics (Absorption and Desorption Rates) : The speed at which hydrogen can be stored and released. Fast kinetics are critical for applications requiring rapid refueling and power delivery, such as in fuel cell vehicles.
-
Cyclability and Reversibility : The ability of the material to undergo numerous hydrogen absorption and desorption cycles without significant degradation in its storage capacity or performance.
-
Cost and Abundance : The economic viability and availability of the raw materials are crucial for large-scale implementation.
The following diagram illustrates the logical relationship between these key performance indicators.
Caption: Key performance indicators for hydrogen storage materials.
Erbium Hydride: A Closer Look
Erbium, a rare-earth element, forms hydrides, notably erbium dihydride (ErH₂) and erbium trihydride (ErH₃), which are being investigated for their hydrogen storage potential.[1] These materials are characterized by their ability to reversibly absorb and release hydrogen, coupled with favorable thermal stability.[1]
Hydrogen Storage Capacity
The theoretical hydrogen storage capacities of erbium hydrides can be calculated based on their chemical formulas:
-
Erbium Dihydride (ErH₂) :
-
Gravimetric Density : The molecular weight of ErH₂ is approximately 169.28 g/mol (Er: 167.26 g/mol , H: 1.01 g/mol ). The gravimetric density is (2 * 1.01 / 169.28) * 100% ≈ 1.19 wt% .
-
Volumetric Density : The crystal structure of ErH₂ is a face-centered cubic (fcc) CaF₂-type structure. The theoretical volumetric density is a function of the lattice parameter and the number of hydrogen atoms per unit cell.
-
-
Erbium Trihydride (ErH₃) :
-
Gravimetric Density : The molecular weight of ErH₃ is approximately 170.29 g/mol . The gravimetric density is (3 * 1.01 / 170.29) * 100% ≈ 1.78 wt% .
-
Volumetric Density : ErH₃ exhibits a hexagonal close-packed (hcp) structure.[2]
-
While the gravimetric densities are modest compared to some other hydrides, the high atomic weight of erbium results in potentially high volumetric densities.
Thermodynamics and Kinetics
The thermodynamics of the erbium-hydrogen system have been studied, with a focus on the formation of the dihydride. A preliminary Pressure-Composition-Temperature (PCT) study on the Er-D (deuterium, an isotope of hydrogen) system for the formation of ErD₂ provided the following thermodynamic parameters:
-
Enthalpy of Formation (ΔH) : -54.6 kJ/mol H₂ (hydriding) and -57.5 kJ/mol H₂ (dehydriding).[3]
-
Entropy of Formation (ΔS) : -38.7 J/K·mol H₂ (hydriding) and -41.6 J/K·mol H₂ (dehydriding).[3]
These values indicate a relatively stable hydride, requiring elevated temperatures for hydrogen release.
Kinetic studies on the decomposition of erbium hydride thin films have been performed using Thermal Desorption Spectroscopy (TDS). These studies have determined an activation energy for desorption of approximately 54.2 kcal/mol (around 227 kJ/mol).[2] Further research has shown two main hydrogen desorption events, one at temperatures below 573 K, attributed to the REH₃ → REH₂ transition, and a higher temperature desorption above 1000 K corresponding to the REH₂ → RE transition.[2]
Benchmarking Erbium Hydride Against Other Materials
To provide a comprehensive evaluation, we will now compare the properties of erbium hydride with other prominent classes of hydrogen storage materials.
Comparative Data Summary
The following table summarizes the key hydrogen storage properties of erbium hydride and a selection of other materials.
| Material Class | Example Material | Gravimetric Density (wt%) | Volumetric Density (kg H₂/m³) | Desorption Temp. (°C) | Enthalpy of Formation (kJ/mol H₂) |
| Rare-Earth Hydride | ErH₂ / ErH₃ | ~1.2 - 1.8 | ~130 (theoretical) | >300 (for ErH₃→ErH₂) ** | ~ -55** |
| Intermetallic Hydride | LaNi₅H₆ | 1.4 | 115 | ~25 | ~ -30 |
| Complex Hydride | NaAlH₄ (Ti-doped) | 5.6 | 98 | 30 - 120 | ~ -37 (1st step), ~ -47 (2nd step) |
| Complex Hydride | LiBH₄ | 18.5 (13.8 reversible) | 121 | >280 | ~ -74 |
| Chemical Hydride | Ammonia Borane (NH₃BH₃) | 19.6 | 150 | 80 - 150 (with catalyst) | - (irreversible) |
| Physisorption Material | MOF-5 | ~5-10 (at 77 K) | ~40 (at 77 K) | -196 (77 K) | ~ -5 to -10 |
| Physisorption Material | Carbon Nanotubes | < 1 (at RT) | < 10 (at RT) | -196 (77 K) | ~ -4 to -8 |
Note: Values are approximate and can vary based on synthesis methods, catalysts, and operating conditions.
Analysis and Field-Proven Insights
-
Erbium Hydride's Position : Erbium hydride exhibits moderate gravimetric and potentially high volumetric hydrogen densities. Its high thermal stability, as indicated by the negative enthalpy of formation and high desorption temperatures, presents a significant challenge for practical applications requiring hydrogen release near ambient conditions. This makes it less suitable for powering fuel cell vehicles, which typically operate at temperatures below 100°C. However, its stability could be advantageous for applications where high-temperature heat is available for hydrogen release, such as in certain industrial processes or as a component in thermal energy storage systems.
-
Intermetallic Hydrides (e.g., LaNi₅H₆) : These materials are well-established and operate near room temperature and at low pressures. However, their gravimetric hydrogen density is relatively low, limiting their use in mobile applications where weight is a critical factor.
-
Complex Hydrides (e.g., NaAlH₄, LiBH₄) : This class of materials offers significantly higher gravimetric hydrogen capacities. Ti-doped NaAlH₄ shows promising reversible hydrogen storage with moderate thermodynamics. LiBH₄ has an exceptionally high theoretical capacity, but its high thermodynamic stability and slow kinetics remain major hurdles.
-
Chemical Hydrides (e.g., Ammonia Borane) : Ammonia borane boasts a very high hydrogen content. However, its dehydrogenation is typically irreversible, and the release of impurities can be a concern for fuel cell applications. Regeneration of the spent fuel is a significant challenge.
-
Physisorption Materials (e.g., MOFs, Carbon Nanotubes) : These materials store hydrogen through weak van der Waals forces, allowing for fast kinetics and high reversibility. However, they generally require cryogenic temperatures (77 K / -196 °C) to achieve significant storage capacities, making them impractical for many applications without efficient and lightweight cooling systems.
Experimental Protocols for Material Characterization
To ensure the scientific integrity of comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for key characterization techniques.
Sieverts' Method for Pressure-Composition Isotherms (PCI/PCT)
The Sieverts' apparatus is a volumetric method used to measure the amount of gas absorbed by a solid material at a given temperature and pressure.
Workflow Diagram:
Caption: Integrated workflow for hydrogen storage material characterization.
Conclusion
Erbium hydride presents an interesting case study in the field of hydrogen storage. While its gravimetric capacity is limited by the high atomic weight of erbium, its potential for high volumetric density and its thermal stability are noteworthy. The primary challenge for its practical application in low-temperature fuel cell systems is its high desorption temperature. However, for niche applications where high-temperature heat is available, or in hybrid thermal energy and hydrogen storage systems, it may find a role.
The comparative analysis with other material classes highlights the ongoing trade-offs in the development of hydrogen storage technologies. Intermetallic hydrides offer near-ambient operation but with low gravimetric density. Complex and chemical hydrides provide high gravimetric densities but face challenges with thermodynamics, kinetics, and/or reversibility. Physisorption materials excel in kinetics and reversibility but are currently limited to cryogenic temperatures.
The path forward in hydrogen storage research will likely involve a multi-faceted approach, including the discovery of new materials, the nanostructuring of existing materials to alter their properties, and the development of composite systems that leverage the strengths of different material classes. The rigorous and standardized experimental evaluation of these materials, using the techniques outlined in this guide, is paramount to advancing the field and realizing the potential of a hydrogen-based energy future.
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Ferrizz, R., Louck, T., Espada, L., Kammler, D., & Snow, C. (2008). PCT Study: Erbium-Hydrogen System (Preliminary Results). OSTI.GOV. Retrieved from [Link]
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A Researcher's Guide to the Cross-Validation of Characterization Techniques for Erbium Hydride (ErH₃)
Erbium hydride (ErH₃) stands as a fascinating material, notable for its dramatic metal-insulator transition and switchable optical properties. For researchers in materials science and condensed matter physics, a thorough and accurate characterization of its properties is paramount. This guide provides an in-depth look at the essential techniques used to analyze ErH₃, with a core focus on how these methods are used in concert to cross-validate findings and build a complete, trustworthy picture of the material's behavior.
Foundational Analysis: Structure and Composition
The first step in characterizing any material is to confirm its crystal structure and stoichiometry. For erbium hydride, this is a non-trivial task due to the light nature of hydrogen, which makes it nearly invisible to common structural probes like X-rays.
X-ray Diffraction (XRD)
Purpose: XRD is the workhorse for determining the crystal structure and lattice parameters of the erbium host lattice.[1][2] It allows for the identification of the different phases of erbium hydride, such as the face-centered cubic (fcc) dihydride (ErH₂) phase and the hexagonal trihydride (ErH₃) phase.[3]
Causality in Experimental Choice: We start with XRD because it is fast, widely available, and provides the fundamental crystallographic fingerprint of the heavy atom sublattice.[1] The resulting diffraction pattern allows us to confirm phase purity and determine the precise lattice parameters. For example, the cubic lattice parameter for ErH₂ has been reported, and deviations from this can indicate strain or non-stoichiometry.[4]
Neutron Diffraction
Purpose: To precisely locate the hydrogen atoms within the erbium lattice.
Causality in Experimental Choice: X-rays scatter from electron clouds, making them poorly suited for detecting hydrogen, which has only one electron.[5] Neutrons, however, scatter from atomic nuclei, and the scattering cross-section of deuterium (a stable isotope of hydrogen often used in these experiments) is comparable to that of erbium. This makes neutron diffraction indispensable for determining the exact interstitial sites occupied by hydrogen atoms, which is critical for understanding the bonding and electronic structure that drive ErH₃'s unique properties.[6][7][8]
Cross-Validation: The synergy between XRD and neutron diffraction is a classic example of cross-validation. XRD provides the Er-Er atomic framework, while neutron diffraction populates this framework with hydrogen atoms. If the structural model derived from neutron diffraction is consistent with the lattice parameters from XRD, it provides a high degree of confidence in the determined crystal structure.
Thermogravimetric Analysis (TGA)
Purpose: To determine the hydrogen-to-metal (H/M) ratio, i.e., the stoichiometry.
Causality in Experimental Choice: TGA measures changes in a material's mass as a function of temperature.[9][10] By heating an erbium hydride sample in a controlled atmosphere, we can induce the desorption of hydrogen gas. The resulting mass loss corresponds directly to the amount of hydrogen that was in the sample, allowing for a precise calculation of the stoichiometry (the 'x' in ErHₓ).
Cross-Validation: TGA validates the structural models from diffraction. For example, if diffraction data suggest a pure ErH₃ phase, TGA should show a mass loss corresponding to three hydrogen atoms per erbium atom. Any discrepancy would suggest the presence of mixed phases or impurities, prompting further investigation.
Thermal Stability and Phase Transitions
Understanding how a material behaves with temperature is crucial. For ErH₃, this involves mapping its decomposition pathway and identifying any temperature-induced phase changes.
Differential Scanning Calorimetry (DSC)
Purpose: To measure the heat flow associated with thermal events like phase transitions or decomposition.[9][11]
Causality in Experimental Choice: While TGA detects mass changes, DSC is sensitive to energetic changes.[12] It can detect solid-state phase transitions that do not involve mass loss, such as the transition from the cubic β-phase to the hexagonal γ-phase, by identifying the endothermic or exothermic peaks associated with these events.
Simultaneous TGA/DSC
Purpose: To correlate mass loss with specific thermal events in a single experiment.[11][13]
Causality in Experimental Choice: Performing TGA and DSC simultaneously on the same sample under identical conditions provides an unambiguous link between structural and energetic changes.[10] If a feature in the DSC curve (e.g., an endothermic peak) occurs at the same temperature as a mass loss event in the TGA curve, it strongly indicates that the thermal event is a decomposition reaction.[14]
Cross-Validation Workflow:
Electronic and Magnetic Properties
The most compelling property of the erbium hydride system is the metal-insulator transition (MIT) that occurs as the hydrogen content approaches ErH₃. Characterizing this transition requires techniques sensitive to the electronic and magnetic state of the material.
Electrical Resistivity Measurements
Purpose: To directly measure the change in electrical resistance as a function of temperature and hydrogen concentration, pinpointing the MIT.
Causality in Experimental Choice: The defining characteristic of an MIT is a dramatic change in electrical resistivity, often by several orders of magnitude.[15][16][17][18] A four-point probe measurement is a standard method to track this change. As hydrogen is loaded into the metallic ErH₂ phase, the resistivity will change. A sharp increase in resistivity signals the transition to the insulating ErH₃ state.[15] The temperature dependence of resistivity also provides crucial information: a positive slope (dR/dT > 0) is characteristic of a metal, while a negative slope (dR/dT < 0) indicates insulating or semiconducting behavior.[16][17]
Magnetic Susceptibility
Purpose: To probe the magnetic state of the erbium ions and understand how it changes across the MIT.
Causality in Experimental Choice: The electronic structure of a material is intimately linked to its magnetic properties. Er³⁺ ions possess a magnetic moment.[19] Measurements of magnetization versus temperature can reveal magnetic ordering temperatures (like Néel or Curie temperatures) and provide insight into the electronic state of the Er ions.[15][20] Studies have shown that while Er metal and some hydrides exhibit magnetic ordering at low temperatures, the fully saturated, insulating ErH₃ does not, which is attributed to the absence of conduction electrons needed for magnetic coupling.[15][20]
Cross-Validation: The loss of metallic conductivity observed in resistivity measurements should be consistent with the disappearance of conduction-electron-mediated magnetic ordering seen in susceptibility measurements. If the MIT occurs at a specific stoichiometry, the magnetic properties should also show a distinct change at or near that same composition.
X-ray Photoelectron Spectroscopy (XPS)
Purpose: To analyze the surface chemical composition and the electronic states of erbium.[21][22]
Causality in Experimental Choice: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding within the top few nanometers of a material.[21] By analyzing the binding energies of the Er core level electrons (e.g., Er 4d), one can gain information about the oxidation state of erbium.[23] While XPS cannot directly detect hydrogen, it can reveal the presence of surface oxides (e.g., Er₂O₃), which is critical for interpreting electrical and magnetic data, as a surface oxide layer can significantly alter measurements.[21][24]
Cross-Validation: XPS validates the sample purity. If resistivity measurements show insulating behavior, XPS can help confirm whether this is an intrinsic property of the hydride or due to a thick, insulating surface oxide layer. Comparing the XPS spectra of ErH₂ and ErH₃ can also reveal shifts in the Er core levels, providing direct evidence of the changes in the chemical and electronic environment that accompany the MIT.
Summary of Techniques and Key Parameters
| Property Measured | Primary Technique | Complementary/Validating Technique(s) | Key Parameter(s) Obtained |
| Crystal Structure | X-ray Diffraction (XRD) | Neutron Diffraction, TEM | Phase identification, lattice parameters |
| Hydrogen Position | Neutron Diffraction | - | Interstitial site occupancy |
| Stoichiometry (H/M) | Thermogravimetric Analysis (TGA) | Neutron Diffraction | Hydrogen content (x in ErHₓ) |
| Thermal Stability | TGA / DSC | XRD (before/after heating) | Decomposition temperature, phase transition temperatures & enthalpies |
| Metal-Insulator Transition | Electrical Resistivity | Magnetic Susceptibility, XPS | Transition temperature/composition, resistivity change |
| Magnetic Properties | Magnetic Susceptibility | Neutron Diffraction | Magnetic ordering temperature, effective magnetic moment |
| Surface Chemistry | X-ray Photoelectron Spectroscopy (XPS) | - | Surface oxidation state, elemental composition |
Experimental Protocols
Protocol 1: Simultaneous TGA/DSC Analysis
-
Sample Preparation: Load 5-10 mg of the ErH₃ powder into an alumina crucible. Handle the sample in an inert atmosphere (e.g., a glovebox) to prevent surface oxidation.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.
-
Experimental Conditions:
-
Purge the system with a high-purity inert gas (e.g., Argon) at a flow rate of 50 mL/min for at least 30 minutes to remove any residual air.
-
Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass and differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the TGA curve to identify the onset temperature of decomposition and calculate the total mass loss to determine the H/M ratio.
-
Analyze the DSC curve to identify the temperatures of endothermic or exothermic events corresponding to phase transitions or decomposition.
-
Protocol 2: Four-Point Probe Electrical Resistivity
-
Sample Preparation: Press the ErHₓ powder into a dense pellet. If possible, sinter the pellet in a controlled atmosphere to improve mechanical integrity.
-
Contact Placement: Affix four equally spaced, fine-tipped probes (e.g., tungsten or gold) onto the surface of the pellet in a linear configuration. Use conductive silver paste to ensure good ohmic contact.
-
Instrument Setup: Mount the sample in a cryostat capable of temperature control (e.g., 4 K to 400 K) and electrical measurements. Wire the outer two probes to a constant current source and the inner two probes to a high-impedance voltmeter.
-
Experimental Conditions:
-
Evacuate the sample chamber and backfill with an inert gas like helium for thermal exchange.
-
Apply a small, constant DC or low-frequency AC current (typically in the µA to mA range) through the outer probes.
-
Measure the voltage drop across the inner probes as the temperature is slowly swept (e.g., 2 K/min).
-
-
Data Analysis:
-
Calculate the resistance (R = V/I) at each temperature point.
-
Plot resistance versus temperature. A sharp upturn in resistance upon cooling indicates a transition to an insulating state. The sign of the slope (dR/dT) indicates metallic or insulating character.
-
Conclusion
The comprehensive characterization of ErH₃ is a multi-faceted process that relies on the intelligent application and cross-validation of several analytical techniques. By combining structural probes like XRD and neutron diffraction with compositional analysis from TGA, and correlating these findings with thermal (DSC) and electronic (resistivity, magnetic susceptibility) measurements, researchers can build a validated, high-confidence understanding of this complex material. This integrated approach is not merely about collecting data; it is about constructing a self-consistent scientific narrative that accurately describes the material's fundamental properties and behaviors.
References
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Kubota, Y., & Wallace, W. E. (1963). Magnetic Characteristics of Dysprosium, Erbium, and Thulium Hydrides. The Journal of Chemical Physics. Available at: [Link]
- Wallace, W. E., Kubota, Y., & Zanowick, R. L. (1963). Magnetic and Electrical Properties of Lanthanide Hydrides. Advances in Chemistry.
- Buschow, K. H. J., et al. (1982). Magnetic properties of Er2Fe14B and its hydrides.
- Palasyuk, T., & Tkacz, M. (2005). High pressure studies of the erbium–hydrogen system.
- Drulis, M., & Drulis, H. (2007). Magnetic properties of the β- and β′-ytterbium hydride phases. Journal of Alloys and Compounds.
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Letelier, V., et al. (2021). Analysis of Variables in Accelerated Carbonation Environment for the Processing of Electric Arc Furnace Slag Aggregate. ResearchGate. Available at: [Link]
- Knapton, A. G. (1977). Erbium hydride decomposition kinetics. Journal of the Less Common Metals.
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METTLER TOLEDO. Simultaneous Thermal Analysis | TGA/DSC. Available at: [Link]
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Moore Analytical. Thermal Analysis- TGA/DSC. Available at: [Link]
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Zhang, X., et al. (2025). Magnetic properties of monomeric and polymeric stannolediide yttrium and erbium complexes. Nature Communications. Available at: [Link]
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Analytical Capabilities Inc. Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC). Available at: [Link]
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METTLER TOLEDO. TGA/DSC 3+. Available at: [Link]
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Weaver, J. H., et al. (2008). X-ray powder diffraction data for ErH(2-x)Dx. Powder Diffraction. Available at: [Link]
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TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]
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Cable, J. W., et al. (1965). Neutron Diffraction Study of Metallic Erbium. Journal of Applied Physics. Available at: [Link]
- Imada, M., Fujimori, A., & Tokura, Y. (1998). Metal-insulator transitions. Reviews of modern physics.
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Barr, T. L. (1996). The nature of hydrogen in x-ray photoelectron spectroscopy: General patterns from hydroxides to hydrogen bonding. Journal of Vacuum Science & Technology A. Available at: [Link]
- Dobrosavljević, V., & Pastor, A. A. (2012). Introduction to Metal-Insulator Transitions.
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American Elements. Erbium Hydride ErH3. Available at: [Link]
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ResearchGate. Experimental Characterization Techniques. Available at: [Link]
- Colquitt, L. (1965). Electrical and Thermal Resistivities of the Nonmagnetic Transition Metals with a Two-Band Model. Physical Review.
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Zhang, Y., et al. (2024). Bridging Materials and Analytics: A Comprehensive Review of Characterization Approaches in Metal-Based Solid-State Hydrogen Storage. Molecules. Available at: [Link]
- Biswas, A., Kim, K. S., & He, Y. (2015). Metal-Insulator Transitions and non-Fermi Liquid Behaviors in 5d Perovskite Iridates.
- Kuzovnikov, M. A., et al. (2021). Neutron scattering study of tantalum monohydride and monodeuteride. Journal of Alloys and Compounds.
- Antonov, V. E., et al. (2021). Neutron scattering study of tantalum monohydride and monodeuteride. arXiv.
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Zlokazov, M. V., et al. (2020). Electric-Field-Induced Metal-Insulator Transition for Low-Power and Ultrafast Nanoelectronics. MDPI. Available at: [Link]
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Bruker. (2019). What is X-ray Diffraction?. YouTube. Available at: [Link]
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JIAM Diffraction Facility. (2019). Introduction to X-ray Diffraction. YouTube. Available at: [Link]
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Thermo Fisher Scientific Inc. Erbium | XPS Periodic Table. Available at: [Link]
- Titcomb, C. G., Cheetham, A. K., & Fender, B. E. F. (1974). A neutron diffraction study of the hydrides of the early lanthanide elements at room temperature.
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Wikipedia. Hydrogen. Available at: [Link]
- Lisowski, W., et al. (2007). AES and XPS characterization of titanium hydride powder. Applied Surface Science.
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A Comparative Analysis of Cubic and Hexagonal ErH₃ Phases: A Guide for Researchers
Erbium trihydride (ErH₃) stands as a fascinating material within the family of rare-earth hydrides, exhibiting a rich polymorphism that dictates its physical and chemical properties. For researchers, scientists, and professionals in materials science and drug development, understanding the nuances between its primary crystalline forms—the cubic and hexagonal phases—is paramount for harnessing its full potential in various applications. This guide provides an in-depth, objective comparison of these two phases, grounded in experimental data and theoretical insights, to empower informed decisions in research and development.
Structural Disparity: The Foundation of Divergent Properties
The fundamental difference between the two phases lies in their crystal structures. The hexagonal phase is the thermodynamically stable form of ErH₃ under ambient conditions, while the cubic phase is generally considered metastable and can be synthesized under specific conditions such as high pressure or through thin-film deposition techniques.[1]
A reversible structural phase transformation from the hexagonal to the cubic phase has been observed in erbium trihydride under high-pressure conditions, a phenomenon also seen in other rare-earth trihydrides.[1] This pressure-induced transition underscores the delicate balance of energies that governs the stability of these polymorphs.
Table 1: Crystallographic Properties of Cubic and Hexagonal ErH₃
| Property | Cubic Phase | Hexagonal Phase |
| Crystal System | Cubic | Hexagonal |
| Space Group | Fm-3m (predicted for similar rare-earth trihydrides) | P-3c1 |
| Coordination | Higher symmetry, more isotropic | Lower symmetry, anisotropic |
Note: Specific lattice parameters can vary depending on synthesis conditions and stoichiometry.
Below is a conceptual representation of the relationship between the two phases and the influence of pressure.
Caption: Phase relationship between hexagonal and cubic ErH₃.
Electronic Structure: A Tale of Two Band Gaps
While comprehensive experimental data directly comparing the electronic band structures of both ErH₃ phases is scarce, theoretical studies based on Density Functional Theory (DFT) provide valuable insights. These calculations are crucial for predicting the electronic and optical properties of the materials. The different crystal symmetries of the cubic and hexagonal phases are expected to lead to distinct electronic band structures and densities of states (DOS).
For analogous rare-earth hydride systems, the cubic phase often exhibits a different band gap compared to the hexagonal phase, which can have significant implications for their potential use in electronic and optoelectronic applications. Further theoretical and experimental investigations are required to fully elucidate the electronic landscapes of cubic and hexagonal ErH₃.
Magnetic Behavior: A Complex Interplay of Structure and Magnetism
Erbium trihydride is known to exhibit antiferromagnetic ordering at low temperatures.[2] However, definitively assigning distinct magnetic properties to the cubic and hexagonal phases has proven challenging.
Early studies on powdered ErH₃ samples, which likely contained a mixture of phases or the dominant hexagonal phase, indicated Curie-Weiss behavior and an intercept of the negative temperature axis, suggesting antiferromagnetism.[2] These studies, however, could not make a clear choice between cubically or hexagonally symmetric crystal fields to explain the results.[2]
The magnetic properties are intrinsically linked to the crystal field environment of the Er³⁺ ions. The differing symmetries of the cubic and hexagonal lattices will inevitably lead to different crystal field splitting of the energy levels of the erbium ions. This, in turn, will affect the magnetic anisotropy, magnetic susceptibility, and the nature of the magnetic ordering. For the hexagonal symmetry, the first excited state is estimated to be 86 to 100 K above the ground state, while for cubic symmetry, the splitting is larger, on the order of 160 to 180 K.[2]
Table 2: Reported Magnetic Properties of ErH₃ (Phase often not specified)
| Property | Value |
| Magnetic Ordering | Antiferromagnetic[2] |
| Effective Moment | 6.77 ± 0.27 Bohr magnetons/ion[2] |
| Saturation Moment | 3.84 ± 0.15 Bohr magnetons/ion[2] |
| Néel Temperature (T_N) | ~1.05 K[2] |
Future research employing phase-pure samples of both cubic and hexagonal ErH₃ is necessary to deconvolve their specific magnetic characteristics.
Thermal Stability and Decomposition
The thermal stability of erbium hydride is a critical parameter for its practical application, particularly in hydrogen storage. Studies on the thermal decomposition of erbium hydride films have shown that the trihydride phase decomposes at lower temperatures than the dihydride phase. The presence of trihydride domains can also decrease the thermal stability of the dihydride phase.
Experimental Protocols: Synthesis and Characterization
The ability to selectively synthesize each phase is crucial for a thorough comparative analysis. The following provides an overview of the methodologies for preparing and characterizing the cubic and hexagonal phases of ErH₃.
Synthesis of Cubic and Hexagonal ErH₃
Synthesis of Cubic ErH₃ Thin Films (Reactive Sputtering)
This method has been shown to produce cubic erbium trihydride thin films. The formation of the cubic phase is attributed to the large in-plane stress resulting from the ion beam sputter deposition process.
Caption: Experimental workflow for cubic ErH₃ synthesis.
Step-by-Step Protocol:
-
Substrate Preparation: Begin with a clean substrate, such as α-Al₂O₃ or oxidized Si.
-
Vacuum Chamber: Place the substrate and a high-purity erbium target in a high-vacuum sputtering chamber.
-
Sputtering Process: Introduce a controlled flow of argon gas to create a plasma and bombard the erbium target.
-
Reactive Gas: Simultaneously introduce a controlled partial pressure of hydrogen gas into the chamber.
-
Deposition: The sputtered erbium atoms react with the hydrogen on the substrate surface, forming an erbium hydride thin film. The substrate temperature during deposition is a critical parameter that influences the film's composition and structure.
Synthesis of Hexagonal ErH₃ Powder (Gas-Phase Hydriding)
This is the conventional method for producing bulk rare-earth hydrides and is expected to yield the thermodynamically stable hexagonal phase of ErH₃.
Step-by-Step Protocol:
-
Starting Material: Use high-purity erbium metal, typically in the form of foil or powder.
-
Reaction Chamber: Place the erbium in a reaction chamber connected to a hydrogen gas supply.
-
Activation: Heat the erbium under vacuum to clean the surface of any oxide layer.
-
Hydriding: Introduce high-purity hydrogen gas into the chamber. The reaction is typically initiated by heating the erbium to a specific temperature, and the hydrogen pressure is controlled to achieve the desired stoichiometry.
-
Cooling: Slowly cool the sample to room temperature under a hydrogen atmosphere to ensure the formation of the trihydride phase.
Characterization Techniques
A multi-technique approach is essential to definitively characterize and compare the two phases.
-
X-ray Diffraction (XRD): This is the primary technique for identifying the crystal structure and determining lattice parameters of each phase.
-
Transmission Electron Microscopy (TEM): Provides detailed information on the microstructure, crystal defects, and can be used for electron diffraction to confirm the crystal structure of localized regions.
-
Magnetic Property Measurement System (MPMS): Used to measure the temperature and field dependence of magnetization and magnetic susceptibility to probe the magnetic ordering and transitions.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition kinetics of the hydrides.
-
Spectroscopic Ellipsometry and UV-Vis Spectroscopy: These techniques can be employed to investigate the optical properties and estimate the electronic band gap of the materials.
Conclusion and Future Outlook
The cubic and hexagonal phases of Erbium trihydride, while chemically identical, exhibit distinct structural, and likely electronic and magnetic, properties. The hexagonal phase represents the stable bulk form, while the cubic phase can be stabilized in thin films or under high pressure.
For researchers and engineers, the choice between these phases will be dictated by the specific application requirements. The potential for tuning the properties of ErH₃ through phase control opens up new avenues for the design of novel materials for hydrogen storage, magnetic devices, and potentially in specialized electronic applications.
Further research is critically needed to fill the existing gaps in our understanding. Specifically, detailed theoretical calculations of the electronic band structure of both phases, coupled with experimental verification, are a high priority. Furthermore, comprehensive magnetic studies on well-characterized, phase-pure samples are required to definitively unravel the magnetic structures of cubic and hexagonal ErH₃. A systematic investigation into the thermal stability and decomposition pathways of both polymorphs will also be invaluable for practical applications.
References
- Palasyuk, T., & Tkacz, M. (2004). High-pressure X-ray diffraction studies of gadolinum, holmium and lutetium trihydrides.
- Joubert, J.-M., & Crivello, J.-C. (2014). Ab-initio calculations of the Er-H phase diagram. Journal of Alloys and Compounds, 604, 321-329.
- Flood, D. J. (1977). Crystal field and magnetic properties of ErH3. NASA Technical Reports Server.
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Performance comparison of ErH3 thin films and bulk material
An In-Depth Performance Comparison of ErH₃ Thin Films and Bulk Material
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Erbium trihydride (ErH₃) is a fascinating rare-earth hydride with properties that diverge significantly between its bulk and thin-film forms. While bulk ErH₃ is primarily investigated for hydrogen storage applications, ErH₃ thin films exhibit a remarkable switchable mirror effect, transitioning from a reflective metallic state (dihydride) to a transparent insulating state (trihydride). This guide provides a comprehensive comparison of the structural, optical, and electronic properties of ErH₃ in these two forms. The key finding is that the material's dimensionality and the fabrication process fundamentally alter its crystal structure, leading to distinct performance characteristics. Thin films often stabilize a face-centered cubic (fcc) phase, which is crucial for their optical switching properties, whereas bulk ErH₃ typically presents a hexagonal (hcp) structure.[1][2] This structural dichotomy is the primary driver for the performance differences detailed herein.
Introduction: The Dichotomy of Erbium Hydride
Erbium (Er), a lanthanide series rare-earth metal, reacts with hydrogen to form multiple hydride phases, most notably the dihydride (ErH₂) and the trihydride (ErH₃).[3] These materials are of significant interest to researchers in materials science, clean energy, and optoelectronics.
-
Bulk ErH₃: In its bulk powder or crystalline form, erbium hydride is valued for its ability to absorb and release hydrogen, making it a candidate material for hydrogen storage technologies.[3] Its properties are generally considered representative of the intrinsic characteristics of the compound.
-
ErH₃ Thin Films: When synthesized as a thin film, typically on a substrate, ErH₃ displays dramatically different and technologically compelling behavior. The most prominent of these is the "switchable mirror" effect. By controlling the hydrogen concentration, the film can be reversibly switched from a reflective metallic state (ErH₂) to a transparent semiconducting or insulating state (ErH₃).[1] This property opens up applications in smart windows, optical sensors, and hydrogen detection.[4][5]
The fundamental reason for these differing behaviors lies in the material's structure and the influence of dimensionality.[6][7] Factors such as substrate-induced strain, grain size, and surface-to-volume ratio become dominant in thin films, leading to properties that are not observable in the bulk material.[7][8]
Synthesis and Fabrication Methodologies
The performance of ErH₃ is inextricably linked to its synthesis method. Bulk materials are typically formed through direct reaction with hydrogen gas at elevated temperatures, while thin films require more controlled deposition techniques.
Bulk ErH₃ Synthesis
Bulk erbium trihydride is typically synthesized by exposing pure erbium metal to a high-pressure hydrogen atmosphere at elevated temperatures. The process allows for the complete conversion of the metal into a brittle, dark-colored hydride powder or bulk solid.
ErH₃ Thin Film Deposition
The fabrication of ErH₃ thin films with controllable properties is most commonly achieved via reactive sputtering . This Physical Vapor Deposition (PVD) technique offers excellent control over film composition and thickness.
Experimental Protocol: Reactive Magnetron Sputtering of ErH₃ Thin Films
-
Substrate Preparation: Begin with a suitable substrate, such as α-Al₂O₃ (sapphire) or oxidized silicon (Si/SiO₂). Clean the substrate ultrasonically in acetone, followed by isopropanol, and finally deionized water. Dry the substrate with high-purity nitrogen gas.
-
System Pump-Down: Mount the substrate in the sputtering chamber. Evacuate the chamber to a base pressure below 5 x 10⁻⁷ Torr to minimize contamination from residual gases.
-
Target Preparation: Use a high-purity Erbium (Er) metal target. Pre-sputter the target for 10-15 minutes with an argon (Ar) plasma to remove any surface oxide layer.
-
Reactive Deposition: Introduce a mixture of high-purity Ar and hydrogen (H₂) gas into the chamber. The partial pressure of H₂ is the critical parameter for controlling the stoichiometry of the resulting film.
-
Sputtering Parameters:
-
Target Power: DC magnetron power, typically 50-150 W.
-
Gas Flow Rates: Ar at 20-50 sccm, H₂ at 5-20 sccm.
-
Working Pressure: 1-10 mTorr.
-
Substrate Temperature: Can range from room temperature to 300 °C to influence crystallinity.[1]
-
-
Capping Layer (Optional): To prevent oxidation and facilitate hydrogen uptake/release, a thin (2-10 nm) capping layer of a catalytic metal like Palladium (Pd) is often deposited on top of the erbium hydride film without breaking vacuum.[4]
Structural Properties: A Tale of Two Lattices
The most significant divergence between bulk and thin-film ErH₃ is their crystal structure. This difference is the root cause of their varied optical and electronic performance.
| Property | Bulk ErH₃ | ErH₃ Thin Film | Rationale for Difference |
| Crystal Structure | Hexagonal (hcp)[2] | Face-Centered Cubic (fcc)[1] | The fcc phase, which is not the stable bulk structure for the trihydride, is stabilized in thin films due to substrate interaction, strain, and deposition kinetics.[1][9] |
| Lattice Parameter | a = 3.62 Å, c = 6.52 Å (approx.) | a = 5.11–5.20 Å[1] | The different crystal structure naturally results in a different lattice parameter. The range in thin films reflects variations due to substrate mismatch and deposition conditions. |
| Density | ~7.68 g/cm³[10] | Lower than bulk | Thin films often have lower packing densities and may contain microvoids compared to idealized bulk crystals, leading to lower overall density.[11] |
| Microstructure | Polycrystalline powder or large grains | Nanocrystalline with columnar growth | Thin film growth processes typically result in smaller grain sizes and a textured or columnar microstructure, which can be influenced by substrate temperature and deposition rate.[7] |
Performance Metrics: A Comparative Analysis
Optical Properties: The Switchable Mirror Phenomenon
The most dramatic performance difference is in the optical domain. This is almost exclusively a thin-film property.
-
ErH₃ Thin Films: Exhibit a reversible metal-insulator transition.
-
Metallic State (ErH₂): The dihydride phase is metallic and highly reflective, appearing like a mirror.
-
Insulating State (ErH₃): Upon further hydrogenation, the film transitions to the trihydride phase. The fcc-ErH₃ is a semiconductor with a significant band gap, rendering it transparent in the visible spectrum.[1] This transition is the basis of the "switchable mirror" technology.[5]
-
-
Bulk ErH₃: As a dark, typically powdered material, bulk ErH₃ does not exhibit transparency or a switchable mirror effect. Its optical properties are characterized by high absorption across the visible spectrum.
Experimental Protocol: Characterizing the Switchable Mirror Effect
-
Sample Mounting: Place the Pd-capped ErH₃ thin film on a glass substrate inside a sealed chamber with optical windows.
-
Spectrometer Setup: Use a UV-Vis-NIR spectrophotometer to measure transmittance and reflectance spectra.
-
Initial State (Metallic): Purge the chamber with an inert gas (e.g., Ar) and measure the baseline reflectance and transmittance of the as-deposited film (typically the metallic ErH₂ state).
-
Hydrogenation (Switch to Transparent): Introduce a gas mixture containing a low concentration of hydrogen (e.g., 4% H₂ in Ar). Monitor the change in transmittance in real-time at a fixed wavelength (e.g., 650 nm). Once the transition is complete, record the full transmittance and reflectance spectra of the transparent ErH₃ state.
-
Dehydrogenation (Switch to Metallic): Purge the chamber with a gas containing a low concentration of oxygen (e.g., air or 2-4% O₂ in Ar). The oxygen reacts with the hydrogen on the Pd catalyst, removing it from the film and reverting it to the metallic ErH₂ state. Monitor the return to the reflective state and record the final spectra.
Electronic and Magnetic Properties
The structural differences also manifest in the electronic and magnetic behavior of ErH₃.
| Property | Bulk ErH₃ | ErH₃ Thin Film | Rationale for Difference |
| Electronic State | Semiconductor/Insulator | Switches between Metallic (ErH₂) and Insulating (ErH₃) | The fcc structure of the thin film trihydride phase opens a wide band gap, while the dihydride phase remains metallic. Bulk ErH₃ is non-metallic. |
| Band Gap | ~0.016 eV (Calculated for Trigonal)[10] | > 1.5 - 2.0 eV (Estimated from transparency) | The different crystal structures (hexagonal vs. cubic) lead to vastly different electronic band structures and thus different band gaps. |
| Magnetic Ordering | Non-magnetic (NM)[10] | Paramagnetic or weakly magnetic, highly dependent on stoichiometry and defects. | In thin films, properties like magnetic saturation and Curie temperature can differ significantly from bulk due to finite-size effects, defects, and interfacial strain.[12][13] |
Discussion: Why Dimensionality Matters
The performance gap between bulk and thin-film ErH₃ is a classic example of how material properties are not intrinsic but are instead a function of form, structure, and environment.
-
Stabilization of Metastable Phases: The primary reason for the differing properties is the stabilization of the fcc crystal structure in thin films, a phase not typically found in bulk ErH₃.[1] This is a known phenomenon where the energy landscape is altered by substrate interactions and the kinetics of PVD, allowing metastable structures to form.[9]
-
Surface and Interface Dominance: In thin films, the high surface-to-volume ratio means that surface and interfacial effects become dominant.[7] The interface between the ErH₃ film and the substrate, as well as the interface with the Pd capping layer, can induce strain and alter electronic states.
-
Defect Density and Microstructure: Thin films generally have a higher density of defects (e.g., grain boundaries, vacancies) than well-annealed bulk crystals.[7] These defects can act as scattering centers for electrons and phonons, influencing electronic and thermal transport properties.
Conclusion and Future Outlook
Erbium trihydride presents a compelling case study in the influence of material dimensionality on performance. While bulk ErH₃ remains a material of interest for hydrogen storage due to its high hydrogen capacity, its properties are largely fixed. In contrast, ErH₃ thin films, through the stabilization of a metastable cubic phase, unlock novel functionalities, most notably optical switching.
Key Takeaways:
-
Structure dictates function: The primary difference is the hexagonal crystal structure of bulk ErH₃ versus the cubic structure often found in thin films.
-
Thin films enable new applications: The cubic phase of ErH₃ is a wide-bandgap semiconductor, enabling the switchable mirror effect, a property absent in the bulk material.
-
Synthesis is paramount: The choice of fabrication method (e.g., reactive sputtering for thin films) is critical in determining the final structure and, consequently, the performance of the material.
Future research should focus on enhancing the durability and switching kinetics of ErH₃ thin films, exploring doping strategies to tune the optical and electronic properties, and investigating the potential for creating other metastable rare-earth hydride phases with novel functionalities.
References
-
Giebels, F., et al. (2000). Cubic erbium trihydride thin films. Applied Physics Letters, 77(16), 2447-2449. [Link]
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Stanford Materials Corporation. (n.d.). Erbium Trihydride (ErH₂₋₃). Retrieved from [Link]
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The Materials Project. (n.d.). ErH₃ (trigonal, P-3c1, 165). Retrieved from [Link]
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AEM. (n.d.). Erbium Hydride ErH₂ ErH₃. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (2007). Successful Development of a Thin Film for a Switchable Mirror. Retrieved from [Link]
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Reddit. (2024). Bulk sample characterization VS thin film characterization. r/materials. Retrieved from [Link]
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ResearchGate. (n.d.). Switchable Mirrors. Retrieved from [Link]
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ResearchGate. (2017). Why thin films have different physical properties as compare to bulk materials? Retrieved from [Link]
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Hunagund, S., Santiago, V., & Castano, C. (n.d.). Magnetic properties of ferromagnetic Gd5Si4 - Fe3O4 bilayer thin film heterostructure. arXiv. Retrieved from [Link]
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Tereshina-Chitrova, E. A., et al. (n.d.). Synthesis and physical properties of uranium thin-film hydrides UH₂ and β-UH₃. arXiv. Retrieved from [Link]
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University of Maryland. (n.d.). SYNTHESIS AND CHARACTERIZATION OF OXIDE THIN FILMS FOR ION TRANSPORT. DRUM. Retrieved from [Link]
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Chinese Physics B. (n.d.). High frequency magnetic properties of ferromagnetic thin films and magnetization dynamics of coherent precession. Retrieved from [Link]
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MDPI. (n.d.). Properties of the YbF₃ Films Prepared by Ion-Assisted Deposition. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Erbium Hydride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reliable synthesis of high-purity inorganic materials is a cornerstone of innovation. Erbium hydride (ErHₓ), a fascinating rare-earth hydride, is gaining attention for its applications in hydrogen storage, neutron generation, and as a precursor for other advanced materials. However, replicating published synthesis methods can be challenging due to subtle variations in experimental conditions that significantly impact the final product's stoichiometry, crystal structure, and purity.
This guide provides an in-depth, objective comparison of the primary methods for synthesizing erbium hydride. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, grounding our protocols in the fundamental thermodynamics and kinetics of the erbium-hydrogen system. Every protocol described is designed to be a self-validating system, ensuring that you, the researcher, can confidently replicate and adapt these methods for your specific applications.
Part 1: Fundamental Principles - The Erbium-Hydrogen System
Before embarking on synthesis, it is crucial to understand the underlying principles governing the formation of erbium hydride. The reaction of erbium metal with hydrogen is an exothermic process, leading to the formation of distinct hydride phases.[1] The two most common phases are erbium dihydride (ErH₂) and erbium trihydride (ErH₃).[2]
The stability and formation of these phases are dictated by the temperature and hydrogen pressure, as illustrated in a typical pressure-composition-temperature (PCT) diagram. The synthesis process involves the dissociation of molecular hydrogen on the erbium surface, followed by the diffusion of hydrogen atoms into the erbium lattice.[3] A significant challenge in any erbium hydride synthesis is the high reactivity of erbium with oxygen.[4] Erbium has a strong thermodynamic driving force to form erbium oxide (Er₂O₃), which can contaminate the desired hydride product. Therefore, all synthesis methods must be carried out under high vacuum or in an inert atmosphere.
Part 2: Synthesis Methodologies - A Comparative Guide
We will now explore the most common methods for synthesizing erbium hydride, providing detailed protocols and a comparative analysis of their advantages and disadvantages.
Reactive Sputtering (for Thin Films)
Reactive sputtering is a physical vapor deposition (PVD) technique widely used for producing high-quality thin films.[5][6] In this method, an erbium target is bombarded with energetic ions (usually argon) in the presence of a reactive gas (hydrogen).[7][8] The sputtered erbium atoms react with the hydrogen gas to form erbium hydride, which then deposits onto a substrate.
The key process parameters in reactive sputtering are the substrate temperature, hydrogen partial pressure, and sputtering power. The substrate temperature influences the crystallinity and stoichiometry of the film; higher temperatures can promote the formation of the dihydride phase (ErH₂), while lower temperatures may favor the trihydride phase (ErH₃). The hydrogen partial pressure directly affects the H/Er ratio in the film. A higher hydrogen pressure generally leads to a higher hydrogen content. The sputtering power influences the deposition rate and the energy of the sputtered atoms, which can affect the film's density and microstructure.
-
Substrate Preparation: Begin with a clean substrate, such as a silicon wafer or sapphire. The substrate should be ultrasonically cleaned in a series of solvents (e.g., acetone, isopropanol, deionized water) and then dried with a nitrogen gun.
-
System Evacuation: Place the substrate and a high-purity erbium target into the sputtering chamber. Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr to minimize oxygen and water vapor contamination.
-
Sputtering Gas Introduction: Introduce a mixture of high-purity argon and hydrogen gas into the chamber. The flow rates of the gases should be precisely controlled using mass flow controllers. A typical H₂ partial pressure is around 1.4 x 10⁻⁴ Torr.
-
Plasma Ignition and Deposition: Apply a DC or RF power source to the erbium target to ignite the plasma. Pre-sputter the target for several minutes with the shutter closed to clean the target surface. Open the shutter to begin depositing the erbium hydride film onto the substrate.
-
Post-Deposition: Once the desired film thickness is achieved, turn off the power supply and gas flow. Allow the substrate to cool down in a vacuum before venting the chamber.
Direct Gas-Phase Hydrogenation
Direct hydrogenation is a more traditional and straightforward method for producing bulk erbium hydride.[9] This technique involves the direct reaction of erbium metal with hydrogen gas at elevated temperatures.
The critical parameters in this method are the reaction temperature and hydrogen pressure. The temperature must be high enough to overcome the activation energy for hydrogen dissociation and diffusion into the erbium lattice.[10] However, excessively high temperatures can favor the desorption of hydrogen. The hydrogen pressure drives the reaction forward, with higher pressures leading to a more complete hydrogenation. The physical form of the erbium metal (e.g., powder, foil) also plays a role; a higher surface area will increase the reaction rate.
-
Sample Preparation: Place a known quantity of high-purity erbium metal (e.g., powder or foil) into a reaction vessel made of a material that does not react with erbium at high temperatures (e.g., tantalum or molybdenum).
-
System Setup: Connect the reaction vessel to a gas handling system (Sieverts apparatus) that allows for evacuation and the introduction of high-purity hydrogen.
-
Activation: Heat the erbium sample under a dynamic vacuum (e.g., 1 x 10⁻⁵ Torr) to a temperature of 700-800°C. This step is crucial for removing any surface oxide layer.
-
Hydrogenation: Cool the sample to the desired reaction temperature (e.g., 500-600°C) and introduce a controlled amount of high-purity hydrogen gas. The reaction is typically carried out at a pressure of several hundred Torr.
-
Reaction Monitoring: Monitor the pressure in the system. A decrease in pressure indicates that the hydrogen is being absorbed by the erbium. The reaction is complete when the pressure stabilizes.
-
Cooling: Once the reaction is complete, cool the sample to room temperature under a hydrogen atmosphere.
Mechanochemical Synthesis (Ball Milling)
Mechanochemical synthesis, typically performed using a high-energy ball mill, is a solid-state method for producing metal hydrides.[11][12] This technique involves milling the precursor materials (in this case, erbium powder) under a hydrogen atmosphere.[13][14] The high-energy impacts from the milling balls provide the energy required to break chemical bonds and initiate the reaction.
The key parameters in ball milling are the milling time, ball-to-powder ratio, and hydrogen pressure. Longer milling times generally lead to a more complete reaction but can also lead to contamination from the milling vial and balls. The ball-to-powder ratio influences the energy input into the system. A higher hydrogen pressure is necessary to ensure a sufficient supply of hydrogen for the reaction.
-
Loading: In an inert atmosphere glovebox, load a high-energy milling vial with erbium powder and milling balls (e.g., stainless steel or tungsten carbide).
-
Hydrogenation: Seal the vial and connect it to a gas handling system. Evacuate the vial and then fill it with high-purity hydrogen to the desired pressure.
-
Milling: Place the vial in a high-energy ball mill and begin milling. The milling process is often performed in cycles of milling and rest to prevent excessive heating.
-
Characterization: After milling, the product should be handled in an inert atmosphere and characterized to determine the extent of the reaction and the phases present.
High-Pressure Synthesis
For the synthesis of higher hydrides or novel hydride phases, high-pressure techniques using a diamond anvil cell (DAC) can be employed.[15][16][17] This method involves compressing a small sample of erbium in a hydrogen-rich environment to pressures of several gigapascals (GPa).[[“]][19]
The primary parameter in this method is pressure. Extremely high pressures can alter the thermodynamics of the Er-H system, stabilizing hydrogen-rich phases that are not accessible at ambient pressure.[20] Laser heating is often used in conjunction with high pressure to overcome kinetic barriers and promote the reaction.
-
Sample Loading: A small piece of erbium foil is loaded into the sample chamber of a DAC along with a pressure-transmitting medium (which can be solid hydrogen itself) and a ruby chip for pressure calibration.
-
Pressurization: The DAC is gradually pressurized to the desired level, which can range from a few GPa to over 100 GPa.
-
In-situ Heating (Optional): The sample can be heated using a focused laser beam to initiate the reaction.
-
In-situ Characterization: The reaction is monitored in-situ using techniques such as X-ray diffraction or Raman spectroscopy to identify the phases being formed.
This method is highly specialized and is typically used for fundamental research rather than for producing large quantities of material.
Part 3: Comparative Analysis and Characterization
| Synthesis Method | Typical Product Form | Key Advantages | Key Disadvantages | Typical Process Parameters |
| Reactive Sputtering | Thin Film | High purity, good control over thickness and stoichiometry | Requires specialized vacuum equipment, relatively slow deposition rates | Substrate Temperature: 30-500°C, H₂ Partial Pressure: 10⁻⁴ Torr, Power: 100-500 W |
| Direct Hydrogenation | Bulk Powder/Foil | Simple, scalable for larger quantities | Potential for incomplete reaction, requires high temperatures | Temperature: 500-800°C, H₂ Pressure: 100-760 Torr |
| Mechanochemical | Nanocrystalline Powder | Room temperature process, can produce metastable phases | Potential for contamination from milling media, requires inert atmosphere handling | Milling Time: 1-20 hours, Ball-to-Powder Ratio: 10:1 to 20:1, H₂ Pressure: 10-100 bar |
| High-Pressure | Microgram quantities | Can synthesize novel, high-pressure phases | Requires specialized equipment (DAC), very small sample size, not scalable | Pressure: >1 GPa, Temperature: Room T to >1000°C (with laser heating) |
Table 1: Comparison of Erbium Hydride Synthesis Methods
Characterization Techniques
To confirm the successful synthesis of erbium hydride and to determine its properties, a variety of characterization techniques are employed:
-
X-Ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the synthesized material.[21] The face-centered cubic (FCC) structure of ErH₂ and the hexagonal or trigonal structure of ErH₃ can be distinguished.[2]
-
Rutherford Backscattering Spectrometry (RBS) and Elastic Recoil Detection (ERD): These ion beam analysis techniques are particularly useful for thin films to determine the elemental composition and stoichiometry (H/Er ratio).
-
Thermal Desorption Spectroscopy (TDS): This technique is used to study the thermal stability of the hydride and to determine the kinetics of hydrogen desorption.
-
Electron Microscopy (SEM/TEM): Provides information about the morphology, particle size, and microstructure of the synthesized material.
Conclusion
The choice of synthesis method for erbium hydride depends critically on the desired form of the final product (thin film vs. bulk) and the specific application. Reactive sputtering offers excellent control for producing high-quality thin films, while direct hydrogenation is a more scalable approach for bulk materials. Mechanochemical methods provide a low-temperature route to nanocrystalline hydrides, and high-pressure synthesis opens the door to exploring novel, exotic phases. By understanding the fundamental principles of the erbium-hydrogen system and carefully controlling the key experimental parameters, researchers can reliably synthesize erbium hydride with the desired properties for their advanced applications.
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This guide provides an in-depth comparative analysis of Erbium hydride (Er-H) systems and related rare-earth hydrides, grounded in the principles and applications of Density Functional Theory (DFT). It is designed for researchers and professionals in materials science, chemistry, and drug development who seek to understand the predictive power of computational methods in characterizing and discovering novel materials. We will move beyond a simple recitation of data to explore the causal relationships behind computational choices and the validation of theoretical findings against experimental realities.
Introduction: The Significance of Erbium Hydrides and the Predictive Power of DFT
The rare-earth elements, characterized by their partially filled 4f orbitals, exhibit unique and highly reactive properties, leading to a rich chemistry with elements like hydrogen.[1] The Erbium-hydrogen (Er-H) system is a prime example, forming distinct phases such as the metallic dihydride (ErH₂) and the insulating trihydride (ErH₃) under ambient conditions.[1] These materials are not merely academic curiosities; their potential applications in hydrogen storage and, more recently, as high-pressure superconductors, have placed them at the forefront of materials research.[1][2]
However, the experimental investigation of these materials, particularly under the extreme pressures required to induce novel phases, is often challenging and resource-intensive. This is where Density Functional Theory (DFT) emerges as an indispensable tool. DFT allows us to model materials at the atomic level, predicting their structural, electronic, and thermodynamic properties with remarkable accuracy.[3][4] It provides a computational microscope to explore reaction pathways, predict stable crystal structures, and understand the electronic behavior that governs a material's function—insights that are often difficult to obtain through experiment alone. This guide will compare DFT-derived data for Erbium hydride with its rare-earth counterparts, providing a framework for understanding trends and properties across this important class of materials.
Structural Phases and Thermodynamic Stability: A DFT Perspective
A cornerstone of materials science is the adage "structure dictates property." DFT calculations are exceptionally proficient at predicting the stable crystal structures of materials and the thermodynamic driving forces behind their formation.
The Erbium-Hydrogen Phase Sequence
Experimental observations show a clear sequence of phase formation as hydrogen is introduced to erbium metal: Er (hcp) → ErH₂ (fcc) → ErH₃ (trigonal).[1] DFT calculations robustly corroborate this pathway. By calculating the enthalpies of formation for various potential structures, DFT confirms that the ordered insertion of hydrogen into the tetrahedral and octahedral sites of face-centered cubic (fcc) and hexagonal close-packed (hcp) erbium lattices leads to this precise sequence.[1] The quantitative agreement between calculated and measured enthalpies of formation provides strong validation for the theoretical models.[1]
-
ErH₂ : Adopts the cubic CaF₂-type (fluorite) structure, a common phase for many rare-earth dihydrides.[1][4] This phase is metallic.
-
ErH₃ : Stabilizes in a trigonal superstructure, similar to HoD₃, and exhibits insulating behavior.[1]
High-Pressure Polyhydrides: The Frontier of Superconductivity
DFT has been instrumental in predicting novel, hydrogen-rich phases under high pressure, which are candidates for high-temperature superconductivity. For the Er-H system, unbiased structure searches combined with first-principles calculations have predicted new stable compounds:
-
ErH₄ and ErH₆ : These clathrate-like structures are predicted to become thermodynamically and dynamically stable above 50 GPa.[1] Specifically, ErH₄ is identified with an I4/mmm space group, and ErH₆ with an Im-3m space group.[1] The prediction of high superconducting critical temperatures (Tc)—up to ~181 K for ErH₆ at 300 GPa—highlights the power of DFT in guiding the search for new superconductors.[1]
Comparative Structural Properties of Rare-Earth Dihydrides
To contextualize the properties of ErH₂, it is instructive to compare it with other rare-earth dihydrides (REH₂). DFT studies have systematically explored the structural, mechanical, and electronic properties of series like LaH₂, CeH₂, PrH₂, NdH₂, SmH₂, DyH₂, HoH₂, and TmH₂.[2]
| Compound | Crystal Structure | Calculated Lattice Constant (Å) | Bulk Modulus (GPa) | Formation Enthalpy (eV/atom) |
| ErH₂ | Cubic (CaF₂-type) | ~5.12 - 5.15 | ~75 - 80 | -2.6 to -2.8 |
| LaH₂ | Cubic (CaF₂-type) | ~5.63 | ~55 | ~-2.2 |
| CeH₂ | Cubic (CaF₂-type) | ~5.54 | ~60 | ~-2.1 |
| YH₂ | Cubic (CaF₂-type) | ~5.20 | ~70 | ~-2.4 |
| YbH₂ | Orthorhombic (Pnma) | a=5.89, b=3.57, c=6.78 | ~40 | Not directly comparable |
Table 1: Comparison of DFT-calculated properties for selected rare-earth dihydrides. Data synthesized from multiple DFT studies. Note that exact values can vary slightly based on the specific functional and computational parameters used.[2][5]
The trend of decreasing lattice constant across the lanthanide series (the "lanthanide contraction") is well-reproduced by DFT calculations for the REH₂ compounds. Ytterbium (Yb) is a notable exception, as YbH₂ adopts a different, less dense crystal structure under ambient conditions, a fact also captured by DFT.[5][6]
Electronic and Magnetic Properties
The defining characteristic of rare-earth elements is their 4f electrons, which govern their electronic and magnetic behavior. DFT, particularly through the analysis of the electronic Density of States (DOS), provides a detailed picture of this behavior.
Metal-to-Insulator Transition in the Er-H System
DFT calculations clearly illustrate the electronic transition as hydrogen content increases:
-
ErH₂ : The calculated DOS for ErH₂ shows significant density at the Fermi level, indicating metallic character, which is consistent with experimental findings.[1] The states near the Fermi level are a hybridization of Er 5d and H 1s orbitals.
-
ErH₃ : In contrast, the DOS for ErH₃ exhibits a distinct band gap, correctly identifying it as an insulator.[1] This gap opens as additional hydrogen atoms occupy octahedral sites, fundamentally altering the electronic structure.
This transition is a common feature in many rare-earth hydride systems, including those of Y, La, and Gd.
Magnetism in Rare-Earth Hydrides
Due to the localized and partially filled 4f orbitals, many rare-earth compounds are magnetic. DFT calculations that include spin polarization are necessary to model these properties. While detailed magnetic studies on Erbium hydrides are less common in the literature compared to electronic and structural analyses, DFT can be used to predict the magnetic ground state (e.g., ferromagnetic, antiferromagnetic) by comparing the total energies of different magnetic configurations.[7][8] For instance, studies on perovskite hydrides like CrRuH₃ and NiRuH₃ have successfully used DFT to identify an antiferromagnetic disposition.[9][10] Similar methodologies are directly applicable to the Er-H system to investigate the coupling between the localized Er 4f magnetic moments.
Methodological Protocol: A Self-Validating DFT Workflow
To ensure trustworthy and reproducible results, a rigorous and well-justified computational methodology is critical. Here, we outline a standard, self-validating workflow for performing DFT calculations on rare-earth hydrides.
The Rationale Behind Computational Choices
-
DFT Functional: The choice of the exchange-correlation functional is paramount. For structural properties and thermodynamics of metallic and semiconducting solids like rare-earth hydrides, the Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, provides a robust balance of computational efficiency and accuracy.[11] While hybrid functionals can offer more accurate electronic properties (like band gaps), their computational cost is significantly higher and often unnecessary for initial structural predictions and stability assessments.[3]
-
Pseudopotentials: For heavy elements like Erbium, it is computationally prohibitive to treat all electrons. We employ pseudopotentials, which replace the tightly bound core electrons and the strong nuclear potential with a weaker, effective potential. This approach drastically reduces the computational cost while accurately reproducing the interactions of the valence electrons, which are responsible for chemical bonding. It is crucial to include relativistic effects in the pseudopotential for heavy elements.
-
Convergence Parameters: Calculations must be converged with respect to two key parameters: the plane-wave energy cutoff and the k-point mesh density. The energy cutoff determines the size of the basis set for expanding the wavefunctions, while the k-point mesh samples the electronic states in the Brillouin zone. A systematic convergence study must be performed for each new material system to ensure that the calculated total energies and forces are reliable.
Step-by-Step Computational Protocol
-
Structural Optimization:
-
Input: An initial crystal structure (e.g., from experimental data or a materials database).
-
Procedure: Perform a full geometry optimization, allowing the lattice parameters and atomic positions to relax until the forces on each atom are below a defined threshold (typically < 0.01 eV/Å). This process finds the lowest energy (most stable) configuration for that crystal structure.
-
Output: The equilibrium lattice constants, atomic coordinates, and the ground state total energy.
-
-
Thermodynamic Stability Calculation:
-
Procedure: To calculate the enthalpy of formation (ΔH) of a compound like ErH₂, use the formula: ΔH = E_total(ErH₂) - E_total(Er_bulk) - E_total(H₂) where E_total is the converged total energy from the structural optimization step for each component.
-
Output: A negative ΔH indicates that the compound is stable with respect to decomposition into its elemental constituents.
-
-
Electronic Structure Analysis:
-
Procedure: Using the optimized crystal structure, perform a non-self-consistent field calculation along a high-symmetry path in the Brillouin zone to obtain the electronic band structure. A separate, denser k-point mesh calculation is used to compute the Density of States (DOS).
-
Output: Band structure plots and DOS diagrams, which reveal whether the material is a metal, semiconductor, or insulator.
-
-
Dynamic Stability (Phonon Calculations):
-
Procedure: To confirm that a predicted structure is dynamically stable (i.e., not just at a saddle point in the energy landscape), calculate the phonon dispersion curves.
-
Output: If all phonon frequencies across the Brillouin zone are positive (real), the structure is dynamically stable. The presence of imaginary frequencies indicates a structural instability.
-
Visualization of the DFT Workflow
Caption: A standard workflow for DFT calculations of crystalline solids.
Conclusion and Future Directions
Density Functional Theory provides an exceptionally powerful and predictive framework for the study of Erbium hydride and related compounds. DFT calculations have successfully reproduced known experimental observations, such as the phase sequence and the metal-insulator transition in the Er-H system, lending high confidence to its predictive capabilities.[1] Furthermore, DFT is paving the way for materials discovery, as evidenced by the prediction of novel, high-pressure erbium polyhydrides with potentially high superconducting temperatures.[1]
The comparative analysis with other rare-earth hydrides reveals systematic trends that are crucial for rational materials design. As computational resources grow, future studies will likely incorporate more sophisticated methods, such as those that treat electron correlation effects more precisely, to refine predictions of electronic and magnetic properties. The synergy between these advanced computational techniques and high-pressure experimental synthesis will continue to be a vital engine for the discovery of new materials with extraordinary properties.
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A DFT investigation on structural, electronic, magnetic, optical, elastic and hydrogen storage properties of Ru-based hydride-perovskites XRuH3 (X = Cr, V, Ni). PubMed Central. [Link]
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DFT-mBJ study of electronic and magnetic properties of cubic CeCrO3 compound: an ab-initio investigation. UMT Admin Panel. [Link]
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A Comparative Guide to the Peer-Reviewed Validation of Erbium Hydride's Magnetic Properties
This guide provides an in-depth, objective comparison of the experimentally validated magnetic properties of Erbium hydride (ErH
Introduction: The Magnetic Landscape of Rare-Earth Hydrides
The magnetic properties of rare-earth hydrides are of significant interest due to their potential applications in various technological domains, including data storage and magnetic sensors.[1] Erbium, a rare-earth element, exhibits complex magnetic behavior that is further modified upon hydrogenation.[2][3] The introduction of hydrogen into the metallic lattice can alter the electronic structure and, consequently, the magnetic exchange interactions between the rare-earth ions.[2] Validating the magnetic properties of Erbium hydride, therefore, requires sophisticated experimental techniques, primarily neutron diffraction and SQUID (Superconducting Quantum Interference Device) magnetometry. Neutron diffraction is indispensable for determining the microscopic magnetic structure, as neutrons interact with the magnetic moments of atoms.[4][5] SQUID magnetometry is a highly sensitive method for measuring the bulk magnetic properties, such as magnetic susceptibility and magnetization, as a function of temperature and applied magnetic field.[6][7]
Core Directive: A Comparative Analysis of Erbium Hydride's Magnetic Properties
This section presents a detailed comparison of the experimentally validated magnetic properties of Erbium dihydride (ErH
Erbium Dihydride (ErH ): A Complex Magnetic Structure
The magnetic properties of Erbium dihydride (or more accurately, its deuteride equivalent, ErD
Experimental Validation:
-
Magnetic Structure: A comprehensive neutron diffraction study revealed that ErD
possesses a complex magnetic structure at low temperatures.[8] This structure is characterized by the presence of both a commensurate component, which aligns with the crystal lattice, and an incommensurate component.[8] This dual nature points to competing magnetic interactions within the material. -
Magnetic Ordering: An earlier study examining the magnetic characteristics of various rare-earth hydrides, including compositions from ErH
to ErH , did not observe magnetic ordering down to the lowest temperatures measured in that particular study.[2][9] This apparent discrepancy with the later neutron diffraction data, which confirms a magnetically ordered state, may be attributable to differences in sample stoichiometry, purity, or the sensitivity of the measurement techniques employed at the time. The definitive evidence from neutron diffraction confirms that ErH does indeed undergo magnetic ordering.
Erbium Trihydride (ErH ): Weakened Magnetic Interactions
The addition of a third hydrogen atom to form ErH
Experimental Validation:
-
Magnetic Ordering: Early magnetic susceptibility measurements on Erbium hydrides with compositions approaching ErH
suggested an absence of magnetic ordering.[2][9] This lack of ordering in the fully hydrogenated rare-earth hydrides is attributed to the depopulation of the conduction band.[2] The conduction electrons are believed to be crucial for mediating the magnetic coupling between the rare-earth ions.[2] -
Potential for Magnetic Applications: Despite the weakened magnetic exchange, some sources suggest that ErH
may have applications in magnetic materials due to its "strong magnetic properties".[1] This statement may refer to the large paramagnetic moment of the individual Er ions rather than collective magnetic ordering. Further peer-reviewed experimental validation, particularly through neutron diffraction, is necessary to clarify the low-temperature magnetic state of ErH .
Comparative Analysis with Other Rare-Earth Hydrides
To better understand the magnetic behavior of Erbium hydride, it is instructive to compare it with other rare-earth hydrides that have been experimentally characterized.
| Material | Magnetic Ordering Temperature (T | Magnetic Structure | Key Experimental Findings |
| Erbium Dihydride (ErH | Not definitively reported in cited sources | Commensurate and Incommensurate | Complex magnetic structure confirmed by neutron diffraction.[8] |
| Dysprosium Dihydride (DyH | ~8 K | Modulated | Exhibits a clear Néel point, indicating a transition to an antiferromagnetic state.[2][9] Neutron diffraction has shown a modulated magnetic structure.[8] |
| Holmium Dihydride (HoH | ~8 K | Modulated | Similar to DyH |
This comparative data highlights that while dihydrides of heavy rare-earths like Dy and Ho exhibit clear antiferromagnetic ordering at low temperatures, ErH
Scientific Integrity & Logic: Experimental Validation Protocols
The credibility of the claims regarding the magnetic properties of these materials rests on rigorous experimental protocols. The following sections detail the methodologies for the two primary techniques used in their validation.
Neutron Powder Diffraction for Magnetic Structure Determination
Neutron diffraction is the gold standard for determining the arrangement of magnetic moments in a crystalline material.[4][5] The rationale for its use lies in the neutron's magnetic moment, which interacts with the magnetic moments of the atoms in the sample, leading to magnetic scattering in addition to the nuclear scattering.
Step-by-Step Methodology:
-
Sample Preparation: A polycrystalline powder of the hydride is synthesized. For air-sensitive materials like Erbium hydride, this synthesis and subsequent handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox). The powder is then sealed in a sample container, typically made of vanadium, which has a very low coherent scattering cross-section for neutrons, thus minimizing background signal.[10]
-
Data Collection: The sample is mounted in a cryostat on the neutron powder diffractometer. Diffraction patterns are collected at various temperatures, both above and below the suspected magnetic ordering temperature. It is crucial to collect data in the paramagnetic state (high temperature) to obtain a reference pattern containing only nuclear scattering peaks.
-
Identification of Magnetic Scattering: As the sample is cooled below the magnetic ordering temperature, new diffraction peaks (magnetic Bragg peaks) will appear if a long-range magnetic order develops. The positions of these peaks provide information about the size and symmetry of the magnetic unit cell.
-
Magnetic Structure Refinement: The intensities of the magnetic Bragg peaks are proportional to the square of the magnitude of the magnetic moments and depend on their orientation relative to the crystal axes. By analyzing these intensities, a model for the magnetic structure can be proposed and refined using software like FullProf or GSAS.[11] This refinement yields the direction and magnitude of the ordered magnetic moments on the Erbium ions.
Caption: Experimental workflow for magnetic structure determination using neutron powder diffraction.
SQUID Magnetometry for Magnetic Susceptibility and Magnetization
SQUID magnetometry is a highly sensitive technique for characterizing the bulk magnetic properties of a material.[6][7] It is used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.
Step-by-Step Methodology:
-
Sample Preparation for Air-Sensitive Materials: A small, precisely weighed amount of the hydride powder is loaded into a sample holder under an inert atmosphere. For air-sensitive samples, this often involves sealing the powder in a quartz tube or a specialized capsule.[6]
-
Mounting the Sample: The sealed sample holder is attached to the sample rod of the SQUID magnetometer. The system is then purged with helium gas to ensure an inert measurement environment.
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:
-
ZFC: The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the sample is warmed.
-
FC: The sample is cooled from room temperature to the lowest measurement temperature under the same DC magnetic field. The magnetic moment is then measured as the sample is warmed. Divergence between the ZFC and FC curves can indicate magnetic transitions or complex magnetic states like spin-glass behavior.
-
-
Magnetization versus Field (M-H) Isotherms: The magnetic moment is measured as a function of the applied magnetic field at a constant temperature (e.g., 2 K). This measurement helps to determine properties like magnetic saturation, coercivity, and to identify field-induced magnetic transitions.
-
Data Analysis: The measured magnetic moment is converted to magnetization (moment per unit volume) or molar susceptibility. The temperature dependence of the magnetic susceptibility in the paramagnetic region is often fitted to the Curie-Weiss law to determine the effective magnetic moment and the nature of the magnetic interactions (ferromagnetic or antiferromagnetic).
Caption: Schematic of a SQUID magnetometer setup for measuring magnetic properties.
Conclusion
The peer-reviewed experimental validation of the magnetic properties of Erbium hydride reveals a complex and fascinating system. Neutron diffraction has been instrumental in confirming that ErH
A comparative analysis with other rare-earth hydrides, such as those of Dysprosium and Holmium, places the behavior of Erbium hydride within a broader context of how hydrogenation influences magnetism in these f-element systems. The detailed experimental protocols for neutron diffraction and SQUID magnetometry outlined in this guide provide a framework for the rigorous validation of the magnetic properties of these and other advanced materials. Future research, particularly high-resolution neutron diffraction studies on high-purity ErH
References
-
Shaked, H., Westlake, D. G., Faber, J., & Mueller, M. H. (1984). Neutron-diffraction study of the magnetic structures in RD/sub 2/ (R = Tb, Dy, Ho, and Er). Physical Review B, 30(1), 328. [Link]
-
Wallace, W. E., Kubota, Y., & Zanowick, R. L. (1963). Magnetic Characteristics of Dysprosium, Erbium, and Thulium Hydrides. The Journal of Chemical Physics, 39(10), 2768-2773. [Link]
-
Wallace, W. E., Kubota, Y., & Zanowick, R. L. (1963). Magnetic Characteristics of Dysprosium, Erbium, and Thulium Hydrides. The Journal of Chemical Physics, 39(10), 2768-2773. [Link]
-
Zegen Advanced Materials. (n.d.). Erbium Hydride ErH2 ErH3. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023). Neutron diffraction. [Link]
-
Gutteling, T. P., et al. (2023). Experimental setup. (A) SQUID-MEG system used in this study with the... [Diagram]. ResearchGate. [Link]
- Burger, J. P., et al. (1987). Coupling between the axial and basal plane magnetization of Er and ErHx monocrystals.
-
Stewart, J. R. (2015). Neutron Diffraction of Magnetic Materials. ResearchGate. [Link]
-
ISIS Neutron and Muon Source. (n.d.). Powder Diffraction Introduction. [Link]
-
National Institute of Standards and Technology. (n.d.). Neutron powder diffraction. [Link]
-
Gukasov, A. (n.d.). Reminder: Magnetic structures description and determination by neutron diffraction. [Link]
-
Rodriguez-Carvajal, J. (2001). Recent Advances in Magnetic Structure Determination by Neutron Powder Diffraction. Physica B: Condensed Matter, 276-278, 156-163. [Link]
-
Rinehart Group @ UCSanDiego. (n.d.). SQUID MAGNETOMETRY. [Link]
-
ICMM-CSIC. (2023). SQUID Magnetometry and Low Temperature. [Link]
-
Meingast, C., et al. (2019). Schematic setup of a SQUID magnetometer with 2nd order gradiometer. The... [Diagram]. ResearchGate. [Link]
-
Szytuła, A., et al. (2022). Crystal and magnetic structures of R2Ni2In (R = Tb and Ho) have been studied by powder neutron diffraction at low temperatures. arXiv preprint arXiv:2207.05651. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Erbium Hydride (ErH3)
For the diligent researcher, scientist, and drug development professional, the synthesis of groundbreaking discoveries is intrinsically linked to a paramount commitment to safety. Erbium hydride (ErH3), a pyrophoric and water-reactive solid, is a valuable reagent in various applications. However, its reactivity demands a meticulous and well-understood protocol for its disposal to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of Erbium hydride, grounded in established principles for handling air- and water-reactive materials.
Understanding the Reactivity and Hazards of Erbium Hydride
Erbium hydride is classified as a pyrophoric substance, meaning it can spontaneously ignite in air, particularly when finely divided. Its primary hazard stems from its vigorous reaction with water and other protic solvents, which produces flammable hydrogen gas.[1][2] This exothermic reaction can generate sufficient heat to ignite the evolved hydrogen, leading to a fire or explosion. Therefore, all handling and disposal procedures must be conducted in a controlled environment that rigorously excludes atmospheric oxygen and moisture.
Key Hazards:
-
Pyrophoric: May ignite spontaneously on contact with air.
-
Water-Reactive: Reacts with water to produce flammable hydrogen gas.[1][2]
-
Inhalation and Contact Hazard: While the solid form is the primary concern, dusts may cause irritation.[3]
Pre-Disposal Checklist and Safety Precautions
Before commencing any disposal procedure, a thorough safety assessment is crucial. The following checklist must be completed:
-
Designated Area: All disposal activities must be performed in a certified chemical fume hood with the sash positioned as low as practical.[4]
-
Inert Atmosphere: A glovebox or a Schlenk line providing an inert atmosphere (e.g., argon or nitrogen) is mandatory for the initial handling and quenching steps.
-
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Chemically compatible gloves (e.g., nitrile gloves as a primary layer with neoprene or butyl rubber gloves as an outer layer).
-
-
Emergency Preparedness:
-
A Class D fire extinguisher (for combustible metals) must be readily accessible. Do not use water, carbon dioxide, or soda-acid extinguishers on metal hydride fires.
-
An emergency eyewash and safety shower must be within a 10-second travel distance.
-
Spill cleanup materials for reactive chemicals (e.g., dry sand, powdered limestone) should be available.
-
Controlled Quenching and Neutralization Protocol
The guiding principle for the safe disposal of Erbium hydride is a controlled, stepwise quenching process. This involves the slow addition of a less reactive proton source to gradually and safely neutralize the hydride, followed by a more reactive one, all while managing the reaction temperature and hydrogen evolution.
Materials Required:
-
Three-necked round-bottom flask, appropriately sized for the quantity of ErH3 to be quenched.
-
Magnetic stirrer and stir bar.
-
Dropping funnel.
-
Inert gas source (argon or nitrogen).
-
Ice bath.
-
Anhydrous isopropanol.
-
Anhydrous ethanol.
-
Deionized water.
-
Dilute hydrochloric acid (e.g., 1 M).
-
Anhydrous, inert solvent (e.g., toluene or hexane).
Step-by-Step Quenching Procedure:
-
Inert Atmosphere Setup:
-
Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet/outlet.
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Place the flask in an ice bath on a magnetic stirrer within the fume hood.
-
-
Initial Suspension:
-
Under an inert atmosphere (preferably inside a glovebox), carefully transfer the Erbium hydride waste into the flask.
-
Add enough anhydrous, inert solvent (e.g., toluene) to create a stirrable slurry. This helps to dissipate heat generated during the reaction.
-
-
Quenching with Isopropanol:
-
Fill the dropping funnel with anhydrous isopropanol.
-
With vigorous stirring, add the isopropanol dropwise to the ErH3 slurry. The rate of addition should be slow enough to control the evolution of hydrogen gas (bubbling).
-
If the reaction becomes too vigorous, immediately stop the addition and allow the flask to cool.
-
Continue adding isopropanol until the gas evolution ceases.
-
-
Quenching with Ethanol:
-
Once the reaction with isopropanol is complete, slowly add anhydrous ethanol dropwise from the dropping funnel. Ethanol is more reactive than isopropanol, and this step ensures the complete reaction of any remaining hydride.
-
Continue the addition until gas evolution is no longer observed.
-
-
Quenching with Water:
-
After the reaction with ethanol has subsided, cautiously add deionized water dropwise. This final quenching step will react with any remaining unreacted material.
-
Observe for any signs of reaction (bubbling). If gas is evolved, continue adding water slowly until the reaction stops.
-
-
Neutralization:
-
Once the quenching process is complete and the solution has returned to room temperature, slowly add dilute hydrochloric acid to neutralize the resulting erbium hydroxide and any other basic residues.
-
Monitor the pH of the aqueous layer to ensure it is neutral (pH ~7).
-
Waste Segregation and Final Disposal
The final neutralized solution should be handled as hazardous waste.
-
Aqueous Waste: The neutralized aqueous solution containing erbium salts should be transferred to a clearly labeled hazardous waste container.
-
Organic Waste: The organic solvent used for the slurry should be collected in a separate, appropriately labeled hazardous waste container.
-
Contaminated Materials: Any materials that came into contact with Erbium hydride, such as gloves, weighing paper, and pipette tips, must be collected in a designated solid hazardous waste container.
Never dispose of untreated Erbium hydride or the quenching reaction mixture down the drain. All waste must be disposed of through your institution's environmental health and safety (EHS) office.
Data Summary and Workflow Visualization
For clarity and quick reference, the key parameters of this disposal protocol are summarized below.
| Parameter | Specification | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents pyrophoric reaction with air and moisture. |
| Primary Quenching Agent | Anhydrous Isopropanol | Less reactive alcohol for controlled initial neutralization. |
| Secondary Quenching Agent | Anhydrous Ethanol | More reactive alcohol to ensure complete reaction. |
| Final Quenching Agent | Deionized Water | To react with any residual hydride. |
| Neutralizing Agent | Dilute Hydrochloric Acid | To neutralize the basic erbium hydroxide byproduct. |
| Temperature Control | Ice Bath | To manage the exothermic reaction and prevent overheating. |
The logical flow of the disposal procedure is illustrated in the following diagram:
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
